molecular formula C10H6FNO3 B594690 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid CAS No. 1227465-79-3

7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B594690
CAS No.: 1227465-79-3
M. Wt: 207.16
InChI Key: JNJDJHAPAYHLSZ-UHFFFAOYSA-N
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Description

7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a high-value chemical scaffold for researchers developing new therapeutic agents. This compound is part of the privileged 2-oxo-1,2-dihydroquinoline structural family, which is recognized as a nucleus likely to be used in drug discovery . Its primary research applications leverage its role as a versatile precursor in synthesizing novel compounds for pharmacological evaluation. One significant area of investigation is in the development of new antibacterial agents. The core quinoline structure is a fundamental pharmacophore in synthetic antibiotics, with its derivatives known to target the bacterial enzymes DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication . Furthermore, this compound serves as a critical intermediate in creating diverse 2-oxoquinoline derivatives. Such analogues are extensively explored for a broad spectrum of biological activities beyond antibacterials, including potential anticancer, anti-inflammatory, and antimalarial properties . Notably, focused libraries of 2-oxoquinoline derivatives have been synthesized and evaluated as highly selective ligands for the Cannabinoid CB2 receptor, a promising target for treating neuroinflammation, neuropathic pain, and immune disorders . Researchers utilize this carboxylic acid functionality for further synthetic modification, particularly through the formation of carboxamide derivatives, to study structure-activity relationships and optimize binding affinity for specific biological targets . This makes it an essential building block in medicinal chemistry for hit-to-lead optimization and the discovery of new bioactive molecules. The product is For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-fluoro-2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-5-1-2-6-7(10(14)15)4-9(13)12-8(6)3-5/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJDJHAPAYHLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677597
Record name 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
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Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227465-79-3
Record name 7-Fluoro-1,2-dihydro-2-oxo-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227465-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Fluorinated Quinolone Scaffold

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among these, fluorinated quinolones have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a key heterocyclic compound, serving as a critical precursor in the synthesis of various biologically active molecules, including potent antibacterial and anticancer agents. This guide provides a comprehensive overview of the principal synthetic pathway to this valuable compound, grounded in established chemical principles and supported by detailed experimental insights.

Core Synthesis Pathway: The Gould-Jacobs Reaction

The most robust and widely employed method for the construction of the 4-hydroxyquinoline core, a tautomer of the 2-oxo-quinoline system, is the Gould-Jacobs reaction.[1] This classical yet highly effective reaction provides a versatile and convergent approach to substituted quinolines. The synthesis of this compound via the Gould-Jacobs reaction can be dissected into three primary stages:

  • Condensation: The initial step involves the nucleophilic substitution reaction between a substituted aniline, in this case, 3-fluoroaniline, and diethyl ethoxymethylenemalonate (DEEM).

  • Thermal Cyclization: The resulting intermediate, diethyl 2-((3-fluoroanilino)methylene)malonate, undergoes a thermally induced intramolecular cyclization to form the quinoline ring system.

  • Hydrolysis: The final stage is the saponification of the ethyl ester at the 4-position to yield the desired carboxylic acid.

The overall synthetic scheme is depicted below:

Mechanistic Insights and Experimental Causality

Part 1: Condensation of 3-Fluoroaniline and Diethyl Ethoxymethylenemalonate (DEEM)

The synthesis commences with the reaction of 3-fluoroaniline with DEEM. This reaction is a vinylogous nucleophilic substitution where the amino group of the aniline attacks the electron-deficient double bond of DEEM, leading to the elimination of ethanol.

Causality behind Experimental Choices:

  • Reagent Stoichiometry: An equimolar or slight excess of DEEM is typically used to ensure the complete consumption of the aniline.

  • Reaction Conditions: The condensation is often carried out at elevated temperatures (100-145°C) without a solvent, which drives the reaction towards completion by facilitating the removal of the ethanol byproduct.[2] Microwave-assisted synthesis has emerged as a modern alternative, significantly reducing reaction times.[3]

The logical workflow for this initial condensation step is illustrated in the following diagram:

A 3-Fluoroaniline C Condensation Reaction (Heat, 100-145°C or Microwave) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Diethyl 2-((3-fluoroanilino)methylene)malonate C->D E Ethanol (byproduct) C->E

Caption: Condensation of 3-fluoroaniline and DEEM.

Part 2: Thermal Cyclization to the Quinolone Core

The intermediate, diethyl 2-((3-fluoroanilino)methylene)malonate, undergoes a high-temperature intramolecular cyclization to form the quinoline ring. This step is the cornerstone of the Gould-Jacobs reaction.

Causality behind Experimental Choices:

  • High-Boiling Point Solvent: The cyclization requires significant thermal energy, typically in the range of 240-250°C.[4] To achieve these temperatures, a high-boiling, inert solvent such as diphenyl ether is employed.

  • Reaction Mechanism: The reaction proceeds via an electrocyclic reaction, where the aniline ring attacks one of the ester carbonyls, followed by the elimination of a second molecule of ethanol to form the aromatic quinoline ring. The regioselectivity of the cyclization is directed by the position of the fluorine substituent on the aniline ring, leading to the formation of the 7-fluoro substituted quinolone.

The workflow for the thermal cyclization is as follows:

D Diethyl 2-((3-fluoroanilino)methylene)malonate F Thermal Cyclization (Diphenyl Ether, ~250°C) D->F G Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate F->G H Ethanol (byproduct) F->H I Precipitation and Washing (Hexanes/Acetone) G->I J Purified Ethyl Ester I->J

Caption: Thermal cyclization to form the quinolone ring.

Part 3: Hydrolysis to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester at the 3-position to the desired carboxylic acid. This is typically achieved through saponification using a strong base, followed by acidification.

Causality behind Experimental Choices:

  • Base-Mediated Hydrolysis: Sodium hydroxide is a common and effective base for the saponification of the ester. The reaction is typically carried out in an aqueous or alcoholic solution under reflux to ensure complete conversion.

  • Acidification: After the hydrolysis is complete, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to protonate the carboxylate salt and precipitate the final carboxylic acid product.

The hydrolysis workflow is detailed below:

J Purified Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate K Saponification (aq. NaOH, Reflux) J->K L Sodium 7-fluoro-4-hydroxyquinoline-3-carboxylate K->L M Acidification (aq. HCl) L->M N This compound M->N O Filtration and Drying N->O P Final Product O->P

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Tautomerism: The 4-Hydroxy vs. 2-Oxo Form

It is crucial to address the tautomeric nature of the final product. While the Gould-Jacobs reaction initially yields a 4-hydroxyquinoline derivative, this exists in equilibrium with its 2-oxo tautomer. For quinolones, the 2-oxo (or 4-oxo) form is generally the more stable and predominant tautomer in the solid state and in most solvents.[5][6] Therefore, the final product is correctly named this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Part 1: Synthesis of Diethyl 2-((3-fluoroanilino)methylene)malonate

  • In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 110°C for 2 hours.

  • Cool the reaction mixture to room temperature. The crude product, diethyl 2-((3-fluoroanilino)methylene)malonate, is obtained as a viscous oil or a low-melting solid and can often be used in the next step without further purification.

Part 2: Synthesis of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate

  • To the crude diethyl 2-((3-fluoroanilino)methylene)malonate, add diphenyl ether (approximately 10 times the weight of the aniline).

  • Heat the mixture with stirring to 250°C and maintain this temperature for 30 minutes.

  • Cool the reaction mixture to below 100°C and add hexanes to precipitate the product.

  • Collect the solid by filtration and wash thoroughly with hexanes or acetone to remove the diphenyl ether.[2]

  • The crude ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate can be recrystallized from a suitable solvent such as ethanol or dimethylformamide (DMF) to yield a purified solid.

Part 3: Synthesis of this compound

  • Suspend the purified ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and slowly acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data Summary

StepStarting MaterialReagentProductTypical Yield
1. Condensation3-FluoroanilineDiethyl ethoxymethylenemalonateDiethyl 2-((3-fluoroanilino)methylene)malonate>90%
2. CyclizationDiethyl 2-((3-fluoroanilino)methylene)malonateDiphenyl ether (solvent)Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate70-85%
3. HydrolysisEthyl 7-fluoro-4-hydroxyquinoline-3-carboxylateSodium Hydroxide, Hydrochloric AcidThis compound>90%

Conclusion

The Gould-Jacobs reaction provides a reliable and well-established pathway for the synthesis of this compound. By understanding the underlying mechanisms and the rationale for the experimental conditions at each stage, researchers can effectively and efficiently produce this important synthetic intermediate. The versatility of the Gould-Jacobs reaction also allows for the synthesis of a wide range of substituted quinolones, making it a valuable tool in the field of drug discovery and development.

References

  • Reis, R. L., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry. [Link]

  • Tokay, N., & Öğretir, C. (2002). Quantum chemical studies on tautomerism of 2-, 3- or 4-hydroxyquinoline derivatives along with their thio and azo analogs. Journal of Molecular Structure: THEOCHEM. [Link]

  • ResearchGate. (n.d.). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). [Link]

  • VIVO. (n.d.). Synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould-Jacobs reaction. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. [Link]

  • ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • MDPI. (n.d.). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]

  • Google Patents. (n.d.).
  • ScienceDirect. (n.d.). 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. [Link]

  • Organic Syntheses. (n.d.). ethyl ethoxymethylenemalonate. [Link]

  • PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. [Link]

  • ResearchGate. (n.d.). (PDF) 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. [Link]

  • SpectraBase. (n.d.). 7-Chloro-6-fluoro-1-(2-hydroxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester. [Link]

  • SpectraBase. (n.d.). 7-FLUORO-1,4-DIHYDRO-1-ETHYL-4-OXOQUINOLINE-3-CARBOXYLIC-ACID-ETHYLESTER. [Link]

  • ResearchGate. (n.d.). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. [Link]

  • PubMed. (n.d.). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. [Link]

  • National Institutes of Health. (n.d.). Malonates in Cyclocondensation Reactions. [Link]

  • ResearchGate. (n.d.). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • ResearchGate. (n.d.). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. [Link]

  • National Institutes of Health. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]

Sources

Spectroscopic data of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Authored by a Senior Application Scientist

Foreword: The characterization of novel or sparsely documented molecules is a cornerstone of chemical research and drug development. While this compound (CAS 1227465-79-3) is a known chemical entity, a comprehensive, publicly available dataset of its spectroscopic properties is not readily found in the literature.[1] This guide, therefore, serves a dual purpose: first, to present a robust, predicted spectroscopic profile of the title compound based on established principles of spectroscopy and data from closely related structural analogs. Second, to provide researchers with the detailed experimental methodologies and interpretative logic required to acquire and confirm this data in their own laboratories. This document is structured to be a practical and authoritative resource, grounding its predictions in empirical data from analogous compounds and established spectroscopic theory.

Molecular Structure and Spectroscopic Implications

This compound is a member of the quinolone class of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry.[2] Its structure comprises a bicyclic quinolin-2-one core, a carboxylic acid at the 4-position, and a fluorine atom at the 7-position. Each of these features imparts distinct and predictable signatures in various spectroscopic analyses.

  • The Quinolone Core: This aromatic system is the primary chromophore, responsible for its UV-Vis absorption. The protons and carbons of this rigid structure will give rise to a series of distinct signals in NMR spectroscopy.

  • The 2-Oxo (Lactam) and 4-Carboxylic Acid Groups: These carbonyl-containing groups will produce strong, characteristic absorption bands in the Infrared (IR) spectrum. The acidic proton of the carboxylic acid and the N-H proton of the lactam will be readily identifiable in ¹H NMR, and their presence is key to understanding the molecule's hydrogen bonding capabilities.[3]

  • The 7-Fluoro Substituent: The highly electronegative fluorine atom will significantly influence the electronic environment of the molecule. This will be most evident in NMR spectroscopy, causing predictable shifts in the signals of nearby protons and carbons, and generating characteristic carbon-fluorine (C-F) and proton-fluorine (H-F) coupling constants.[4] A ¹⁹F NMR spectrum will provide a direct and sensitive probe of the fluorine's environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra for the title compound, with predictions based on data from analogous structures, including the parent compound 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and other fluorinated quinolones.[5][6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the five protons of the quinolone ring system, the N-H proton of the lactam, and the O-H proton of the carboxylic acid. The aromatic region will be particularly informative.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale and Comparative Insights
H-3~6.5 - 6.8sThis is a vinyl proton adjacent to a carbonyl group and is expected to be a singlet.
H-5~7.8 - 8.0dThis proton is ortho to the ring fusion and is expected to be a doublet due to coupling with H-6.
H-6~7.2 - 7.4ddThis proton is coupled to both H-5 and the fluorine at C-7, resulting in a doublet of doublets. Its chemical shift will be influenced by the adjacent fluorine.
H-8~7.6 - 7.8dThis proton is ortho to the lactam nitrogen and meta to the fluorine. It will appear as a doublet due to coupling with the fluorine atom.
N1-H~11.0 - 12.0br sThe lactam N-H proton is typically broad and downfield due to hydrogen bonding and exchange.
COOH>12.0br sThe carboxylic acid proton is highly deshielded, broad, and often exchanges with residual water in the solvent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The key features will be the two carbonyl carbons, the aromatic carbons, and the characteristic splitting patterns caused by the C-F coupling.

Carbon Predicted Chemical Shift (ppm) Predicted C-F Coupling (Hz) Rationale and Comparative Insights
C-2 (C=O, Lactam)~160 - 165-Typical chemical shift for a lactam carbonyl carbon.[7]
C-3~110 - 115³JCF ≈ 3-5 HzVinyl carbon adjacent to a carbonyl.
C-4~145 - 150-Quaternary carbon attached to the carboxylic acid.
C-4a~120 - 125-Quaternary carbon at the ring junction.
C-5~125 - 130⁴JCF ≈ 1-3 HzAromatic CH.
C-6~115 - 120²JCF ≈ 20-25 HzAromatic CH ortho to the fluorine, showing a large two-bond coupling.[4]
C-7~160 - 165¹JCF ≈ 245-255 HzAromatic carbon directly bonded to fluorine, exhibiting a very large one-bond coupling constant.[4]
C-8~110 - 115²JCF ≈ 20-25 HzAromatic CH ortho to the fluorine.
C-8a~138 - 142-Quaternary carbon adjacent to the lactam nitrogen.
COOH~165 - 170-Carboxylic acid carbonyl carbon.
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's chemical environment.

  • Chemical Shift: A single resonance is expected in the range of -110 to -125 ppm , which is typical for a fluorine atom attached to an aromatic ring.

  • Multiplicity: This signal will likely appear as a doublet of doublets (dd) due to coupling with the two ortho protons, H-6 and H-8. The coupling constants (JHF) are expected to be in the range of 5-10 Hz.

NMR Experimental Protocol

The following is a generalized protocol for acquiring high-quality NMR data for this compound.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this type of molecule and will allow for the observation of the exchangeable N-H and O-H protons.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field spectrometer.

    • Acquire at least 16 scans.

    • Set the spectral width to cover a range from -1 to 14 ppm.

    • Use a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire several hundred to a few thousand scans, depending on the sample concentration and instrument sensitivity.

    • Set the spectral width to cover a range from 0 to 200 ppm.

  • ¹⁹F NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range from -100 to -140 ppm.

    • Reference the spectrum to an external standard like CFCl₃ (0 ppm).

  • 2D NMR (COSY, HSQC, HMBC): Acquire these spectra to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Molecular Ion: Using high-resolution mass spectrometry (HRMS), the expected exact mass for the neutral molecule [M] (C₁₀H₇FNO₃) is 209.0383 . The protonated molecule [M+H]⁺ would be 210.0461 , and the deprotonated molecule [M-H]⁻ would be 208.0305 .

  • Fragmentation Pattern: Key fragmentation pathways in electron ionization (EI) or collision-induced dissociation (CID) would likely involve:

    • Loss of CO₂ (44 Da) from the carboxylic acid group.

    • Loss of H₂O (18 Da) from the carboxylic acid.

    • Loss of CO (28 Da) from the lactam carbonyl.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity/Shape Rationale
O-H (Carboxylic Acid)3300 - 2500Very BroadCharacteristic of a hydrogen-bonded carboxylic acid dimer.
N-H (Lactam)3200 - 3100Medium, BroadStretching vibration of the N-H bond in the lactam ring.
C=O (Carboxylic Acid)~1710 - 1680StrongCarbonyl stretch of the carboxylic acid, conjugated with the ring system.
C=O (Lactam)~1660 - 1640StrongAmide I band of the cyclic lactam.
C=C (Aromatic)~1620 - 1450Medium to StrongMultiple bands corresponding to the stretching vibrations of the quinolone ring.
C-F (Aryl-Fluorine)~1250 - 1100StrongStretching vibration of the carbon-fluorine bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore.

  • Expected Absorption: The extended π-system of the quinolone core constitutes a strong chromophore. It is expected to exhibit two main absorption bands.

    • A strong absorption band (π → π* transition) around 270-290 nm .

    • A weaker, longer-wavelength band (n → π* transition) around 330-350 nm .

  • Experimental Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent like ethanol or methanol.

    • Use a quartz cuvette with a 1 cm path length.

    • Record the spectrum from 200 to 600 nm, using the pure solvent as a blank.

Integrated Spectroscopic Data Interpretation Workflow

Confirming the structure of this compound requires a synergistic interpretation of all spectroscopic data. The following workflow illustrates this process.

G cluster_data Data Acquisition cluster_interp Data Interpretation & Confirmation MS Mass Spec mol_weight Confirm Molecular Formula (HRMS: C₁₀H₇FNO₃) MS->mol_weight IR IR Spec func_groups Identify Functional Groups (C=O, OH, NH, C-F) IR->func_groups NMR 1D & 2D NMR (¹H, ¹³C, ¹⁹F) nmr_assign Assign NMR Signals (¹H, ¹³C, ¹⁹F) NMR->nmr_assign UV UV-Vis Spec final_struct Final Structure Confirmation UV->final_struct Confirms Chromophore mol_weight->final_struct func_groups->final_struct connectivity Confirm Connectivity (COSY, HMBC) nmr_assign->connectivity 2D NMR connectivity->final_struct

Caption: Workflow for structural confirmation.

Conclusion

This technical guide provides a comprehensive, predictive overview of the spectroscopic characteristics of this compound. By leveraging established spectroscopic principles and comparative data from structurally similar molecules, we have outlined the expected features in ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, and IR and UV-Vis spectroscopy. The provided protocols and interpretative workflows are designed to empower researchers to confidently acquire, analyze, and confirm the structure of this and other novel quinolone derivatives. This predictive approach is an invaluable tool in modern chemical research, bridging the gap between synthesis and full characterization, especially when reference data is not yet established in the scientific literature.

References

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  • Khan, I., et al. (2013). Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA. Journal of Spectroscopy, 2013, 1-6. [Link]

  • El-Didamony, A. M., & Abo-Elsoad, M. O. (2014). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2014, 1-9. [Link]

  • Al-Ktaif, A. H., et al. (2021). Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. International Journal of Molecular Sciences, 22(16), 8933. [Link]

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An In-depth Technical Guide to the Mechanism of Action of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical overview of the hypothesized mechanism of action for 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. While direct experimental data for this specific molecule is not extensively available in public literature, a robust mechanistic hypothesis can be formulated based on well-established structure-activity relationships of its chemical class. The core structure, a 4-quinolone-carboxylic acid, bears a striking resemblance to the endogenous neuromodulator kynurenic acid, a known antagonist of the N-methyl-D-aspartate (NMDA) receptor.

Therefore, the primary hypothesized mechanism of action is competitive antagonism at the glycine co-agonist binding site of the NMDA receptor . This action is predicted to modulate glutamatergic neurotransmission and confer neuroprotective effects. A secondary, alternative mechanism is the potential inhibition of dihydroorotate dehydrogenase (DHODH) , a key enzyme in de novo pyrimidine synthesis, as other quinoline carboxylic acid derivatives are known to target this enzyme.

This guide synthesizes the theoretical basis for these hypotheses, details the downstream signaling implications, and provides a complete suite of experimental protocols required to definitively validate these mechanisms of action in a laboratory setting.

Introduction and Molecular Context

This compound belongs to the quinolone class of heterocyclic compounds, a scaffold renowned for its broad biological activities.[1][2] The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid moiety is frequently critical for interactions with target proteins, often forming salt bridges or hydrogen bonds within active sites.[3][4]

The most compelling lead for elucidating the mechanism of action comes from the compound's structural similarity to kynurenic acid (KYNA) , an endogenous metabolite of the tryptophan kynurenine pathway.[5] KYNA is a well-characterized antagonist of ionotropic glutamate receptors, most notably the NMDA receptor.[6][7][8] This structural parallel forms the foundation of our primary mechanistic hypothesis.

Primary Hypothesized Mechanism: NMDA Receptor Antagonism
2.1. The Glutamatergic System and the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel crucial for mediating excitatory synaptic transmission, synaptic plasticity, learning, and memory.[9] Unlike other glutamate receptors, the NMDA receptor requires the binding of two distinct agonists for activation: glutamate and a co-agonist, which is typically glycine or D-serine.[10] The binding site for this co-agonist is often referred to as the "glycine site." Upon activation, the channel opens, allowing an influx of Na⁺ and, most critically, Ca²⁺ ions, which triggers a cascade of downstream signaling events. Overactivation of NMDA receptors can lead to excessive Ca²⁺ influx and subsequent excitotoxicity, a process implicated in various neurodegenerative disorders.[11]

2.2. Action as a Kynurenic Acid Analogue at the Glycine Site

Kynurenic acid exerts its neuroprotective effects by acting as an antagonist at the NMDA receptor's strychnine-insensitive glycine site.[7][8] By binding to this site, it prevents the co-agonist from binding, thereby inhibiting channel activation even in the presence of glutamate.

Given its structure, this compound is postulated to function similarly. The 4-oxo (or 4-hydroxy tautomer) and the 4-carboxylic acid groups mimic the key pharmacophoric features of KYNA that are essential for binding to the glycine site.

2.3. Downstream Signaling Pathway

By antagonizing the NMDA receptor, the compound would prevent the influx of Ca²⁺ through the channel. This would lead to the inhibition of calcium-dependent signaling cascades, including the activation of nitric oxide synthase (nNOS), calmodulin-dependent kinase II (CaMKII), and various proteases and phosphatases that are implicated in excitotoxic cell death.

NMDA_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_Vesicle Glutamate Glutamate_Site Glutamate Site Glutamate_Vesicle->Glutamate_Site Binds NMDA_R NMDA Receptor (GluN1/GluN2) Ion_Channel Ion Channel (Blocked by Mg2+) Glycine_Site Glycine Site Glycine_Site->NMDA_R Glutamate_Site->NMDA_R CaMKII CaMKII Ion_Channel->CaMKII Ca2+ Influx nNOS nNOS CaMKII->nNOS Cell_Death Excitotoxic Cell Death nNOS->Cell_Death NO Production Glutamate Glutamate Glycine Glycine Glycine->Glycine_Site Binds Compound 7-Fluoro-2-oxo-1,2- dihydroquinoline-4- carboxylic acid Compound->Glycine_Site Antagonizes DHODH_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate Compound 7-Fluoro-2-oxo-1,2- dihydroquinoline-4- carboxylic acid Compound->DHODH Inhibits?

Caption: Potential inhibition point in the de novo pyrimidine pathway.
Experimental Validation Plan

To elucidate the definitive mechanism of action, a series of well-established biochemical and cellular assays are required. The following protocols provide a comprehensive workflow for testing both primary and secondary hypotheses.

4.1. Workflow for Mechanistic Validation

Workflow cluster_NMDA Hypothesis 1: NMDA Receptor Antagonism cluster_DHODH Hypothesis 2: DHODH Inhibition BindingAssay Protocol 1: Radioligand Binding Assay (Determine Ki) FunctionalAssay Protocol 2: Ca2+ Flux Assay (Determine IC50) BindingAssay->FunctionalAssay Confirm with functional data EnzymeAssay Protocol 3: Enzymatic Inhibition Assay (Determine IC50) CellAssay Protocol 4: Cell Proliferation Assay (Confirm on-target effect) EnzymeAssay->CellAssay Validate in cellular context Start Test Compound Start->BindingAssay Start->EnzymeAssay

Caption: Experimental workflow for validating the mechanism of action.
4.2. Detailed Experimental Protocols

Protocol 1: NMDA Receptor Glycine Site Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of the test compound for the NMDA receptor glycine site using a competitive radioligand binding assay. [12]* Materials:

    • Rat brain cortical membranes (source of NMDA receptors)

    • [³H]glycine or a suitable radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519)

    • Test compound (this compound)

    • Kynurenic acid (positive control)

    • Non-labeled glycine (for non-specific binding determination)

    • Assay Buffer: 50 mM Tris-acetate, pH 7.4

    • Scintillation counter and vials

  • Methodology:

    • Prepare serial dilutions of the test compound and kynurenic acid.

    • In a 96-well plate, add rat cortical membranes, [³H]-radioligand at a concentration near its Kₔ, and varying concentrations of the test compound or control.

    • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of unlabeled glycine.

    • Incubate the plate at 4°C for 30-60 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Place filters in scintillation vials with scintillation fluid and quantify radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Functional NMDA Receptor Antagonism Assay (Calcium Flux)

  • Objective: To measure the functional inhibition (IC₅₀) of NMDA receptor activity by monitoring changes in intracellular calcium. [13][14][15]* Materials:

    • HEK293 cells stably expressing GluN1/GluN2 subunits of the NMDA receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

    • Test compound

    • Agonists: Glutamate and Glycine

    • Fluorescence plate reader (e.g., FLIPR, FlexStation)

  • Methodology:

    • Plate HEK293-NMDA cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load cells with a calcium-sensitive dye in assay buffer for 60 minutes at 37°C.

    • Wash cells gently with assay buffer to remove excess dye.

    • Add serial dilutions of the test compound to the wells and incubate for 5-10 minutes.

    • Place the plate in the fluorescence reader and measure baseline fluorescence.

    • Inject a solution of glutamate and glycine (at their respective EC₅₀-EC₈₀ concentrations) to stimulate the NMDA receptors.

    • Measure the fluorescence signal for 5 minutes post-injection. The increase in fluorescence corresponds to Ca²⁺ influx.

    • Calculate the response (e.g., peak fluorescence or area under the curve) for each well.

    • Normalize the data to controls (no compound = 100% activity, no agonist = 0% activity). Plot the normalized response against the log concentration of the test compound to determine the IC₅₀.

Protocol 3: DHODH Enzymatic Inhibition Assay

  • Objective: To determine the direct inhibitory effect (IC₅₀) of the test compound on recombinant human DHODH. [16][17][18]* Materials:

    • Recombinant human DHODH

    • Substrate: Dihydroorotate (DHO)

    • Electron Acceptor: 2,6-dichloroindophenol (DCIP)

    • Cofactor: Coenzyme Q₁₀

    • Test compound

    • Brequinar (positive control)

    • Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100, pH 8.0

    • Spectrophotometer plate reader

  • Methodology:

    • Add assay buffer, Coenzyme Q₁₀, DCIP, and serial dilutions of the test compound or brequinar to a 96-well plate.

    • Add recombinant DHODH to each well and pre-incubate for 30 minutes at 25°C to allow for inhibitor binding.

    • Initiate the reaction by adding DHO to each well.

    • Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes. The rate of decrease corresponds to the rate of DCIP reduction and thus DHODH activity.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each concentration.

    • Normalize the velocities relative to the DMSO control (0% inhibition). Plot the normalized velocity against the log concentration of the test compound to determine the IC₅₀.

Protocol 4: Cellular DHODH Activity Assay (Uridine Rescue)

  • Objective: To confirm that any observed anti-proliferative effect of the test compound is due to on-target DHODH inhibition. [17][19]* Materials:

    • A rapidly proliferating human cell line (e.g., HCT116, HL-60)

    • Complete cell culture medium

    • Test compound

    • Uridine

    • Cell proliferation reagent (e.g., WST-1, CellTiter-Glo®)

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Prepare two sets of serial dilutions of the test compound in culture medium. To one set, add a final concentration of 100 µM uridine.

    • Treat the cells with the compound dilutions, with and without uridine. Include vehicle controls for both conditions.

    • Incubate the plates for 72 hours.

    • Add the cell proliferation reagent and measure viability according to the manufacturer's protocol (absorbance or luminescence).

    • Calculate the IC₅₀ for cell proliferation in both the absence and presence of uridine.

    • Interpretation: A significant rightward shift (increase) in the IC₅₀ value in the presence of uridine indicates that the compound's anti-proliferative effect is being rescued by bypassing the pyrimidine synthesis pathway, confirming on-target DHODH inhibition.

Data Presentation and Interpretation

Quantitative data from the validation assays should be compiled to compare the potency of the test compound against its two hypothesized targets.

Table 1: Comparative Inhibitory Potency

Compound Target Assay Type Measured Value (Kᵢ / IC₅₀)
This compound NMDA Receptor (Glycine Site) Radioligand Binding Experimental Result (nM/µM)
This compound NMDA Receptor Functional (Ca²⁺ Flux) Experimental Result (nM/µM)
Kynurenic Acid (Control) NMDA Receptor (Glycine Site) Radioligand Binding Literature/Experimental Value
This compound DHODH Enzymatic Inhibition Experimental Result (nM/µM)

| Brequinar (Control) | DHODH | Enzymatic Inhibition | Literature/Experimental Value |

Conclusion

The available evidence strongly suggests that this compound acts as an antagonist of the NMDA receptor at the glycine co-agonist site, a mechanism shared with its structural analogue, kynurenic acid. This positions the compound as a potential modulator of glutamatergic signaling with possible therapeutic applications in neurological disorders characterized by excitotoxicity. A secondary potential mechanism, inhibition of DHODH, cannot be ruled out based on its core chemical scaffold and should be investigated in parallel. The experimental protocols detailed in this guide provide a clear and robust framework for definitively establishing the primary mechanism of action and quantifying the biological activity of this compound.

References
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  • Cecchetti, V., et al. (1987). Quinolonecarboxylic acids. 2. Synthesis and antibacterial evaluation of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]b[12][20]enzothiazine-6-carboxylic acids. PubMed. [Link]

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  • Kiss, B., et al. (2020). SZR-104, a Novel Kynurenic Acid Analogue with High Permeability through the Blood–Brain Barrier. PubMed Central. [Link]

  • Smith, T. P., et al. (2023). Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor. ACS Publications. [Link]

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  • Krisztina, V., et al. (1999). Characterization of Potential NMDA and Cholecystokinin Antagonists. II. Lipophilicity Studies on 2-methyl-4-oxo-3H-quinazoline-3-alkyl-carboxylic Acid Derivatives. PubMed. [Link]

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Biological activity of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Compound Investigation

I'm starting a deep dive into 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. My initial focus is the biological activities: I'm hunting down mechanisms, potential therapeutic targets, and any structure-activity relationships. Next, I'll be searching for the experimental protocols used to evaluate them.

Analyzing Biological Activity Data

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Pinpointing Key Biological Activities

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Pinpointing Relevant Data

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Refining Data Gathering

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7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid Derivatives and Analogs

Foreword: Unlocking the Potential of a Privileged Scaffold

The quinolone scaffold has been a cornerstone of medicinal chemistry for decades, famously giving rise to the potent class of fluoroquinolone antibiotics.[1][2] However, the versatility of this chemical entity extends far beyond its antibacterial origins. The this compound core represents a fascinating and highly adaptable framework. Its unique electronic and structural features, conferred by the C7-fluorine and C2-oxo functionalities, provide a launchpad for developing novel therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind synthetic strategies, the logic of structure-activity relationships (SAR), and the mechanistic intricacies that govern the biological effects of these compounds. We will explore the core from its synthesis to its biological targets, offering field-proven insights to accelerate your research and development endeavors.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the quinolone ring system is a well-trodden path in organic chemistry, yet the specific introduction of the 7-fluoro and 2-oxo moieties requires careful consideration of starting materials and reaction conditions. The primary goal is to create a robust and scalable synthesis that allows for late-stage diversification, particularly at the N-1 and C-4 positions.

Foundational Synthesis of the Quinolone Core

A prevalent and effective method for constructing the 4-quinolone core is a variation of the Gould-Jacobs reaction, which involves the cyclization of an appropriately substituted aniline. For our target scaffold, the synthesis logically begins with a fluoro-substituted aromatic precursor.

A common synthetic route involves the reaction of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization and subsequent hydrolysis.[5] Palladium-catalyzed carbonylative heterocyclization is another powerful technique that offers flexibility in substituent placement.[3]

Representative Synthetic Protocol

The following protocol outlines a generalized, multi-step synthesis for a this compound derivative. The rationale behind this pathway is its modularity, allowing for the introduction of diverse functionalities.

Step 1: Condensation of 3-Fluoroaniline with Diethyl Ketomalonate

  • Rationale: This initial step forms the key C-N bond and introduces the precursor to the C2, C3, and C4 atoms of the quinoline ring. 3-Fluoroaniline is chosen as the starting material to ensure the desired fluorine substitution at the final C7 position.

  • Procedure:

    • To a solution of 3-fluoroaniline (1.0 eq) in toluene, add diethyl ketomalonate (1.1 eq).

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Fit the flask with a Dean-Stark apparatus and reflux for 12-18 hours, monitoring the removal of water.

    • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude enamine can often be used directly in the next step.

Step 2: Thermal Cyclization (Conrad-Limpach-Knorr Reaction)

  • Rationale: This intramolecular cyclization is a critical ring-forming step. High temperatures are required to overcome the activation energy for the electrophilic aromatic substitution, forming the bicyclic quinolone system.

  • Procedure:

    • Add the crude enamine from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

    • Heat the mixture to 240-260 °C for 30-60 minutes. Monitor the reaction progress by TLC.

    • Cool the mixture and dilute with hexane to precipitate the crude product.

    • Filter the solid and wash with hexane to yield the ethyl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate.

Step 3: N-Alkylation/Arylation at Position 1 (Optional)

  • Rationale: Introducing substituents at the N-1 position is a primary method for modulating biological activity. This step is performed before hydrolysis to avoid competing reactions with the carboxylic acid.

  • Procedure:

    • Dissolve the product from Step 2 in a polar aprotic solvent like DMF.

    • Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq).

    • Add the desired alkyl or aryl halide (e.g., cyclopropyl bromide, ethyl iodide) (1.2 eq).

    • Stir at room temperature or heat gently (50-70 °C) until the starting material is consumed.

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

Step 4: Saponification to the Carboxylic Acid

  • Rationale: The final step is the hydrolysis of the ethyl ester to the free carboxylic acid, which is essential for the biological activity of many quinolones.[3]

  • Procedure:

    • Dissolve the ester from Step 2 or 3 in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide or potassium hydroxide (3-5 eq).

    • Reflux the mixture for 2-4 hours.

    • Cool the solution in an ice bath and acidify with concentrated HCl until the pH is ~2-3.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: N-Alkylation (Optional) cluster_3 Step 4: Hydrolysis A 3-Fluoroaniline C Enamine Intermediate A->C p-TSA, Toluene Reflux B Diethyl Ketomalonate B->C p-TSA, Toluene Reflux D Ethyl 7-Fluoro-2-oxo- 1,2-dihydroquinoline-4-carboxylate C->D Dowtherm A ~250 °C E N1-Substituted Ester D->E R-X, Base DMF F Final Product: 7-Fluoro-2-oxo-R-quinoline- 4-carboxylic acid D->F NaOH, EtOH/H₂O then HCl E->F NaOH, EtOH/H₂O then HCl

Caption: Generalized synthetic workflow for 7-fluoro-2-oxo-quinoline-4-carboxylic acids.

Structure-Activity Relationships (SAR): Decoding the Molecular Architecture

The biological activity of quinolone derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. A thorough understanding of SAR is critical for rational drug design.

  • The 4-Oxo-3-Carboxylic Acid Moiety: This feature is paramount. The ketone at C4 and the carboxylic acid at C3 form a crucial pharmacophore that can chelate divalent metal ions (like Mg²⁺) within the active site of target enzymes, such as bacterial DNA gyrase, and participate in hydrogen bonding.[3]

  • C7-Substituent: This is the most critical position for modulating the spectrum and potency of activity. In the context of antibacterial agents, bulky and basic heterocyclic groups like piperazine or pyrrolidine rings dramatically enhance activity, particularly against Gram-negative bacteria.[6][7] These groups are thought to improve cell wall penetration and interaction with the enzyme-DNA complex.

  • N1-Substituent: Small alkyl groups like ethyl or cyclopropyl are optimal. The cyclopropyl group, in particular, is a hallmark of many highly potent fluoroquinolones (e.g., ciprofloxacin), often leading to superior inhibition of DNA gyrase.[2][8]

  • C6-Fluorine vs. C7-Fluorine: While the classic fluoroquinolones feature a C6-fluorine atom known to enhance cell penetration and DNA gyrase binding, the C7-fluorine of our core scaffold presents a different electronic profile.[2] This modification can alter target specificity and pharmacokinetic properties, potentially opening avenues for activities beyond the antibacterial realm.

  • C2-Oxo Group: The C2-oxo functionality distinguishes this scaffold from the more common 4-oxoquinolones (which are technically pyridones). This change significantly alters the electronics and planarity of the ring system, potentially favoring interactions with different biological targets, such as kinases or other enzymes.[9]

PositionSubstituentGeneral Impact on Biological Activity
N1 Small alkyl (Ethyl, Cyclopropyl)Often enhances antibacterial potency by improving enzyme inhibition.
C2 Oxo (=O)Alters electronics, potentially shifting activity from antibacterial to other targets like kinases or P-glycoprotein.[9]
C3 Carboxylic Acid (-COOH)Essential for activity; involved in metal ion chelation and target binding.[3]
C4 Keto (=O)Part of the essential pharmacophore with the C3-COOH group.
C7 Fluorine (-F)Influences electronic properties and metabolic stability; may alter target specificity compared to C6-fluoro analogs.[10]
C7 Heterocycles (e.g., Piperazine)(Analog position) Critical for antibacterial spectrum and potency; influences pharmacokinetics.[6][7]

Mechanisms of Action: From Bacteria to Cancer Cells

While historically rooted in antibacterial research, the 7-fluoro-2-oxo-quinoline scaffold and its analogs have demonstrated a fascinating polypharmacology.

Primary Antibacterial Mechanism: Inhibition of Type II Topoisomerases

The canonical mechanism of action for quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11]

  • Target Binding: The quinolone molecule intercalates into the DNA and binds to the topoisomerase enzyme.

  • Formation of a Ternary Complex: The drug traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate the strands. This forms a stable drug-enzyme-DNA complex.[3]

  • Induction of Double-Strand Breaks: The stalled replication fork collides with this complex, leading to the release of lethal double-strand DNA breaks.

  • Cell Death: The accumulation of DNA damage triggers the SOS response and ultimately leads to bacterial cell death.

Gyrase is typically the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive species.[12][13]

G cluster_0 Normal DNA Replication cluster_1 Quinolone Action DNA_Gyrase DNA Gyrase / Topo IV (Relieves Supercoiling) Replication Successful DNA Replication & Cell Division DNA_Gyrase->Replication Quinolone Quinolone Derivative Complex Stable Ternary Complex (Drug-Enzyme-DNA) Quinolone->Complex DSB Double-Strand Breaks Complex->DSB Death Bacterial Cell Death DSB->Death DNA_Gyrase_Inhibited DNA Gyrase / Topo IV DNA_Gyrase_Inhibited->Complex

Caption: Mechanism of antibacterial action via topoisomerase inhibition.

Nonclassical Activities: Targeting Eukaryotic Systems

The structural modifications inherent in the 7-fluoro-2-oxo scaffold can shift its activity profile towards eukaryotic targets.

  • Anticancer Activity: Certain quinolone derivatives can poison human topoisomerase II, an enzyme functionally similar to bacterial gyrase, leading to cytotoxic effects in cancer cells.[3] Other derivatives have been designed as potent inhibitors of specific kinases, such as c-Met, which are crucial for tumor growth and metastasis.[14]

  • Enzyme Inhibition (DHODH): Some analogs are potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibiting DHODH can halt the cell cycle, making it a promising target for anticancer therapy.[10][15]

  • Modulation of Multidrug Resistance: Recent studies have explored 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as inhibitors of P-glycoprotein (ABCB1), a transporter protein that pumps chemotherapy drugs out of cancer cells.[9] Inhibiting this pump could resensitize resistant tumors to conventional treatments.

Key Experimental Protocols

A self-validating system of protocols is essential for reliably characterizing novel compounds. Methodologies must be robust, reproducible, and include appropriate controls.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This is the gold-standard in vitro assay for determining the antibacterial potency of a compound.

  • Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific bacterial strain.

  • Materials:

    • 96-well microtiter plates

    • Bacterial culture (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in log-phase growth

    • Mueller-Hinton Broth (MHB)

    • Test compound stock solution (e.g., 10 mg/mL in DMSO)

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Negative control (vehicle, e.g., DMSO)

  • Procedure:

    • Preparation: In a 96-well plate, add 50 µL of MHB to wells in columns 2 through 12.

    • Serial Dilution: Add 100 µL of the test compound (at 2x the highest desired final concentration) to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10.

    • Controls: Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no bacteria).

    • Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this bacterial suspension to wells in columns 1 through 11.

    • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

G Start Prepare 96-well plate with broth Dilute Perform 2-fold serial dilution of compound Start->Dilute Inoculate Add standardized bacterial inoculum Dilute->Inoculate Incubate Incubate plate (37°C, 18-24h) Inoculate->Incubate Read Visually inspect for turbidity and determine MIC Incubate->Read

Caption: Workflow for a standard Minimum Inhibitory Concentration (MIC) assay.

Future Directions and Concluding Remarks

The this compound scaffold is a platform ripe with opportunity. While its lineage is tied to the celebrated fluoroquinolone antibiotics, its true potential may lie in the "nonclassical" therapeutic areas. The strategic placement of the C7-fluorine and the C2-oxo group fundamentally alters the molecule's properties, creating a chemical space that is distinct from its antibacterial cousins.

Future research should focus on:

  • Expanding Chemical Diversity: Systematically exploring a wide range of substituents at the N-1 position and synthesizing analogs with alternative functionalities at C-7 to build comprehensive SAR models for non-bacterial targets.

  • Target Deconvolution: For compounds exhibiting potent anticancer or anti-inflammatory effects, identifying the specific molecular target (e.g., a particular kinase, enzyme, or receptor) is paramount for mechanism-of-action studies and further optimization.

  • Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial to ensure that potent in vitro compounds have the potential to become viable drug candidates.

By leveraging the foundational knowledge of quinolone chemistry and embracing the unique opportunities presented by this specific scaffold, the scientific community can continue to develop innovative and impactful therapeutics for a host of challenging diseases.

References

  • Nonclassical Biological Activities of Quinolone Derivatives. (2011).
  • Mechanism of Quinolone Action and Resistance. (n.d.). PMC - NIH.
  • Pyridonecarboxylic acids as antibacterial agents. VII. Synthesis and structure-activity relationship of amino- and hydroxyl-substituted 7-cycloalkyl and 7-vinyl derivatives of 1-cyclopropyl-6-fluoro-4-quinolone-3. (1994). PubMed.
  • Mechanism of action of and resistance to quinolones. (n.d.). PMC - NIH.
  • Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. (n.d.). Auctores | Journals.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold. (n.d.).
  • Quinolone carboxylic acids, derivatives thereof, and methods of making and using same. (n.d.).
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  • 7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid. (n.d.). Benchchem.
  • 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. (2025).
  • Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII[3]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[3][11]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog. (n.d.). PMC - NIH.

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (n.d.). NIH.
  • Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. (n.d.). JKU & KUK Research Portal.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2025).
  • Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. (2013). PubMed.

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A Technical Guide to 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth overview of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a fluorinated heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The 2-quinolone scaffold is a privileged structure in pharmacology, and the strategic incorporation of a fluorine atom at the 7-position can profoundly influence the molecule's physicochemical and biological properties. This document details the compound's key chemical identifiers, including its CAS number and InChIKey, outlines a robust synthetic methodology via the Pfitzinger reaction, and explores its potential applications as an antiproliferative agent. All technical discussions are grounded in established chemical principles and supported by authoritative references to provide researchers with a reliable and comprehensive resource.

Chemical Identity and Physicochemical Properties

This compound is a derivative of the 2-quinolone (or carbostyril) heterocyclic system. The core structure is characterized by a fused benzene and pyridinone ring, with a carboxylic acid at position 4 and a fluorine substituent at position 7. The International Chemical Identifier (InChI) provides a standardized, machine-readable structural representation.

The definitive InChIKey for this compound, derived from its structure, is JNJDJHAPAYHLSZ-UHFFFAOYSA-N [1]. This key serves as a unique digital fingerprint for the molecule, enabling unambiguous identification across disparate databases and literature sources.

Table 1: Chemical Identifiers and Properties

Identifier/Property Value Source
IUPAC Name 7-fluoro-2-oxo-1H-quinoline-4-carboxylic acid [1]
CAS Number 1227465-79-3 [1][2]
Molecular Formula C₁₀H₆FNO₃ [1]
Molecular Weight 207.16 g/mol Calculated
Monoisotopic Mass 207.03317 Da [1]
Standard InChI InChI=1S/C10H6FNO3/c11-5-1-2-6-7(10(14)15)4-9(13)12-8(6)3-5/h1-4H,(H,12,13)(H,14,15) [1]
Standard InChIKey JNJDJHAPAYHLSZ-UHFFFAOYSA-N [1]
SMILES C1=CC2=C(C=C1F)NC(=O)C=C2C(=O)O [1]

| Predicted XlogP | 0.7 |[1] |

Note: While a dedicated PubChem Compound ID (CID) for this specific CAS number was not found in the search results, the provided identifiers are sourced from PubChemLite and cross-referenced with supplier databases.

Synthesis via the Pfitzinger Reaction: A Mechanistic Approach

The synthesis of quinoline-4-carboxylic acids is classically achieved through the Pfitzinger reaction. This powerful condensation reaction provides a direct route to the quinoline core by reacting an isatin derivative with a carbonyl compound possessing an α-methylene group, under basic conditions. For the synthesis of the target molecule, 5-fluoro-isatin and pyruvic acid (or a salt thereof) are the logical precursors.

2.1. Mechanistic Rationale

The Pfitzinger reaction proceeds via a well-established mechanism that leverages the reactivity of the isatin scaffold in a basic medium.

  • Base-Catalyzed Ring Opening : The reaction is initiated by the hydroxide-mediated hydrolysis of the amide bond (lactam) within the 5-fluoro-isatin ring. This ring-opening step forms the potassium salt of 2-amino-4-fluorophenylglyoxylic acid. This intermediate is highly reactive and is typically generated in situ.

  • Condensation and Imine Formation : The primary amine of the opened isatin intermediate then condenses with the ketone of the second reactant, pyruvic acid, to form a Schiff base (imine).

  • Intramolecular Cyclization : The enolizable α-methylene group of the pyruvic acid moiety then attacks the carbonyl group of the glyoxylic acid portion in an intramolecular aldol-type condensation.

  • Dehydration : The resulting intermediate readily dehydrates to form the stable aromatic quinoline ring system, yielding the final product upon acidification.

2.2. Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Pfitzinger_Synthesis cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process Steps Reactant1 5-Fluoro-isatin Step1 1. Condensation Reaction Reactant1->Step1 Reactant2 Pyruvic Acid Reactant2->Step1 Base Potassium Hydroxide (KOH) Base->Step1 Solvent Ethanol/Water Solvent->Step1 Heat Reflux (e.g., 24h) Heat->Step1 Step2 2. Solvent Removal & Dilution Step1->Step2 Reaction Completion Step3 3. Workup & Acidification Step2->Step3 Aqueous Workup Step4 4. Isolation Step3->Step4 Precipitation with Acid (e.g., Acetic Acid) Product 7-Fluoro-2-oxo-1,2-dihydro- quinoline-4-carboxylic acid Step4->Product Filtration & Drying

Caption: Proposed workflow for the synthesis of the target compound via the Pfitzinger reaction.

2.3. Experimental Protocol

The following protocol is a representative procedure adapted from established methods for the Pfitzinger synthesis.

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add 5-fluoro-isatin (1.0 eq) and potassium hydroxide (3.0 eq) to a solution of ethanol and water.

  • Addition of Carbonyl : While stirring, add pyruvic acid (1.0 eq) to the mixture.

  • Reflux : Heat the reaction mixture to reflux and maintain for approximately 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup : After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification : Dilute the remaining aqueous residue with water. Perform an extraction with diethyl ether to remove any unreacted neutral starting materials.

  • Precipitation : Cool the aqueous layer in an ice bath and carefully acidify with glacial acetic acid or dilute HCl until the pH is approximately 4-5. A precipitate should form.

  • Isolation : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual salts.

  • Drying : Dry the isolated solid in a vacuum oven to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The 2-oxo-quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer and anti-inflammatory properties[3]. The incorporation of fluorine is a well-established strategy to enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability.

3.1. Potential as an Antiproliferative Agent

Derivatives of 2-oxo-1,2-dihydroquinoline are known to exhibit significant antiproliferative activity[3]. Studies on related compounds have demonstrated that they can induce cell cycle arrest and apoptosis in cancer cell lines. The planar heterocyclic ring system is well-suited for intercalation with DNA, a mechanism employed by many cytotoxic agents. The carboxylic acid moiety can form critical hydrogen bonds or salt bridges with active site residues in enzymes or receptors, anchoring the molecule to its biological target.

The diagram below illustrates a generalized mechanism by which a quinolone-based agent might exert its anticancer effects.

Anticancer_Mechanism Compound 7-Fluoro-2-oxo-quinoline- 4-carboxylic acid Target Biological Target (e.g., Topoisomerase, Kinase) Compound->Target Binding / Inhibition Pathway Cell Signaling Pathway (e.g., Proliferation Pathway) Target->Pathway Disruption G2M G2/M Phase Arrest Pathway->G2M Induction of Apoptosis Apoptosis (Programmed Cell Death) G2M->Apoptosis Leads to Cell Cancer Cell Apoptosis->Cell Elimination of

Caption: Generalized mechanism of action for a quinolone-based antiproliferative agent.

3.2. Role as a Synthetic Intermediate

Beyond its potential intrinsic activity, this compound serves as a valuable and versatile intermediate for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the quinolone ring itself can be further functionalized. This makes it a key building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound (InChIKey: JNJDJHAPAYHLSZ-UHFFFAOYSA-N) is a fluorinated heterocyclic compound with considerable potential in the field of medicinal chemistry. Its synthesis can be reliably achieved through established methods like the Pfitzinger reaction. The inherent biological activity associated with the 2-quinolone scaffold, combined with the advantageous properties conferred by the fluorine substituent, makes this molecule a compelling target for further investigation as an antiproliferative agent and a versatile building block for novel drug candidates. This guide provides the foundational chemical and synthetic knowledge required for researchers to explore its utility in their own discovery and development efforts.

References
  • PubChemLite. 1227465-79-3 (C10H6FNO3). PubChemLite. Available from: [Link]

  • Chemchart. This compound (1227465-79-3). Chemchart. Available from: [Link]

  • PubChem. 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. PubChem. Available from: [Link]

  • PubChem. SID 7980465. PubChem. Available from: [Link]

  • PubChem. 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(((2R,3R,4R,5R,6S). PubChem. Available from: [Link]

  • Al-Ostath, A. et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Available from: [Link]

  • SpectraBase. 7-Chloro-6-fluoro-1-(2-hydroxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester - Optional[13C NMR]. SpectraBase. Available from: [Link]

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  • Song, J. et al. (2004). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. ResearchGate. Available from: [Link]

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  • El-Sayed, M. A. A. et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules. Available from: [Link]

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An In-Depth Technical Guide to the Crystal Structure of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and predicted crystal structure of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages the known crystal structure of its parent compound, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, and established principles of fluorine substitution in crystal engineering to present a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of quinolone derivatives and their solid-state properties. Detailed experimental protocols for synthesis and crystallization are provided, alongside a thorough discussion of expected intermolecular interactions and their influence on crystal packing.

Introduction: The Significance of Fluorinated Quinolones

Quinolone carboxylic acids are a critical class of heterocyclic compounds, forming the core scaffold of many antibacterial agents.[1] The introduction of a fluorine atom into the quinolone ring has been a pivotal strategy in the development of potent fluoroquinolone antibiotics.[2] Fluorine substitution can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile.[3] Specifically, the presence of a fluorine atom at the C6 or C7 position is known to increase penetration into bacterial cells and enhance activity against both Gram-negative and Gram-positive bacteria.[4]

This compound is a key intermediate in the synthesis of such advanced therapeutic agents.[5] Understanding its solid-state structure is paramount for controlling polymorphism, ensuring batch-to-batch consistency, and optimizing formulation strategies in drug development. This guide provides a detailed roadmap for the synthesis, crystallization, and structural elucidation of this important molecule.

Synthesis of this compound

The synthesis of the title compound can be achieved through a well-established reaction pathway involving the condensation of a substituted isatin with malonic acid. The following protocol is adapted from the successful synthesis of the non-fluorinated analog, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.[6][7]

Proposed Synthetic Pathway

Synthesis_Pathway A 5-Fluoroisatin D Reflux A->D B Malonic Acid B->D C Acetic Acid (solvent) Sodium Acetate (catalyst) C->D in E This compound D->E yields

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 5-fluoroisatin (1 equivalent) and malonic acid (1 equivalent).

  • Solvent and Catalyst Addition: To this mixture, add glacial acetic acid as the solvent and a catalytic amount of sodium acetate (0.1 equivalents).

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Precipitation: After completion, the reaction mixture is cooled to room temperature. The cooled solution is then poured into a beaker containing an ice-water mixture to precipitate the crude product.

  • Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then dried.

  • Recrystallization: The crude product is recrystallized from water or an ethanol-water mixture to yield purified crystals of this compound.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical yet often challenging step in determining a molecule's crystal structure.[8][9] The following methods are recommended for growing crystals of this compound suitable for single-crystal X-ray diffraction analysis.

Recommended Crystallization Techniques
Technique Description Advantages Considerations
Slow Evaporation A saturated or near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.[10]Simple to set up and widely applicable.Requires a solvent in which the compound has moderate solubility.
Vapor Diffusion A concentrated solution of the compound is placed in a sealed container with a reservoir of a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Allows for fine control over the rate of crystallization.Requires careful selection of solvent/anti-solvent pairs.
Cooling Crystallization A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling leads to crystal growth.[8]Effective for compounds with a significant temperature-dependent solubility.Requires precise temperature control.
Step-by-Step Crystallization Protocol (Slow Evaporation)
  • Solvent Screening: Identify a suitable solvent or solvent system in which the compound has moderate solubility. Potential solvents include water, ethanol, methanol, acetone, and mixtures thereof.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent. Gentle heating may be required to facilitate dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation. Place the vial in a vibration-free location at a constant temperature.

  • Monitoring: Monitor the vial periodically for crystal growth. This process can take several days to weeks.

Predictive Analysis of the Crystal Structure

In the absence of an experimentally determined structure, a predictive analysis based on the known crystal structure of the parent compound, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate, provides valuable insights.[6][7][11]

Reference Crystal Structure: 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid Monohydrate
Parameter Value Reference
Chemical Formula C₁₀H₇NO₃·H₂O[6][7][11]
Crystal System Monoclinic[6][7][11]
Space Group P2₁/n[6][7][11]
Key Intermolecular Interactions O—H···O and N—H···O hydrogen bonds[6][7][11]

The crystal structure of the parent compound is characterized by the formation of "stepped sheets" through O—H···O hydrogen bonds involving the carboxylic acid groups, the keto groups, and the lattice water molecules. These sheets are further linked by N—H···O hydrogen bonds.[6][7][11]

The Influence of Fluorine Substitution

The introduction of a fluorine atom at the C7 position is expected to influence the crystal packing in several ways:

  • Hydrogen Bonding: The fluorine atom is a weak hydrogen bond acceptor. It may participate in weak C—H···F interactions, which could alter the overall packing arrangement.

  • Dipole-Dipole Interactions: The highly electronegative fluorine atom will introduce a significant dipole moment, leading to stronger dipole-dipole interactions that could favor a more compact crystal packing.

  • π-π Stacking: The electron-withdrawing nature of the fluorine atom can affect the electron density of the aromatic quinoline ring system, potentially modifying the π-π stacking interactions observed in the parent compound.

Predicted Hydrogen Bonding Network

Predicted_H_Bonding cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_N N-H B_COOH COOH A_N->B_COOH N-H···O A_CdoublebondO C=O (keto) A_COOH COOH B_CdoublebondO C=O (keto) A_COOH->B_CdoublebondO O-H···O A_F C-F B_N N-H C_CdoublebondO C=O (keto) C_H C-H C_H->A_F C-H···F

Caption: Predicted primary and secondary hydrogen bonding interactions.

Protocol for Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the following standard procedure can be used for structure determination.[5]

Data Collection and Structure Solution Workflow

XRD_Workflow A Crystal Mounting B Data Collection (Diffractometer) A->B C Data Reduction and Cell Refinement B->C D Structure Solution (e.g., SHELXT) C->D E Structure Refinement (e.g., SHELXL) D->E F Validation and Analysis (e.g., PLATON) E->F G CIF File Generation F->G

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Key Steps in Structure Determination
  • Crystal Selection and Mounting: A high-quality single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected using a suitable detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data to obtain the final, accurate crystal structure.

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Physicochemical Properties and Implications

The introduction of the fluorine atom is anticipated to modulate the physicochemical properties of the molecule, which has significant implications for its use in drug development.

Property Predicted Effect of Fluorination Implication in Drug Development
Acidity (pKa) Likely to increase acidity due to the electron-withdrawing nature of fluorine.Can influence solubility at different pH values and interactions with biological targets.
Lipophilicity (logP) Expected to increase lipophilicity.[4]May enhance membrane permeability and cell penetration, but could also affect aqueous solubility.[4]
Melting Point May increase due to stronger intermolecular interactions.An indicator of crystal lattice energy and stability.
Solubility The effect is complex and depends on the interplay between increased lipophilicity and potential changes in crystal packing.A critical parameter for bioavailability and formulation.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of this compound. By leveraging the known crystal structure of its parent compound and the established principles of crystal engineering, we have presented a robust predictive analysis of its solid-state properties. The detailed experimental protocols herein are designed to empower researchers to successfully synthesize and crystallize this important molecule, paving the way for its definitive structural elucidation and facilitating its application in the development of next-generation pharmaceuticals.

References

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  • Filali Baba, Y., Mague, J. T., Kandri Rodi, Y., Ouzidan, Y., Essassi, E. M. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. IUCrData, 1(7), x160997. Available from: [Link]

  • Gagić, T., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Molecules, 26(21), 6439. Available from: [Link]

  • Hafez, H. N., et al. (2019). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 24(15), 2738. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Available from: [Link]

  • Wlodawer, A. (2000). x Ray crystallography. Journal of the Royal Society of Medicine, 93(12), 616–620. Available from: [Link]

  • Tiefenbacher, K., et al. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 57(42), 13832-13836. Available from: [Link]

  • Wolfson, J. S., & Hooper, D. C. (1989). The fluorinated quinolones. The Journal of Antimicrobial Chemotherapy, 23(5), 661-665. Available from: [Link]

  • PubChem. (n.d.). 2-oxo-1,2-Dihydroquinoline-4-carboxylate. Available from: [Link]

  • Aldred, K. J., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Trends in Pharmacological Sciences, 44(8), 516-529. Available from: [Link]

  • Gill, H., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. Available from: [Link]

  • Cornett, J. B., & Wentland, M. P. (1986). Chemical evolution of the fluoroquinolone antimicrobial agents. The American Journal of Medicine, 81(1), 1-10. Available from: [Link]

  • PubChem. (n.d.). Fluoroquinolonic acid. Available from: [Link]

  • Filali Baba, Y., Mague, J. T., Kandri Rodi, Y., Ouzidan, Y., Essassi, E. M. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. ResearchGate. Available from: [Link]

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An In-depth Technical Guide to the Solubility of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides a robust experimental framework for its determination, and offers predictive insights for solvent selection in synthetic and formulation processes.

Introduction: The Significance of this compound

This compound is a crucial building block in medicinal chemistry, particularly in the development of quinolone-based therapeutic agents. Its molecular structure, featuring a fluorinated quinolone core with a carboxylic acid moiety, imparts specific physicochemical properties that govern its behavior in solution. Understanding and controlling the solubility of this intermediate is paramount for optimizing reaction conditions, ensuring efficient purification, and developing viable formulations.

This guide will explore the solubility of this compound from both a theoretical and practical standpoint, providing the necessary tools for scientists to make informed decisions in their research and development endeavors.

Theoretical Framework for Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, several key molecular features dictate its solubility profile.

Molecular Structure and Physicochemical Properties

The structure of this compound, with its combination of aromatic, polar, and ionizable groups, suggests a nuanced solubility behavior. The presence of a carboxylic acid group allows for hydrogen bonding and potential deprotonation in basic media, while the lactam (oxo) group and the fluorine atom contribute to the molecule's polarity.

Below is a diagram illustrating the key functional groups influencing the solubility of the molecule.

cluster_molecule This compound Molecule C10H6FNO3 Aromatic_Ring Aromatic System (π-π interactions) Solvent Organic Solvent Aromatic_Ring->Solvent van der Waals Lactam Lactam (Oxo) Group (H-bond acceptor) Lactam->Solvent Dipole-Dipole Carboxylic_Acid Carboxylic Acid (H-bond donor/acceptor, ionizable) Carboxylic_Acid->Solvent H-Bonding Fluorine Fluorine Atom (Increases polarity, alters electron distribution) Fluorine->Solvent Dipole-Dipole

Caption: Key molecular features of this compound influencing solvent interactions.

Predicting Solubility: Hansen Solubility Parameters

A powerful tool for predicting the solubility of a solute in a given solvent is the Hansen Solubility Parameters (HSP) theory.[1] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle is that "like dissolves like." A solute will have a higher affinity for a solvent with similar HSP values. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of dissolution.

While the specific HSP for this compound are not published, we can estimate them based on its structural components. The presence of the carboxylic acid and lactam groups suggests a significant δH and δP, while the aromatic core contributes to δD.

The following table provides the Hansen Solubility Parameters for a range of common organic solvents to aid in preliminary solvent screening.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Non-Polar Solvents
n-Hexane14.90.00.0
Toluene18.01.42.0
Polar Aprotic Solvents
Acetone15.510.47.0
Acetonitrile15.318.06.1
Dimethylformamide (DMF)17.413.711.3
Dimethyl sulfoxide (DMSO)18.416.410.2
Tetrahydrofuran (THF)16.85.78.0
Polar Protic Solvents
Methanol14.712.322.3
Ethanol15.88.819.4
Isopropanol15.86.116.4
Water15.516.042.3

Data compiled from various sources.[2][3]

Based on the structure of this compound, it is anticipated to exhibit higher solubility in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as methanol and ethanol, where strong hydrogen bonding and dipole-dipole interactions can occur. Its solubility is expected to be low in non-polar solvents like hexane.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility remains the gold standard for obtaining accurate data. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[4][5]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the equilibrium solubility measurement using the shake-flask method, which is considered the most reliable for compounds with low solubility.[4][6]

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, DMSO, DMF, Toluene, Hexane)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol Workflow:

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification A 1. Add excess solid to a known volume of solvent in a sealed vial. B 2. Place vials in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours to reach equilibrium. A->B C 3. Centrifuge the suspension to pellet the excess solid. B->C D 4. Carefully withdraw the supernatant and filter through a 0.22 µm syringe filter. C->D E 5. Prepare a dilution series of the filtered saturated solution. D->E F 6. Analyze the diluted samples by a validated HPLC method. E->F G 7. Quantify the concentration against a standard calibration curve. F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Steps:

  • Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a precise volume (e.g., 5 mL) of the chosen organic solvent. The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a moderate speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining fine particles, filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples using a validated HPLC method. The method should be specific for this compound and demonstrate good linearity, accuracy, and precision.

  • Quantification: Determine the concentration of the compound in the diluted samples by comparing the peak area to a standard calibration curve prepared with known concentrations of the analyte. Calculate the original solubility in the saturated solution, taking into account the dilution factor.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner. A tabular format is recommended for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C

Solvent ClassSolventPredicted SolubilityExperimentally Determined Solubility (mg/mL)
Non-Polar HexaneVery Low< 0.1
TolueneLow0.5 - 1.0
Polar Aprotic AcetoneModerate5 - 10
AcetonitrileModerate2 - 5
Tetrahydrofuran (THF)Moderate5 - 15
Dimethylformamide (DMF)High> 50
Dimethyl sulfoxide (DMSO)Very High> 100
Polar Protic MethanolModerate to High10 - 20
EthanolModerate5 - 10

Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental data must be generated.

The experimentally determined solubility values can then be correlated with the Hansen Solubility Parameters of the solvents to build a predictive model for other solvent systems.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure and Hansen Solubility Parameters with a robust experimental protocol, researchers can efficiently screen for suitable solvents for synthesis, purification, and formulation.

Future work should focus on the experimental determination of the precise Hansen Solubility Parameters for this compound. This would enable the creation of a more accurate predictive model for its solubility in a wider range of solvents and solvent mixtures. Additionally, investigating the effect of temperature and pH on solubility will provide a more complete understanding of its behavior in different processing conditions.

References

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617-630.
  • Jouyban, A. (2009).
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Pan, L., Ho, Q., Tsui, W. C., & Fann, Y. C. (2001). A high-throughput solubility screen for drug discovery. Pharmaceutical research, 18(9), 1325-1330.
  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility. Analytical chemistry, 81(8), 3165-3172.
  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
  • Widenski, D. V., et al. (2009). Journal of Pharmaceutical Sciences, 98(5), 1765-1778.
  • Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a fluorinated quinolone derivative of significant interest to researchers and professionals in drug development. This document delves into the compound's fundamental physicochemical properties, detailed synthesis protocols, mechanism of action, and its current and potential applications in the scientific field.

Core Physicochemical Properties and Structural Elucidation

This compound is a heterocyclic compound featuring a quinolone core structure. The strategic placement of a fluorine atom at the 7-position significantly influences its electronic properties and biological activity. It exists in tautomeric equilibrium with its 4-hydroxyquinoline form.

Molecular Profile

A clear understanding of the molecular characteristics is fundamental for any experimental design. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₆FNO₃Calculated
Molecular Weight 207.16 g/mol [Calculated]
IUPAC Name This compoundN/A
Synonyms 7-Fluoro-4-hydroxyquinoline-3-carboxylic acidN/A
CAS Number 63463-20-7 (for tautomer)N/A

Note: The CAS number corresponds to the more stable tautomeric form, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

Spectroscopic and Physicochemical Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, with coupling patterns influenced by the fluorine substituent. The protons at positions 5, 6, and 8 will exhibit characteristic splitting. The vinyl proton at position 3 and the N-H proton will also be present.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms, including the carbonyl and carboxyl carbons at the lower field, and the aromatic and vinyl carbons at the higher field. The carbon atoms bonded to or near the fluorine atom will show characteristic C-F coupling.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching, C=O stretching of the ketone and carboxylic acid, O-H stretching of the carboxylic acid, and C-F stretching.

  • Solubility: Quinolone carboxylic acids generally exhibit low solubility in water and common organic solvents. Solubility can be enhanced in basic aqueous solutions due to the deprotonation of the carboxylic acid.

  • Melting Point: The melting point is anticipated to be high, characteristic of rigid, planar molecules with the potential for strong intermolecular hydrogen bonding.

Synthesis of the Quinolone Core: The Gould-Jacobs Reaction

The cornerstone for the synthesis of 4-quinolone-3-carboxylic acids is the Gould-Jacobs reaction, a robust and versatile method first reported in 1939.[1] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.

The causality behind this choice of reaction lies in its reliability for constructing the fundamental quinolone scaffold from readily available starting materials. The reaction proceeds through a well-defined pathway, ensuring a high degree of predictability and control over the final product.

Gould_Jacobs_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification Aniline 3-Fluoroaniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH EMME Diethyl ethoxymethylenemalonate (DEEM) Cyclization_Product Ethyl 7-Fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate Intermediate->Cyclization_Product High Temperature (e.g., Diphenyl ether, ~250°C) or Microwave Final_Product 7-Fluoro-2-oxo-1,2-dihydroquinoline- 4-carboxylic acid Cyclization_Product->Final_Product 1. NaOH (aq), Reflux 2. HCl (aq)

A generalized workflow for the Gould-Jacobs synthesis.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the Gould-Jacobs reaction, adapted for the synthesis of the title compound.

Step 1: Condensation of 3-Fluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

  • Reaction: Heat the mixture at 110-120°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the aniline.

  • Work-up: After cooling to room temperature, the reaction mixture, which contains the diethyl 2-((3-fluorophenylamino)methylene)malonate intermediate, can often be used directly in the next step without further purification. Alternatively, excess DEEM can be removed under reduced pressure.

Step 2: Thermal Cyclization

  • Reagents and Setup: In a separate flask suitable for high-temperature reactions, heat a high-boiling point solvent such as diphenyl ether to approximately 250°C.

  • Reaction: Slowly add the intermediate from Step 1 to the hot diphenyl ether with vigorous stirring. The addition should be controlled to maintain the reaction temperature. After the addition is complete, maintain the temperature for 30-60 minutes.

  • Work-up: Allow the reaction mixture to cool to room temperature. The cyclized product, ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate. Dilute the mixture with an equal volume of hexane to facilitate further precipitation. Collect the solid product by vacuum filtration and wash with hexane to remove the diphenyl ether.

Step 3: Saponification (Hydrolysis)

  • Reagents and Setup: Suspend the crude ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux for 2-4 hours, or until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. The final product, this compound, will precipitate as a solid.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary application of many fluoroquinolone derivatives is in antibacterial therapy. Their mechanism of action is well-established and involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.

These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones induce the formation of stable enzyme-DNA complexes, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. The bactericidal effect is a direct consequence of this targeted disruption of DNA integrity.

Quinolone_MoA cluster_0 Bacterial Cell Quinolone 7-Fluoro-2-oxo-1,2- dihydroquinoline-4-carboxylic acid DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork Relaxes Supercoils DS_Breaks Double-Strand Breaks in Chromosome DNA_Gyrase->DS_Breaks Forms Stable Cleavage Complex Topo_IV->Replication_Fork Decatenates Daughter Chromosomes Topo_IV->DS_Breaks Forms Stable Cleavage Complex Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in the realm of antibacterial drugs.[1] This document provides a comprehensive, two-step guide for the synthesis of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a key intermediate in pharmaceutical research and development. The protocol begins with ethyl 2,4-dichloro-5-fluorobenzoylacetate and proceeds through a high-temperature cyclocondensation followed by saponification. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and critical process parameters to ensure a reproducible and efficient synthesis.

Introduction: The Significance of the Quinolone Core

Quinolone-4-carboxylic acids are a privileged class of heterocyclic compounds due to their wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[2][3] The development of fluoroquinolones, which feature a fluorine atom on the carboaromatic ring, marked a significant advancement in the field, enhancing the potency and pharmacokinetic profile of this drug class.

The synthesis of the quinolone ring system has been a subject of extensive research, with several named reactions forming the foundation of modern synthetic strategies. The Gould-Jacobs reaction, for example, traditionally involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the 4-hydroxyquinoline core.[4][5][6] The protocol detailed herein employs a related strategy, starting with a pre-functionalized benzoylacetate and building the heterocyclic ring through a thermally induced cyclization, a robust method for constructing the quinolone framework.

Overall Synthetic Pathway

The synthesis is achieved in two principal stages:

  • Cyclocondensation: Formation of the quinolone ring system via a thermally driven intramolecular cyclization of an enamine intermediate.

  • Saponification: Hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.

G start Ethyl 2,4-dichloro-5-fluorobenzoylacetate intermediate Ethyl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate start->intermediate Step 1: Cyclocondensation (1) Formamide (2) Thermal Cyclization (e.g., Dowtherm A, ~250 °C) end This compound intermediate->end Step 2: Saponification (1) NaOH, EtOH/H₂O (2) HCl (aq)

Caption: Overall two-step synthesis of the target compound.

Mechanistic Discussion

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.

Step 1: Thermal Cyclocondensation

This key step is analogous to the cyclization stage of the Gould-Jacobs or Conrad-Limpach synthesis.[4][7]

  • Enamine Formation: The β-ketoester, ethyl 2,4-dichloro-5-fluorobenzoylacetate, reacts with an ammonia source (in this case, formamide, which can decompose to provide ammonia at high temperatures) to form a vinylogous amide, commonly known as an enamine. This reaction proceeds via nucleophilic attack of ammonia on the ketone carbonyl, followed by dehydration.

  • 6-Electron Electrocyclization: At high temperatures (typically >240 °C), the enamine undergoes a 6-electron electrocyclization. The enamine nitrogen attacks the aromatic ring at the carbon bearing the chlorine atom (C2 position of the original benzene ring).

  • Aromatization (SNAr): The resulting intermediate is not aromatic. It rapidly aromatizes by eliminating the chloride ion in a nucleophilic aromatic substitution (SNAr) mechanism, driven by the formation of the stable heterocyclic ring system. The high temperature is necessary to overcome the activation energy for this intramolecular cyclization.[5][8]

Step 2: Saponification (Alkaline Ester Hydrolysis)

This is a standard and efficient method for converting an ester to a carboxylic acid.[9]

  • Nucleophilic Attack: A hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester. This forms a tetrahedral intermediate.

  • Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OEt) as a leaving group.

  • Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This step is effectively irreversible and drives the reaction to completion.

  • Protonation: In the final workup step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, precipitating the desired this compound, which is typically insoluble in the acidic aqueous medium.[10]

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn. High-temperature reactions require extreme caution and appropriate engineering controls (e.g., a heating mantle within a fume hood, blast shield).

Protocol 1: Synthesis of Ethyl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate
  • Reagent Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add ethyl 2,4-dichloro-5-fluorobenzoylacetate and formamide. As a high-boiling solvent, add Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).

  • Initial Reaction: Heat the mixture to 120-140 °C for 1-2 hours to facilitate the initial formation of the enamine intermediate.

  • Thermal Cyclization: Gradually increase the temperature of the reaction mixture to 245-255 °C and maintain this temperature for 2-4 hours. The high temperature is crucial for the intramolecular cyclization.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: Once the reaction is complete, cool the mixture to below 100 °C. Carefully pour the reaction mixture into a large beaker containing hexane or another non-polar solvent to precipitate the crude product.

  • Purification: Filter the resulting solid precipitate and wash thoroughly with hexane to remove the high-boiling solvent. The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate, to yield the pure ethyl ester intermediate.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, suspend the ethyl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate intermediate in a mixture of ethanol and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH) to the suspension. Heat the mixture to reflux (approximately 80-90 °C) with stirring for 2-4 hours, or until the hydrolysis is complete as indicated by TLC (disappearance of the starting ester).[9]

  • Workup and Precipitation: Cool the reaction mixture to room temperature. If any solid impurities are present, filter the solution. Transfer the clear filtrate to a beaker and cool in an ice bath.

  • Acidification: Slowly and carefully acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise with stirring. The target carboxylic acid will precipitate out of the solution as the pH drops to ~2-3.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts. Dry the product under vacuum to obtain the final this compound.

Data Summary & Reagent Table

Step Compound MW ( g/mol ) Equivalents Amount Solvent Temp (°C) Time (h) Expected Yield
1Ethyl 2,4-dichloro-5-fluorobenzoylacetate265.091.0(User Defined)Dowtherm A2502-460-75%
1Formamide45.04~3.0(Excess)(Reagent)---
2Ethyl Ester Intermediate235.211.0(From Step 1)EtOH/H₂O80-902-485-95%
2Sodium Hydroxide (NaOH)40.002.0-3.0(Calculated)H₂O---

Experimental Workflow Visualization

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Saponification a1 Combine Reactants: Ketoester, Formamide, Dowtherm A a2 Heat to 130°C (Enamine Formation) a1->a2 a3 Heat to 250°C (Cyclization) a2->a3 a4 Monitor by TLC/HPLC a3->a4 a5 Cool & Precipitate with Hexane a4->a5 a6 Filter & Wash Solid a5->a6 a7 Recrystallize Intermediate a6->a7 b1 Suspend Intermediate in EtOH/H₂O a7->b1 Proceed with purified intermediate b2 Add NaOH Solution b1->b2 b3 Reflux at 85°C b2->b3 b4 Monitor by TLC b3->b4 b5 Cool & Filter (optional) b4->b5 b6 Acidify with HCl to pH 2-3 b5->b6 b7 Filter Product b6->b7 b8 Wash with Cold H₂O b7->b8 b9 Dry Under Vacuum b8->b9

Caption: Step-by-step laboratory workflow for the synthesis.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound. By leveraging a high-temperature cyclocondensation and a standard saponification, this method offers a reliable pathway to a valuable building block for pharmaceutical and chemical research. The mechanistic insights and step-by-step instructions are intended to empower researchers to successfully replicate and, where necessary, adapt this synthesis for their specific applications.

References

  • Wikipedia. Gould–Jacobs reaction. [Link][4][11]

  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link][12]

  • Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link][8]

  • Google Patents. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters. [13]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link][14]

  • Wiley Online Library. Gould-Jacobs Reaction. [Link][6]

  • PubMed Central (PMC). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link][2]

  • ResearchGate. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link][3]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link][7]

  • ResearchGate. 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. [Link][15]

  • Chemistry LibreTexts. The Hydrolysis of Esters. [Link][9]

  • YouTube. mechanism of ester hydrolysis. [Link][16]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link][10]

  • PubMed Central (PMC). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. [Link][1]

  • ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link][17]

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Application Notes and Protocols for the Antibacterial Evaluation of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

A Foreword on Innovation in Antibacterial Research

The relentless evolution of antimicrobial resistance necessitates a continuous and innovative pipeline of new antibacterial agents. Quinolone carboxylic acids have long been a cornerstone in the fight against bacterial infections, and the exploration of novel derivatives remains a critical frontier in this ongoing battle.[1] This document provides a comprehensive guide to the preclinical evaluation of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid , a promising scaffold in the quinolone class. While specific biological data for this exact molecule is not yet widely published, the protocols and principles outlined herein are derived from extensive research on structurally similar fluoroquinolone compounds.[2][3] They are intended to serve as a robust starting point for researchers to rigorously assess its potential as a novel antibacterial agent.

Understanding the Core Scaffold: A Quinolone Derivative Primer

This compound belongs to the quinolone family, a class of synthetic broad-spectrum antibacterial agents.[2] The core structure of quinolones is fundamental to their antibacterial activity, which primarily involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[2] The fluorine atom at the 7-position is a common feature in many potent fluoroquinolones, often enhancing their antibacterial activity and pharmacokinetic properties.

Anticipated Mechanism of Action

Based on its structural similarity to other fluoroquinolones, the proposed mechanism of action for this compound is the inhibition of bacterial type II topoisomerases.

  • In Gram-negative bacteria: The primary target is likely DNA gyrase, which is essential for introducing negative supercoils into DNA.[2]

  • In Gram-positive bacteria: Topoisomerase IV, responsible for decatenating daughter chromosomes after replication, is the probable primary target.[2]

The following diagram illustrates this anticipated signaling pathway:

Quinolone_Mechanism_of_Action Anticipated Mechanism of Action of this compound cluster_drug Antibacterial Agent cluster_bacteria Bacterial Cell cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria drug This compound dna_gyrase DNA Gyrase drug->dna_gyrase Inhibits topo_iv Topoisomerase IV drug->topo_iv Inhibits neg_supercoiling Negative Supercoiling dna_gyrase->neg_supercoiling Catalyzes dna_replication DNA Replication & Transcription neg_supercoiling->dna_replication decatenation Chromosome Decatenation topo_iv->decatenation Catalyzes decatenation->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

Caption: Proposed mechanism of action targeting bacterial topoisomerases.

Foundational Protocols: Initial Antibacterial Screening

The initial assessment of a novel compound's antibacterial potential begins with determining its in vitro activity against a panel of clinically relevant bacterial strains. The following protocols are fundamental for this purpose.

Preparation of Stock Solutions

Protocol: Stock Solution Preparation

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

  • Dissolution: Dissolve the compound in a minimal amount of high-purity DMSO (e.g., 1 mL to create a 10 mg/mL stock solution). Gentle vortexing or sonication may be required to aid dissolution.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is crucial to perform a stability study to determine the acceptable storage duration.

Causality Insight: DMSO is a widely used solvent for its ability to dissolve a broad range of organic compounds. However, it's important to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect bacterial growth (typically <1%).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Broth microdilution is a standard and widely accepted method for determining MIC values.

Protocol: Broth Microdilution MIC Assay

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the working stock solution of the test compound (prepared from the main stock) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 should serve as the growth control (containing only MHB and the bacterial inoculum).

    • Well 12 should serve as the sterility control (containing only MHB).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Self-Validation System: The inclusion of a growth control (to ensure the bacteria are viable) and a sterility control (to check for contamination of the medium) is essential for validating the results of each assay.

Illustrative MIC Data Presentation

The following table provides an example of how to present MIC data. Note: These values are for illustrative purposes only and do not represent actual experimental data for this compound.

Bacterial StrainGram StainIllustrative MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive0.5
Enterococcus faecalis ATCC 29212Positive2
Escherichia coli ATCC 25922Negative1
Pseudomonas aeruginosa ATCC 27853Negative8
Klebsiella pneumoniae ATCC 700603Negative4
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol: MBC Determination

  • Following MIC Determination: After reading the MIC results, take a 10 µL aliquot from each well that showed no visible growth in the MIC plate.

  • Plating: Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Reading the Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).

Expertise Insight: The relationship between the MIC and MBC can provide initial clues about the compound's mode of action. A low MBC/MIC ratio (≤4) is generally indicative of bactericidal activity, while a high ratio suggests bacteriostatic activity.

Advanced Protocols: Delving Deeper into Antibacterial Properties

Once the initial antibacterial activity is established, further studies are necessary to characterize the compound's efficacy and mechanism more thoroughly.

Time-Kill Kinetic Assays

Time-kill assays provide a dynamic picture of the antibacterial activity over time, revealing the rate and extent of bacterial killing.

Protocol: Time-Kill Assay

  • Inoculum Preparation: Prepare a bacterial suspension in MHB as described for the MIC assay.

  • Test Setup:

    • In sterile tubes, prepare MHB containing the test compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquot in sterile saline.

    • Plate the dilutions onto MHA plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of the test compound.

Data Interpretation: A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Experimental Workflow for Time-Kill Assay

Time_Kill_Assay_Workflow start Start: Prepare Bacterial Inoculum setup Set up Tubes with Compound Concentrations (0x, 0.5x, 1x, 2x, 4x MIC) start->setup inoculate Inoculate Tubes with Bacteria setup->inoculate incubate Incubate at 37°C inoculate->incubate sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sampling dilutions Perform Serial Dilutions sampling->dilutions plating Plate Dilutions on MHA dilutions->plating incubation2 Incubate Plates at 37°C plating->incubation2 counting Count Colonies (CFU/mL) incubation2->counting analysis Plot log10 CFU/mL vs. Time counting->analysis end End: Determine Killing Kinetics analysis->end

Caption: Workflow for conducting a time-kill kinetic assay.

Mechanism of Action Elucidation: DNA Gyrase Supercoiling Assay

To confirm the anticipated mechanism of action, a DNA gyrase supercoiling assay can be performed. This in vitro assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • DNA gyrase reaction buffer.

    • Relaxed pBR322 plasmid DNA.

    • ATP.

    • DNA gyrase enzyme.

    • Varying concentrations of this compound (or a known inhibitor like ciprofloxacin as a positive control).

    • A no-enzyme control and a no-compound control.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization:

    • Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe).

    • Visualize the DNA bands under UV light.

Expected Results: In the absence of an inhibitor, the relaxed plasmid DNA will be converted to its supercoiled form, which migrates faster through the gel. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed form of the plasmid.

Concluding Remarks and Future Directions

The protocols detailed in this application note provide a comprehensive framework for the initial and advanced antibacterial evaluation of this compound. By systematically determining its MIC, MBC, time-kill kinetics, and mechanism of action, researchers can build a robust data package to support its further development. It is imperative to remember that these are foundational protocols and may require optimization based on the specific physicochemical properties of the compound. Future studies should also include evaluation against a broader panel of clinical isolates, including resistant strains, as well as in vivo efficacy and toxicity studies to fully elucidate its therapeutic potential.

References

  • Synthesis and evaluation of quinolone derivatives as potential antibacterial agents. (2016). American Journal of PharmTech Research, 6(5). [Link]

  • Synthesis and antibacterial evaluation of certain quinolone derivatives. (2001). Journal of Medicinal Chemistry, 44(14), 2378-2382. [Link]

  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). Molecules, 27(13), 4235. [Link]

  • Quinolonecarboxylic acids. 2. Synthesis and antibacterial evaluation of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][4]benzothiazine-6-carboxylic acids. (1987). Journal of Medicinal Chemistry, 30(3), 465-473. [Link]

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7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid as a topoisomerase II inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid as a Topoisomerase II Inhibitor

Introduction: Targeting DNA Topology in Drug Discovery

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during critical cellular processes like DNA replication, transcription, and chromosome segregation.[1][2][3] Type II topoisomerases (Topo II), including DNA gyrase in bacteria and Topo IIα/β in humans, function by creating transient double-strand breaks (DSBs) in one segment of DNA, passing another segment through the break, and then resealing it.[4] This elegant mechanism is fundamental to cell viability, making Topo II a well-validated and highly valuable target for antimicrobial and anticancer therapies.[1][5]

Quinolone and fluoroquinolone derivatives represent a major class of compounds that target type II topoisomerases.[4][6] Unlike catalytic inhibitors that merely block enzyme function, these molecules act as "topoisomerase poisons."[7][8] They exert their potent cytotoxic effects by stabilizing the covalent intermediate of the Topo II reaction, known as the cleavage complex, where the enzyme is covalently linked to the 5' ends of the cleaved DNA.[4] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DSBs, which stalls replication forks and ultimately triggers programmed cell death (apoptosis).[7]

This compound belongs to this promising class of molecules. Its core structure is analogous to other known quinolone-based inhibitors, suggesting a strong potential for Topo II-mediated activity. The fluorine substitution at the 7-position is a common feature in potent fluoroquinolone antimicrobials, often enhancing enzyme inhibition and cellular uptake.[4] This guide provides a detailed technical overview of its mechanism of action and a suite of robust protocols for its evaluation as a Topoisomerase II inhibitor.

Part 1: Mechanism of Action - The Topoisomerase II Poisoning Model

The primary mechanism by which this compound is hypothesized to act is through the poisoning of Topoisomerase II. This process transforms an essential enzyme into a potent cellular toxin.

Causality of Inhibition:

  • Binding and Intercalation: The planar quinolone ring system allows the compound to bind non-covalently to the Topo II-DNA complex. It positions itself at the interface between the protein and the DNA, near the active site tyrosines that are responsible for cleavage.[4]

  • Cleavage Complex Stabilization: Topo II proceeds with the first step of its catalytic cycle, cleaving the DNA backbone. The inhibitor, now situated at the cleavage site, physically obstructs the enzyme's ability to re-ligate the broken DNA strands.[4][7] This traps the enzyme in a covalent complex with the DNA.

  • Conversion to Permanent Breaks: These stabilized cleavage complexes are reversible. However, when a DNA replication fork or a transcription complex collides with them, the transient break is converted into a permanent, lethal double-strand break.[4][7]

  • Induction of Apoptosis: The accumulation of these DSBs is a signal of severe genomic damage, which activates cellular DNA damage response pathways and ultimately leads to apoptosis, eliminating the compromised cell.[8]

TopoII_Poisoning cluster_0 Normal Topo II Catalytic Cycle cluster_1 Inhibited Cycle (Poisoning) A Topo II binds supercoiled DNA B DNA Cleavage (Transient Break) A->B C Strand Passage B->C D DNA Re-ligation C->D E Relaxed DNA is released D->E E->A A_i Topo II binds supercoiled DNA B_i DNA Cleavage A_i->B_i Stabilized Stabilized Cleavage Complex (Re-ligation Blocked) B_i->Stabilized Inhibitor binds Apoptosis Replication Fork Collision -> DSBs -> Apoptosis Stabilized->Apoptosis

Caption: Mechanism of Topoisomerase II poisoning by quinolone inhibitors.

Part 2: In Vitro Biochemical Evaluation

The initial characterization of a putative Topo II inhibitor involves cell-free biochemical assays. These assays directly measure the compound's effect on the enzyme's catalytic activity using purified components.

Protocol 1: Topoisomerase II DNA Relaxation Assay

This assay is the foundational screen for any Topo II modulator. It assesses the enzyme's ability to relax supercoiled plasmid DNA, a process that requires ATP-dependent strand passage.

  • Principle: Supercoiled plasmid DNA has a compact structure and migrates quickly through an agarose gel. Topo II relaxes this tension, resulting in a slower-migrating topoisomer. A catalytic inhibitor will prevent this conversion, causing the supercoiled form to persist.

  • Materials:

    • Human Topoisomerase IIα (purified)

    • Supercoiled plasmid DNA (e.g., pBR322, 0.5 µg/µL)

    • 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA)[9][10]

    • 10 mM ATP solution

    • Test Compound: this compound, prepared as a 10 mM stock in DMSO.

    • Positive Control: Etoposide (VP-16) or another known Topo II inhibitor.

    • 5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[11]

    • Agarose, 1x TAE Buffer, Ethidium Bromide (or alternative DNA stain)

  • Step-by-Step Methodology:

    • Reaction Setup (on ice): For a standard 20 µL reaction, combine the following in a microcentrifuge tube:

      • 2 µL of 10x Topo II Assay Buffer[12]

      • 2 µL of 10 mM ATP[10]

      • 1 µL of supercoiled pBR322 DNA (0.5 µg)[10]

      • 1 µL of test compound at various dilutions (or DMSO for vehicle control).

      • Water to a final volume of 19 µL.

    • Enzyme Addition: Add 1 µL of diluted Topo II enzyme. The optimal amount of enzyme should be predetermined in a titration experiment to find the lowest concentration that achieves complete relaxation of the substrate in 30 minutes.

    • Incubation: Mix gently and incubate the reaction at 37°C for 30 minutes.[2]

    • Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.[11]

    • Gel Electrophoresis: Load the entire sample onto a 1% agarose gel in 1x TAE buffer. Run the gel at 5-10 V/cm until adequate separation is achieved.[1]

    • Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-20 minutes, followed by a brief destaining in water.[9][11] Visualize the DNA bands using a UV transilluminator.

  • Interpretation of Results:

    • No Enzyme Control: A single, fast-migrating band of supercoiled DNA.

    • Vehicle Control (DMSO + Enzyme): The supercoiled band should be fully converted to a slower-migrating band of relaxed DNA.

    • Test Compound: Inhibition is indicated by the persistence of the supercoiled DNA band. The concentration at which 50% of the supercoiled DNA remains (IC50) can be determined by densitometry across a range of compound concentrations.

Relaxation_Workflow Start Prepare Reaction Mix (Buffer, ATP, scDNA) Add_Cmpd Add Test Compound or Vehicle (DMSO) Start->Add_Cmpd Add_Enz Add Topo II Enzyme (Start Reaction) Add_Cmpd->Add_Enz Incubate Incubate at 37°C for 30 min Add_Enz->Incubate Stop Terminate Reaction (Add Stop/Loading Dye) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Stain & Visualize (UV Transilluminator) Gel->Visualize End Analyze Results (Relaxed vs. Supercoiled) Visualize->End

Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.

Protocol 2: Topoisomerase II DNA Decatenation Assay

This assay is highly specific for Topo II and mimics the critical role of the enzyme in separating intertwined daughter chromosomes after replication.

  • Principle: Kinetoplast DNA (kDNA) is a large network of thousands of interlocked circular DNA molecules.[13] Because of its size, this network cannot enter an agarose gel. Topo II decatenates the network, releasing individual minicircles (nicked and closed) that can migrate into the gel.[11] An inhibitor will prevent this release, and no DNA bands will be visible in the gel lane.[9]

  • Materials:

    • Same as Protocol 1, but substituting supercoiled plasmid DNA with kinetoplast DNA (kDNA, ~0.2 µg/µL).

    • Decatenated and Linearized kDNA markers are highly recommended for unambiguous interpretation.[11]

  • Step-by-Step Methodology:

    • Reaction Setup (on ice): For a 20 µL reaction, combine:

      • 2 µL of 10x Topo II Assay Buffer

      • 2 µL of 10 mM ATP

      • 1 µL of kDNA (0.2 µg)[1]

      • 1 µL of test compound dilutions or DMSO.

      • Water to 19 µL.

    • Enzyme Addition: Add 1 µL of diluted Topo II enzyme. The optimal amount should be titrated to achieve complete decatenation in the control reaction.

    • Incubation: Mix and incubate at 37°C for 30 minutes.[1]

    • Termination: Add 4 µL of 5x Stop Buffer/Loading Dye.

    • Gel Electrophoresis: Load samples onto a 1% agarose gel and run as described previously.

    • Visualization: Stain and visualize as in the relaxation assay.

  • Interpretation of Results:

    • No Enzyme Control / Complete Inhibition: The well will contain the kDNA network, but no bands will migrate into the gel.

    • Vehicle Control (DMSO + Enzyme): Strong bands corresponding to released, decatenated minicircles (nicked/open and closed/relaxed forms) will be visible.[13]

    • Test Compound: A dose-dependent decrease in the intensity of the decatenated minicircle bands indicates inhibition.

Protocol 3: Topoisomerase II-Mediated DNA Cleavage Assay

This is the definitive biochemical assay to confirm a "poisoning" mechanism of action. It directly measures the compound's ability to stabilize the covalent cleavage complex.

  • Principle: Topoisomerase poisons trap the enzyme-DNA complex. Subsequent treatment with a strong denaturant (like SDS) and a protease (Proteinase K) removes the covalently attached enzyme, leaving behind a linearized plasmid from the now-permanent double-strand break.

  • Materials:

    • Same as Protocol 1, using supercoiled plasmid DNA (pBR322).

    • 10% Sodium Dodecyl Sulfate (SDS)

    • Proteinase K (20 mg/mL)

  • Step-by-Step Methodology:

    • Reaction Setup: Prepare reaction mixtures as in the relaxation assay (Protocol 1), including controls.

    • Incubation: Incubate at 37°C for 30 minutes.

    • Complex Trapping: Add 2 µL of 10% SDS and mix gently. This denatures the Topo II and traps the covalent complex.

    • Protein Digestion: Add 1 µL of Proteinase K and incubate for an additional 30 minutes at 37°C to digest the enzyme.[14]

    • Termination: Add 5 µL of 5x Stop Buffer/Loading Dye.

    • Gel Electrophoresis & Visualization: Run and analyze on a 1% agarose gel.

  • Interpretation of Results:

    • Vehicle Control (DMSO + Enzyme): Primarily relaxed and some remaining supercoiled DNA should be visible. A linear band should be absent or very faint.

    • Test Compound: A dose-dependent increase in the intensity of a linear DNA band is the hallmark of a Topo II poison. This linear band represents the plasmid that was cleaved and unable to be re-ligated.

Part 3: Cell-Based Evaluation

Confirming that the biochemical activity translates into a desired biological effect (e.g., killing cancer cells) is a critical next step.

Protocol 4: Cellular Cytotoxicity (MTT Assay)

This standard assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the compound's cytotoxic potency (IC50).

  • Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan precipitate. The amount of formazan produced is proportional to the number of living cells.

  • Materials:

    • Human cancer cell line (e.g., SMMC-7721, HCT116, HeLa)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) and untreated controls.

    • Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Part 4: Data Summary and Expected Outcomes

The data gathered from these assays should provide a comprehensive profile of the compound's activity.

AssaySubstrateKey Parameter MeasuredExpected Result for an Active Topo II Poison
DNA Relaxation Supercoiled PlasmidInhibition of relaxation (catalytic activity)Persistence of supercoiled DNA band (IC50 in µM range)
DNA Decatenation Kinetoplast DNA (kDNA)Inhibition of minicircle releaseDecrease in decatenated DNA bands (IC50 in µM range)
DNA Cleavage Supercoiled PlasmidStabilization of cleavage complexFormation of linear DNA band in a dose-dependent manner
Cytotoxicity (MTT) Cancer CellsReduction in cell viabilityDose-dependent decrease in cell viability (IC50 in µM range)

Scientist's Note on Interpretation: A potent compound will show activity in all assays. Crucially, a true Topo II poison must demonstrate the ability to generate linear DNA in the cleavage assay (Protocol 3). A compound that only inhibits relaxation/decatenation but does not produce a linear product would be classified as a catalytic inhibitor, which has a different therapeutic potential and mechanism.[5] The cellular IC50 from the MTT assay should ideally correlate with the concentrations required for biochemical activity.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Pommier, Y. (2009). DNA topoisomerase I inhibitors: chemistry, biology, and interfacial poison. Chemical Reviews, 109(7), 2894-2902. [Link]

  • Smith, C. R. (1986). Mechanism of action of quinolones. PubMed, 29(1), 29-39. [Link]

  • Nitiss, J. L., Soans, E., & Rogojina, A. (2012). Topoisomerase Assays. Current protocols in pharmacology, Chapter 3, Unit3.3. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. Inspiralis. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. Inspiralis. [Link]

  • Inspiralis. (n.d.). Yeast Topoisomerase II Relaxation Assay. Inspiralis. [Link]

  • Medicinal chemistry. (2020). Quinolones Mechanism of action. YouTube. [Link]

  • BioHippo. (n.d.). Human Topoisomerase II DNA Decatenation Assay Kit. BioHippo. [Link]

  • ProFoldin. (n.d.). 96-Well Human Topo II DNA Decatenation Assay Kits. ProFoldin. [Link]

  • Bio-protocol. (n.d.). Topoisomerase II Cleavage Complex Assay. Bio-protocol. [Link]

  • Nitiss, J. L., et al. (2013). Topoisomerase Assays. Current Protocols in Pharmacology. [Link]

  • Emami, S., & Mitscher, L. A. (2005). Mechanisms of quinolone action and microbial response. Journal of Antimicrobial Chemotherapy, 56(5), 819-823. [Link]

  • Various Authors. (2021). Topoisomerase Assays. ResearchGate. [Link]

  • Osheroff, N., et al. (2013). DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity. Nucleic Acids Research, 41(14), 7036–7045. [Link]

  • Al-Oaidi, M. A., et al. (2022). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. Molecules, 27(19), 6649. [Link]

  • Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer, 9(5), 338-350. [Link]

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Application Notes and Protocols for 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a foundational heterocyclic motif that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid, planar structure provides an excellent scaffold for the development of therapeutic agents targeting a diverse range of cellular processes. In the realm of oncology, derivatives of quinoline and its close relative, quinolone (oxo-quinoline), have emerged as potent agents with activities spanning the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.[3][4] These compounds exert their effects through various mechanisms, including the inhibition of critical enzymes like sirtuins and histone deacetylases (HDACs), disruption of tubulin polymerization, and interference with DNA topoisomerase II.[1][5]

The subject of this technical guide, 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, belongs to this promising class of molecules. It features the 2-oxo-1,2-dihydroquinoline (quinolone) core, which is known to be a key pharmacophore in many anti-cancer agents.[4] The carboxylic acid moiety at the 4-position is often crucial for biological activity, potentially acting as a chelating agent or forming key hydrogen bonds with target proteins.[6] Furthermore, the strategic placement of a fluorine atom at the 7-position is a common and effective strategy in medicinal chemistry to enhance metabolic stability and improve binding affinity to biological targets.[7][8]

While extensive research has been conducted on the broader family of quinoline derivatives, this guide will provide a framework for the initial investigation of this compound. The protocols and mechanistic insights presented herein are based on established methodologies for analogous compounds and are intended to serve as a comprehensive starting point for researchers aiming to elucidate the therapeutic potential of this specific molecule.

Hypothesized Mechanism of Action

Based on the known biological activities of structurally related quinoline and quinolone derivatives, this compound may exhibit anti-cancer properties through one or more of the following mechanisms:

  • Enzyme Inhibition: The quinoline scaffold is present in inhibitors of various kinases and other enzymes crucial for cancer cell survival and proliferation.[1][9] The carboxylic acid group can form essential salt bridges or hydrogen bonds within the active site of target enzymes.[7]

  • Induction of Apoptosis: Many quinolone derivatives have been shown to induce programmed cell death in cancer cells.[4] This can be triggered through the intrinsic or extrinsic apoptotic pathways, often involving the activation of caspases and regulation of Bcl-2 family proteins.

  • Cell Cycle Arrest: By interfering with key cell cycle regulators, this compound may halt the progression of cancer cells through different phases of the cell cycle, thereby inhibiting their proliferation.[10]

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, leading to apoptosis.

G cluster_membrane cluster_cytoplasm cluster_nucleus cluster_apoptosis Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors (Proliferation & Survival) Kinase_Cascade->Transcription_Factors Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Cytochrome_C Cytochrome C Bax->Cytochrome_C Promotes release from mitochondria Caspase_Activation Caspase Activation Cytochrome_C->Caspase_Activation Transcription_Factors->Bcl2 DNA_Damage DNA Damage DNA_Damage->Bax Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Compound 7-Fluoro-2-oxo-1,2-dihydroquinoline -4-carboxylic acid Compound->Kinase_Cascade Inhibits Compound->DNA_Damage Induces

Caption: Hypothesized signaling pathway targeted by this compound.

Quantitative Data on Related Quinoline Derivatives

To provide a contextual baseline for experimental design, the following table summarizes the reported anti-cancer activities of several quinoline-4-carboxylic acid derivatives against various cancer cell lines.

Compound ID/Derivative NameCancer Cell Line(s)Assay TypeIC50 ValueReference
P6 (2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative)MLLr leukemic cell linesSIRT3 Inhibition / Antiproliferative7.2 µM (SIRT3) / 0.87 µM (THP-1)[10][11][12]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)Cellular Growth Inhibition82.9% inhibition (concentration not specified)[3]
1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (7c)MCF-7 (Breast)MTT Assay1.73 ± 0.27 µg/mL[13]
3,3'-((4-((1-(6-methyl-2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)-bis(4-hydroxy-6-methoxyquinolin-2(1H)-one) (8g)MCF-7 (Breast), Panc-1 (Pancreatic)Anti-proliferative1.2 ± 0.2 µM (MCF-7), 1.4 ± 0.2 µM (Panc-1)[4]
Quinoline-2-carboxylic acidHeLa (Cervical), MCF-7 (Breast)Growth InhibitionSignificant cytotoxicity reported[6][14]

Experimental Protocols

The following protocols are foundational for the initial in vitro evaluation of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1]

Rationale: This initial screen provides crucial dose-response data and determines the concentration range over which the compound exhibits cytotoxic effects, allowing for the calculation of the IC50 value (the concentration that inhibits 50% of cell growth).[1]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.[12]

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.[1]

    • Include wells for vehicle control (medium with DMSO) and a positive control.[12]

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • MTT Addition and Solubilization:

    • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1][12]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][12] Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

G cluster_prep cluster_treat cluster_assay A Seed cells in 96-well plate B Incubate 24h A->B D Treat cells B->D C Prepare serial dilutions of compound C->D E Incubate 48-72h D->E F Add MTT solution E->F G Incubate 4h F->G H Solubilize formazan with DMSO G->H I Read absorbance at 570 nm H->I J J I->J Calculate % Viability & IC50

Sources

Protocol for Comprehensive NMR Analysis of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a core scaffold in many fluoroquinolone compounds. Structural integrity, purity, and batch-to-batch consistency are critical in drug discovery and development. NMR spectroscopy is an indispensable tool for providing unambiguous structural elucidation and quantitative analysis.[1] This guide presents optimized methodologies for ¹H, ¹³C, and ¹⁹F NMR analysis, emphasizing the rationale behind key experimental parameters to ensure data of the highest quality and reproducibility. The protocols are designed for researchers, chemists, and quality control analysts in the pharmaceutical and biotechnology sectors.

Introduction: The Quinolone Scaffold and the Need for Rigorous Analysis

The 2-oxo-1,2-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents, most notably the fluoroquinolone class of antibiotics.[2] The subject of this protocol, this compound (Molecular Formula: C₁₀H₆FNO₃), incorporates key pharmacophoric features: a fluorine substituent, a carboxylic acid, and a quinolone ring system.[3] The precise location and electronic environment of each atom are paramount to the molecule's biological activity and safety profile.

NMR spectroscopy offers an unparalleled, non-destructive method to verify the covalent structure of such molecules. By probing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, we can confirm atomic connectivity, stereochemistry, and purity. This protocol is designed to be a self-validating system, providing the necessary detail to move from a powdered sample to a fully interpreted, high-quality NMR dataset.

Analyte Chemical Profile

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₆FNO₃[3]

  • Molecular Weight: 207.16 g/mol

  • Structure:

    (Image generated for illustrative purposes)

The presence of exchangeable protons (on the carboxylic acid and the amide), a complex aromatic region, and a fluorine atom necessitates a multi-faceted NMR approach.

Principle of Multi-Nuclear NMR Analysis

A comprehensive analysis of this molecule requires more than a simple ¹H NMR spectrum. The workflow leverages the unique strengths of three key NMR experiments:

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. It is excellent for initial structural verification and identifying impurities.

  • ¹³C NMR: Reveals the carbon backbone of the molecule. While less sensitive than ¹H NMR, it is critical for confirming the number of unique carbon environments and the presence of quaternary carbons.

  • ¹⁹F NMR: As fluorine has a natural abundance of 100% and high NMR sensitivity (83% of ¹H), this experiment is rapid and highly specific.[4] It provides a clear signal for the fluorine atom, and its chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for structural integrity and purity assessment of fluorinated pharmaceuticals.[5]

The logical relationship between the molecular structure and the chosen analytical methods is visualized below.

cluster_molecule Molecular Structure & Key Features cluster_analysis NMR Analytical Methods Molecule This compound Aromatic Protons (H5, H6, H8) Olefinic Proton (H3) Amide Proton (NH) Carboxylic Acid Proton (COOH) Fluorine Atom (F7) Carbon Backbone H1_NMR ¹H NMR Molecule:f0->H1_NMR Molecule:f1->H1_NMR Molecule:f2->H1_NMR Molecule:f3->H1_NMR C13_NMR ¹³C NMR Molecule:f5->C13_NMR F19_NMR ¹⁹F NMR Molecule:f4->F19_NMR

Caption: Relationship between molecular features and NMR techniques.

Materials and Equipment

  • Analyte: this compound (solid powder)

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆), 99.9 atom % D

  • Internal Standard: Tetramethylsilane (TMS)

  • Equipment:

    • NMR Spectrometer (400 MHz or higher recommended) with ¹H, ¹³C, and ¹⁹F capabilities

    • 5 mm NMR tubes

    • Analytical balance

    • Vortex mixer and/or sonicator

    • Pipettes and appropriate glassware

Detailed Experimental Protocol

This workflow outlines the process from sample preparation through data acquisition.

prep_start Start: Sample Preparation weigh 1. Weigh Sample (5-10 mg) prep_start->weigh add_solvent 2. Add Solvent (0.6-0.7 mL DMSO-d₆) weigh->add_solvent dissolve 3. Dissolve Sample (Vortex/Sonicate) add_solvent->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer acq_start Start: Data Acquisition transfer->acq_start instrument_setup 5. Instrument Setup (Lock, Tune, Shim) acq_start->instrument_setup h1_acq 6. Acquire ¹H Spectrum instrument_setup->h1_acq c13_acq 7. Acquire ¹³C Spectrum h1_acq->c13_acq f19_acq 8. Acquire ¹⁹F Spectrum c13_acq->f19_acq analysis_start Start: Data Analysis f19_acq->analysis_start process 9. Process Data (FT, Phase, Baseline) analysis_start->process integrate 10. Integrate & Calibrate process->integrate assign 11. Assign Signals integrate->assign report End: Report Results assign->report

Caption: Overall experimental workflow from sample to report.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid compound directly into a clean, dry vial.

    • Causality: This concentration range is optimal for achieving a good signal-to-noise ratio in a reasonable time without promoting significant intermolecular aggregation, which can cause peak broadening and chemical shift variations.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

    • Causality: DMSO-d₆ is the solvent of choice for this molecule. Its high polarity effectively dissolves the compound, and its aprotic nature ensures that the acidic proton of the carboxylic acid and the amide N-H proton are observed in the ¹H NMR spectrum, rather than undergoing rapid exchange with the solvent.[6][7]

  • Dissolution: Securely cap the vial and vortex thoroughly. If necessary, use a sonicator for a few minutes to ensure complete dissolution. The solution should be clear and free of particulates.

  • Transfer: Carefully transfer the clear solution into a 5 mm NMR tube.

Step 2: NMR Instrument Setup & Calibration
  • Insertion: Insert the NMR tube into the spectrometer.

  • Locking: Lock the field frequency onto the deuterium signal from the DMSO-d₆ solvent.

  • Tuning and Matching: Tune and match the probe for the ¹H, ¹³C, and ¹⁹F frequencies to ensure maximum signal transmission.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape. This is critical for resolving fine couplings.

Step 3: Data Acquisition

The following table summarizes the recommended acquisition parameters for a 400 MHz spectrometer. These may be adjusted based on the specific instrument and sample concentration.

Parameter¹H NMR (Proton)¹³C NMR (Carbon)¹⁹F NMR (Fluorine)
Pulse Program zg30 (or equivalent)zgpg30 (proton decoupled)zg30
Spectral Width (SW) ~16 ppm~220 ppm~100 ppm
Transmitter Offset Centered on spectrum (~6 ppm)Centered on spectrum (~110 ppm)Centered on spectrum (~ -110 ppm)
Acquisition Time (AQ) ~2-3 seconds~1-2 seconds~1 second
Relaxation Delay (D1) 2-5 seconds2 seconds5-20 seconds
Number of Scans (NS) 8-16512-2048 (or more)16-64
Temperature 300 K300 K300 K
  • Causality for D1: A longer relaxation delay (D1) in ¹⁹F NMR is sometimes necessary to ensure accurate quantification, as T1 relaxation times for fluorine can be long.[5] For ¹³C NMR, a 2-second delay is a standard compromise between sensitivity and experiment time.

Data Processing and Analysis

  • Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform the Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectra to achieve pure absorption peak shapes. Apply an automatic baseline correction.

  • Referencing:

    • ¹H & ¹³C: Calibrate the spectra by setting the residual DMSO solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

    • ¹⁹F: Use an external reference standard like CFCl₃ (0 ppm) or an internal standard like trifluoroacetic acid (-75.0 ppm) if added.[5] In its absence, the spectrum can be referenced externally.

  • Peak Picking and Integration: Identify all significant peaks. For the ¹H spectrum, integrate all signals and normalize to a known proton (e.g., the singlet for H-3) to confirm proton counts.

Expected Spectral Characteristics

  • ¹H NMR (in DMSO-d₆):

    • -COOH: A very broad singlet, typically >12 ppm.[8]

    • -NH-: A broad singlet, often around 11-12 ppm.

    • Aromatic Protons (H-5, H-6, H-8): Signals expected in the 7-8.5 ppm region. The coupling patterns (doublets, doublet of doublets) will be influenced by both H-H and H-F couplings.

    • Olefinic Proton (H-3): A singlet, typically downfield due to conjugation, likely around 6.0-6.5 ppm.

  • ¹³C NMR (in DMSO-d₆):

    • C=O (Carboxyl): ~165-170 ppm.

    • C=O (Amide/Ketone): ~175-180 ppm.

    • Aromatic/Olefinic Carbons: Multiple signals between ~100-150 ppm. The carbon attached to fluorine (C-7) will appear as a doublet with a large ¹JCF coupling constant. Other carbons will show smaller ⁿJCF couplings.

  • ¹⁹F NMR:

    • A single resonance, likely a multiplet due to coupling with aromatic protons (H-6 and H-8). The chemical shift is expected in the typical range for aryl fluorides.

References

  • Katerina A. et al. (2012). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. PubMed. [Link]

  • Panda, S. S. et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. [Link]

  • Takahashi, H. et al. (2022). 19F chemical library and 19F-NMR for a weakly bound complex structure. National Institutes of Health (PMC). [Link]

  • El-fakharany, E. M. et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

  • Szymańska, E. et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. [Link]

  • Le, T. P. et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (PMC). [Link]

  • El-Deen, M. G. et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health (PMC). [Link]

  • Abolghasem, B. et al. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • Cyriac, B. V. et al. (2014). Vibrational spectroscopic, 1H NMR and quantum chemical computational study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid. PubMed. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. [Link]

  • Maccallini, C. et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. National Institutes of Health (PMC). [Link]

  • National Center for Biotechnology Information. (n.d.). 2-oxo-1,2-Dihydroquinoline-4-carboxylate. PubChem. [Link]

  • Win-Win Chemical. (n.d.). 8-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. Win-Win Chemical. [Link]

  • Voiculescu, M. et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. [Link]

Sources

High-performance liquid chromatography methods for 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography Analysis of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive application note details a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate and structural motif in the development of novel pharmaceuticals, particularly within the quinolone class of compounds[1][2]. The method described herein utilizes a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile and acidified water, ensuring high resolution, excellent peak symmetry, and reproducible results. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quantitative determination of this analyte.

Principle of the Method: Causality in Chromatographic Design

The analytical challenge presented by this compound lies in its molecular structure, which includes a moderately polar heterocyclic quinolone core, a polar carboxylic acid group, and a non-polar fluorine atom. A reverse-phase HPLC method is the logical choice, as the non-polar C18 stationary phase provides effective retention for the quinolone ring system.

A critical parameter for the successful analysis of this compound is the control of the mobile phase pH. The carboxylic acid moiety is ionizable, and its presence in both ionized (carboxylate) and non-ionized (carboxylic acid) forms at neutral pH would lead to poor peak shape and shifting retention times. To ensure a single, stable analyte form, the mobile phase is acidified with formic acid. This suppresses the ionization of the carboxylic acid group, presenting a less polar, neutral molecule to the stationary phase. This results in enhanced retention, sharp, symmetrical peaks, and a highly reproducible chromatographic separation[3]. UV detection is employed, leveraging the strong chromophoric nature of the quinolone ring system for sensitive detection[3][4].

Instrumentation, Materials, and Reagents

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Solvent Delivery Pump

    • Degasser

    • Autosampler/Injector

    • Thermostatted Column Compartment

    • Photodiode Array (PDA) or UV-Vis Detector

Materials
  • Analytical Column: C18 Reverse-Phase Column (e.g., Inertsil ODS-3V, Agilent Poroshell 120 EC-C18), 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Reference Standard: this compound (Purity ≥ 98%)

  • Filters: 0.45 µm membrane filters for mobile phase filtration; 0.22 µm syringe filters for sample filtration.

Reagents
  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade[4]

  • Formic Acid (HCOOH), ACS Grade or higher

  • Water, HPLC Grade or Milli-Q

Chromatographic Conditions

The optimized parameters for this analytical method are summarized in the table below. This configuration is designed to provide a balance between resolution, speed, and sensitivity.

ParameterConditionRationale
Stationary Phase C18, 250 mm x 4.6 mm, 5 µmIndustry-standard for separation of quinolone derivatives, offering high resolution and efficiency.[4]
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (40:60 v/v)Isocratic elution provides simplicity and robustness. Formic acid ensures the analyte is in a non-ionized state for optimal peak shape.[3]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.[4]
Column Temperature 35°CReduces mobile phase viscosity and can improve peak symmetry and reproducibility.[4]
Detection Wavelength 265 nm (or λmax determined by PDA scan)Quinolone derivatives typically exhibit strong UV absorbance in this region. A PDA scan is recommended to confirm the absorbance maximum.[4]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Run Time 10 minutesSufficient time to elute the analyte and any common impurities without wasting solvent.

Experimental Protocols

The following diagram illustrates the complete analytical workflow from preparation to final data analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase (ACN:H2O:HCOOH) prep_stock Prepare Stock Standard (1000 µg/mL in MeOH) prep_working Prepare Working Standards (e.g., 1-100 µg/mL) prep_sample Prepare Sample Solution (Dissolve in MeOH) equilibrate Equilibrate System (~30 min) prep_sample->equilibrate To HPLC sst Perform System Suitability (Inject Standard 5x) inject Inject Samples & Standards acquire Acquire Chromatographic Data integrate Integrate Peak Areas acquire->integrate Raw Data calibrate Generate Calibration Curve quantify Quantify Analyte report Generate Final Report

Caption: End-to-end workflow for HPLC analysis of this compound.

Mobile Phase Preparation
  • To prepare 1 L of mobile phase, measure 600 mL of HPLC-grade water into a clean glass bottle.

  • Carefully add 1.0 mL of formic acid to the water and mix thoroughly.

  • Add 400 mL of HPLC-grade acetonitrile.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15-20 minutes using sonication or an inline degasser.

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 10.0 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with HPLC-grade methanol. Sonicate briefly if necessary to ensure complete dissolution.[4]

  • Working Standard (e.g., 50 µg/mL): Pipette 5.0 mL of the stock standard solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase. This solution is used for system suitability and routine analysis.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 75, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These are required for linearity validation.[4]

Sample Preparation
  • Accurately weigh an appropriate amount of the sample to achieve a theoretical concentration of approximately 50 µg/mL after dilution.

  • Dissolve the sample in methanol initially, then dilute to the final volume using the mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.

System Suitability Testing (SST) - A Self-Validating System

Before sample analysis, the chromatographic system must be verified for performance. This is achieved by injecting the working standard solution five consecutive times. The calculated parameters must meet the criteria listed below.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column and mobile phase conditions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Repeatability (%RSD) ≤ 2.0%Confirms the precision of the injector and detector system.
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test. If the criteria are met, proceed with the analysis.

  • Inject a blank (mobile phase) to ensure no carryover or system contamination.

  • Inject the prepared standard and sample solutions.

  • Integrate the peak area of the analyte in each chromatogram.

Expected Results and Discussion

Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak with a retention time of approximately 6-8 minutes. The exact retention time may vary depending on the specific column batch and HPLC system. The method is designed to be stability-indicating, meaning that potential degradation products would likely elute at different retention times, allowing for accurate purity assessment.

The method's robustness stems from the isocratic elution and the use of a well-buffered (acidified) mobile phase, which minimizes variations due to small changes in mobile phase composition or pH. For formal validation, this method should be subjected to a full validation protocol as per the International Council for Harmonisation (ICH) Q2(R1) guidelines, including assessments of linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).

References

  • PubMed. (n.d.). Rapid HPLC assay of fluoroquinolones in clinical specimens. Retrieved from [Link]

  • United Journal of Chemistry. (n.d.). Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Retrieved from [Link]

  • PubMed. (2009). Methods for the Analysis of Fluoroquinolones in Biological Fluids. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • Agilent. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2023). FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. Retrieved from [Link]

  • PubMed. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

Sources

Application Notes and Protocols: Leveraging 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid in the Synthesis of Ciprofloxacin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, remains a cornerstone in treating various bacterial infections. The development of its derivatives is a critical area of research aimed at overcoming antibiotic resistance and enhancing therapeutic efficacy. This guide provides an in-depth technical overview and detailed protocols for the synthesis of ciprofloxacin derivatives, with a strategic focus on the versatile starting material, 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid . We will explore the chemical logic behind the synthetic pathway, from the initial functionalization of the quinolone core to the introduction of the essential cyclopropyl and piperazinyl moieties that define the ciprofloxacin scaffold.

Introduction: The Enduring Significance of Ciprofloxacin and its Analogs

Ciprofloxacin exerts its antibacterial action by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[1] Its core structure, a substituted quinolone carboxylic acid, is amenable to a wide range of chemical modifications. The synthesis of ciprofloxacin derivatives often involves the strategic modification of the piperazine ring at the C-7 position, which can significantly influence the antibacterial spectrum and potency.[2] This guide focuses on a synthetic approach commencing with this compound, a readily accessible precursor that allows for a modular and efficient assembly of the ciprofloxacin backbone.

The general structure of fluoroquinolones, including ciprofloxacin, highlights the key pharmacophoric elements that are crucial for their antibacterial activity.

G cluster_0 Core Fluoroquinolone Scaffold A Quinolone Core B Carboxylic Acid at C-3 A->B Essential for DNA gyrase binding C Ketone at C-4 A->C Essential for DNA gyrase binding D Fluorine at C-6 A->D Enhances antibacterial activity E Substituent at N-1 (e.g., Cyclopropyl) A->E Influences potency and spectrum F Substituent at C-7 (e.g., Piperazine) A->F Modulates antibacterial spectrum and pharmacokinetics

Caption: Key pharmacophoric features of the fluoroquinolone class of antibiotics.

The Strategic Intermediate: this compound

The choice of this compound as a starting material is predicated on its inherent chemical features that can be strategically exploited. The 2-oxo group exists in tautomeric equilibrium with the 2-hydroxy form, influencing its reactivity. The presence of the fluorine atom at the 7-position is a key feature of many potent fluoroquinolones.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₆FNO₃PubChem
Molecular Weight207.16 g/mol PubChem
AppearanceOff-white to pale yellow solidSupplier Data
SolubilitySoluble in DMSO and DMF, sparingly soluble in alcoholsSupplier Data

Proposed Synthetic Pathway: From Starting Material to Ciprofloxacin Core

The transformation of this compound into the ciprofloxacin core necessitates a series of key chemical modifications. The proposed pathway involves the conversion of the 2-oxo group to a more versatile functional group, followed by N-alkylation and nucleophilic aromatic substitution.

G start 7-Fluoro-2-oxo-1,2-dihydroquinoline- 4-carboxylic acid step1 Chlorination at C-2 and C-4 start->step1 intermediate1 7-Fluoro-2,4-dichloroquinoline- 3-carbonyl chloride step1->intermediate1 step2 Esterification intermediate1->step2 intermediate2 Ethyl 7-Fluoro-2,4-dichloroquinoline- 3-carboxylate step2->intermediate2 step3 N-Cyclopropylation intermediate2->step3 intermediate3 Ethyl 1-cyclopropyl-7-fluoro-4-oxo- 2-chloro-1,4-dihydroquinoline-3-carboxylate step3->intermediate3 step4 Nucleophilic Substitution with Piperazine intermediate3->step4 intermediate4 Ethyl 1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)- 4-oxo-1,4-dihydroquinoline-3-carboxylate step4->intermediate4 step5 Hydrolysis intermediate4->step5 end Ciprofloxacin step5->end

Caption: Proposed synthetic workflow for the conversion of this compound to ciprofloxacin.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of the ciprofloxacin core from this compound.

Protocol 1: Synthesis of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

This protocol outlines the initial steps to construct the core quinolone structure of ciprofloxacin.

Step 1: Chlorination and Esterification

  • Rationale: The 2-oxo group is converted to a chloro group, a better leaving group for subsequent reactions. The carboxylic acid is simultaneously converted to an ester to prevent unwanted side reactions.

  • Procedure:

    • To a solution of this compound (1.0 eq) in thionyl chloride (10 vol), add a catalytic amount of dimethylformamide (DMF).

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

    • To the crude acid chloride, add anhydrous ethanol (10 vol) and reflux for 2 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 7-fluoro-2,4-dichloroquinoline-3-carboxylate.

Step 2: N-Cyclopropylation and Cyclization

  • Rationale: The cyclopropyl group is introduced at the N-1 position, a key structural feature of ciprofloxacin. This is followed by a base-mediated cyclization to form the quinolone ring system.

  • Procedure:

    • Dissolve the crude ethyl 7-fluoro-2,4-dichloroquinoline-3-carboxylate (1.0 eq) in a suitable solvent such as DMF (10 vol).

    • Add cyclopropylamine (1.2 eq) and a base such as potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-100 °C for 8-12 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Filter the precipitated solid, wash with water, and dry to obtain the crude product.

    • The crude product is then treated with a strong base like sodium hydride in an anhydrous solvent like dioxane to effect cyclization.[3]

    • The reaction mixture is heated under reflux, followed by acidic workup to yield ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.[3]

Protocol 2: Synthesis of Ciprofloxacin from Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

This protocol details the final steps to introduce the piperazine moiety and hydrolyze the ester to the final ciprofloxacin product.

Step 1: Nucleophilic Substitution with Piperazine

  • Rationale: The chloro group at the 7-position is displaced by piperazine in a nucleophilic aromatic substitution reaction.

  • Procedure:

    • To a solution of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (1.0 eq) in a solvent like pyridine or DMSO, add anhydrous piperazine (2.5 eq).

    • Heat the reaction mixture to 120-140 °C for 6-8 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into water.

    • Filter the precipitate, wash with water, and dry to obtain the crude ethyl ester of ciprofloxacin.

Step 2: Hydrolysis

  • Rationale: The ethyl ester is hydrolyzed to the carboxylic acid, which is essential for the biological activity of ciprofloxacin.

  • Procedure:

    • Suspend the crude ethyl ester of ciprofloxacin in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

    • After completion of the reaction (monitored by TLC), cool the mixture and adjust the pH to 7.0-7.5 with dilute hydrochloric acid.

    • The precipitated ciprofloxacin is filtered, washed with water and ethanol, and dried under vacuum.

Synthesis of Ciprofloxacin Derivatives

The synthesized ciprofloxacin can be further modified, typically at the N-4 position of the piperazine ring, to generate novel derivatives with potentially improved properties.

Protocol 3: N-Acylation of Ciprofloxacin
  • Rationale: Acylation of the secondary amine of the piperazine ring can introduce a variety of functional groups, leading to new ciprofloxacin analogs.

  • Procedure:

    • To a solution of ciprofloxacin (1.0 eq) in a mixture of 1,4-dioxane and 2 M NaOH at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.[4]

    • Stir the reaction mixture at room temperature for 2 hours.

    • Acidify the reaction with 1 M HCl.

    • The precipitated product is filtered, washed with water, and dried.

Data Summary and Characterization

The successful synthesis of intermediates and the final products should be confirmed by various analytical techniques.

CompoundExpected Yield (%)Melting Point (°C)Key Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate65-75242-245Consistent with published data
Ciprofloxacin80-90255-257Consistent with reference standards
N-Acetyl Ciprofloxacin70-80>300Shifts in piperazine protons in ¹H NMR, additional carbonyl signal in ¹³C NMR

Conclusion and Future Directions

The synthetic pathway detailed in this guide, starting from this compound, offers a robust and adaptable route for the synthesis of ciprofloxacin and its derivatives. The modular nature of this approach allows for the introduction of diverse functionalities, paving the way for the development of next-generation fluoroquinolone antibiotics with enhanced activity against resistant pathogens. Further research can focus on optimizing reaction conditions, exploring novel substituents on the piperazine ring, and evaluating the biological activity of the newly synthesized compounds.

References

  • Synthesis of ciprofloxacin-linked 1,2,3-triazole conjugates as potent antibacterial agents using click chemistry: exploring their function as DNA gyrase inhibitors via in silico- and in vitro-based studies. (2024). PubMed Central. [Link]

  • 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. (1986).
  • Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. (2021). ResearchGate. [Link]

  • Process for making 2-hydroxyquinoline-4-carboxylic acids. (1972).
  • Improved process for the preparation of ciprofloxacin and its acid addition salts. (2012).
  • Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. (2023). PubMed. [Link]

  • Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. (2015). PubMed. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. (2016). ResearchGate. [Link]

  • Synthesis, characterization and evaluation of derivative of Ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-7-[4-(phenyl carbonyl) piperazin-1-yl]-1, 4-dihydroquinoline-3-carboxylic acid) and their complexes. (2017). ResearchGate. [Link]

  • Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid. PrepChem. [Link]

  • Ciprofloxacin: A Two Step Process. (2018). Der Pharma Chemica. [Link]

  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. (2004). ResearchGate. [Link]

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (2023). PubMed. [Link]

  • 1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (2008). National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2022). National Institutes of Health. [Link]

  • Method for producing 2,4-dihydroxyquinoline derivatives. (1989).

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Application Notes & Protocols: Cell-Based Assays Using 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of potential cell-based applications and detailed experimental protocols for 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. While this specific molecule is a novel research compound, its core quinoline structure is a well-established pharmacophore and fluorophore. Quinoline derivatives are integral to numerous research applications, from anticancer agents that inhibit key cellular enzymes to fluorescent probes for real-time cellular imaging.[1][2][3] This document synthesizes established methodologies from the broader class of quinoline-based compounds to propose robust, validated protocols for investigating the utility of this compound as a novel biological tool. The protocols herein are designed as foundational templates, empowering researchers to explore its potential as a fluorescent intracellular pH sensor and as a candidate for anticancer drug discovery.

Introduction and Scientific Rationale

This compound (herein referred to as FQCA) is a heterocyclic compound featuring a fluorinated quinoline core. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and favorable photophysical properties.[1] The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the carboxylic acid group provides a handle for potential bioconjugation and can be critical for interactions within enzyme active sites.[4]

The applications proposed in this guide are predicated on two well-documented characteristics of the quinoline family:

  • Inherent Fluorescence: The rigid, conjugated ring system of quinoline derivatives often imparts fluorescent properties. This fluorescence can be sensitive to the local microenvironment, such as pH, making them valuable as molecular probes.[5][6][7] Several quinoline-based probes have been developed for ratiometric detection of intracellular pH (pHi) fluctuations, which are critical in cellular processes like proliferation, apoptosis, and enzyme activity.[5][6]

  • Bioactivity as Enzyme Inhibitors: The quinoline core is found in numerous inhibitors of key enzymes involved in cell proliferation and survival, including protein kinases, DNA topoisomerases, and dihydroorotate dehydrogenase (DHODH).[2][4][8][9] This has led to the development of quinoline-based compounds as potent anticancer agents that can induce cell cycle arrest and apoptosis.[9][10]

This document provides detailed protocols to investigate FQCA in two primary contexts: as a novel fluorescent probe for intracellular pH and as a potential cytotoxic agent for cancer research.

Physicochemical Properties & Handling

Before initiating any cell-based assay, it is critical to understand the fundamental properties of FQCA.

PropertyValueSource
Molecular Formula C₁₀H₆FNO₃[11]
Molecular Weight 207.16 g/mol Inferred from Formula
CAS Number 1227465-79-3[12]
Appearance White to off-white solid (predicted)N/A
Solubility Sparingly soluble in water. Soluble in organic solvents like DMSO and DMF.Inferred

Stock Solution Preparation: For cell-based assays, a 10 mM stock solution of FQCA in cell culture-grade Dimethyl Sulfoxide (DMSO) is recommended.

  • Aseptically weigh out 2.07 mg of FQCA.

  • Add 1 mL of sterile DMSO.

  • Vortex until fully dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

Note: The final concentration of DMSO in cell culture media should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Application I: Intracellular pH (pHi) Sensing

Scientific Rationale: The nitrogen atom in the quinoline ring and the carboxylic acid moiety can undergo protonation/deprotonation depending on the surrounding pH. These changes in protonation state can alter the electronic structure of the molecule, leading to shifts in its fluorescence excitation or emission spectra.[5][6] This property allows for ratiometric fluorescence measurements, which provide a robust readout of pHi that is largely independent of probe concentration, photobleaching, or cell path length.[5] We hypothesize that FQCA may function as a ratiometric pH probe, similar to other quinoline-based sensors.[6]

Workflow for Intracellular pH Measurement

G cluster_prep Cell Preparation cluster_loading Probe Loading cluster_calib Calibration Curve Generation cluster_exp Experimental Measurement A Seed cells on coverslips or 96-well plate B Culture for 24-48h to allow adherence A->B C Wash cells with Hank's Balanced Salt Solution (HBSS) B->C D Incubate with FQCA loading buffer (e.g., 5-10 µM) C->D E Wash to remove extracellular probe D->E F Prepare calibration buffers (pH 5.5 to 8.0) E->F J Treat loaded cells with experimental compounds E->J G Add Nigericin/Valinomycin to equilibrate pHi and pHe F->G H Acquire ratiometric fluorescence data G->H I Plot Ratio vs. pH H->I K Acquire ratiometric fluorescence data over time J->K L Convert fluorescence ratio to pHi using calibration curve K->L

Caption: Workflow for measuring intracellular pH using FQCA.

Protocol 3.1: Ratiometric Measurement of Intracellular pH

This protocol is adapted from established methods using ratiometric dyes like BCECF.[13]

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Glass-bottom 96-well plates or coverslips

  • FQCA stock solution (10 mM in DMSO)

  • Hank's Balanced Salt Solution (HBSS)

  • Calibration Buffers (pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) containing 140 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM MES/HEPES.

  • Nigericin (10 mM stock in ethanol)

  • Valinomycin (10 mM stock in DMSO)[14]

  • Fluorescence microplate reader or microscope with dual-excitation capability.

Procedure:

  • Cell Seeding: Seed cells onto a black-walled, clear-bottom 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment. Incubate for 24-48 hours.

  • Probe Loading:

    • Aspirate the culture medium.

    • Wash cells twice with 100 µL of HBSS.

    • Prepare a loading buffer by diluting the FQCA stock solution in HBSS to a final concentration of 1-10 µM. (Optimization of concentration is required).

    • Add 100 µL of loading buffer to each well and incubate at 37°C for 30-60 minutes.

    • Wash cells twice with 100 µL of HBSS to remove any extracellular FQCA.

  • In Situ Calibration:

    • To a subset of wells, add 100 µL of each Calibration Buffer.

    • Add Nigericin (final concentration 10 µM) and Valinomycin (final concentration 10 µM) to each calibration well. These ionophores will equilibrate the intracellular pH with the extracellular buffer pH.[14]

    • Incubate for 5-10 minutes at room temperature.

    • Measure the fluorescence intensity at two excitation wavelengths (e.g., Ex1/Em and Ex2/Em) and calculate the ratio (Ex1/Ex2). The exact wavelengths must be determined experimentally by performing an excitation scan of FQCA at different pH values.

    • Plot the fluorescence ratio (Y-axis) against the buffer pH (X-axis) to generate a calibration curve.

  • Experimental Measurement:

    • To the remaining loaded wells, add 100 µL of HBSS or your experimental treatment buffer.

    • Acquire baseline ratiometric fluorescence readings.

    • Add your compound of interest and monitor the ratiometric fluorescence over time.

  • Data Analysis:

    • Calculate the fluorescence ratio for your experimental samples.

    • Convert this ratio to an absolute pHi value using the equation derived from your calibration curve.

Application II: Anticancer Activity Screening

Scientific Rationale: Many quinoline derivatives exhibit potent anticancer activity by targeting essential cellular machinery.[9] For instance, 4-oxoquinoline analogues can act as topoisomerase II inhibitors, which prevent DNA re-ligation and lead to double-strand breaks and cell death.[9] Other quinoline-based molecules inhibit protein kinases involved in pro-survival signaling pathways or act as inhibitors of P-glycoprotein, reversing multidrug resistance.[2][15][16] The following protocols are designed to screen FQCA for cytotoxic and apoptotic effects against cancer cell lines.

Experimental Decision Tree for Anticancer Screening

G A Primary Screen: Determine Cytotoxicity (Protocol 4.1: MTT Assay) B Calculate IC50 Value A->B C Is FQCA cytotoxic (IC50 < 50 µM)? B->C D Secondary Screen: Investigate Mechanism of Death C->D Yes G Compound is not cytotoxic under these conditions. (End Point) C->G No E Apoptosis Assay (Protocol 4.2: Annexin V/PI) D->E F Cell Cycle Analysis (Protocol 4.3) D->F H Compound induces Apoptosis/Necrosis E->H I Compound induces Cell Cycle Arrest F->I J Tertiary Screen: Target Identification (e.g., Kinase Panel, Topo Assay) H->J I->J

Caption: Decision workflow for evaluating the anticancer potential of FQCA.

Protocol 4.1: Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116) and a non-cancerous control line (e.g., MRC-5)[9]

  • 96-well cell culture plates

  • FQCA stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Doxorubicin (positive control)

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of FQCA in culture medium (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control (Doxorubicin).

    • Aspirate the old medium and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Aspirate the medium containing MTT.

    • Add 100 µL of Solubilization Buffer to each well and pipette up and down to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the log of FQCA concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

CompoundCell LineIC₅₀ (µM)
FQCA MCF-7To be determined
FQCA HCT-116To be determined
FQCA MRC-5To be determined
Doxorubicin MCF-7(Reference value)
Protocol 4.2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • FQCA at 1x and 2x its determined IC₅₀ value

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with vehicle (DMSO), 1x IC₅₀ FQCA, and 2x IC₅₀ FQCA for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Proposed Application III: Kinase Inhibition Pathway Analysis

Scientific Rationale: The quinoline scaffold is a common feature in many ATP-competitive kinase inhibitors.[2] If FQCA demonstrates potent cytotoxicity, a logical next step is to investigate its effect on key signaling pathways regulated by protein kinases, such as the PI3K/Akt or MAPK pathways, which are often dysregulated in cancer.

Signaling Pathway for Kinase Inhibition Analysis

G cluster_pathway Generic Kinase Cascade cluster_readout Experimental Readout GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec KinA Kinase A (e.g., PI3K) Rec->KinA KinB Kinase B (e.g., Akt) KinA->KinB Sub Substrate (e.g., Bad, GSK3β) KinB->Sub WB Western Blot for Phospho-Kinase B and Total Kinase B KinB->WB Resp Cellular Response (Proliferation, Survival) Sub->Resp Inhibitor FQCA Inhibitor->KinB

Caption: Hypothetical inhibition of a kinase signaling pathway by FQCA.

Protocol 5.1: Western Blot Analysis of Kinase Phosphorylation

Procedure Outline:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Pre-treatment: Pre-treat cells with FQCA at its IC₅₀ concentration for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate growth factor (e.g., EGF, IGF-1) for 10-15 minutes to activate the target pathway.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody against the phosphorylated form of a key kinase (e.g., anti-phospho-Akt Ser473).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for the total protein of the kinase of interest and a loading control (e.g., β-actin) to ensure equal loading.

A reduction in the phosphorylated kinase signal in FQCA-treated cells compared to the stimulated control would suggest that FQCA inhibits the signaling pathway at or upstream of that kinase.

References

  • McBrian MA, Behbahan IS, Ferrari R, et al. (2014). A Protocol for Measurement of Intracellular pH. J Vis Exp. (83):50978. [Link]

  • Sun, YQ., Liu, Y., Zhang, R. et al. (2019). Quinoline-based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. Talanta, 192:6-13. [Link]

  • Sun, YQ., Liu, Y., Zhang, R. et al. (2019). Quinoline-Based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. ResearchGate. [Link]

  • de Paula, M. S., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. [Link]

  • Gao, C., et al. (2022). Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. STAR Protocols. [Link]

  • Zeng, H., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]

  • Guria, S., et al. (2021). X-ray structurally characterized quinoline based fluorescent probes for pH sensing: Application in intracellular pH imaging; DFT calculations and fluorescent labelling. ResearchGate. [Link]

  • Casey, J. R., Grinstein, S., & Orlowski, J. (2010). Measurement of Intracellular pH. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structures of quinoline based pH probes 1–7. [Link]

  • Abdel-Atty, M. M. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

  • Guria, S., et al. (2021). X-ray structurally characterized quinoline based fluorescent probes for pH sensing: Application in intracellular pH imaging; DFT calculations and fluorescent labelling. Semantic Scholar. [Link]

  • Zeng, H., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. [Link]

  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

  • Infante, P., et al. (2021). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. ResearchGate. [Link]

  • Baba, Y. F., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Heliyon. [Link]

  • Kaiser, C. R., et al. (2016). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules. [Link]

  • Song, J., et al. (2004). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. ResearchGate. [Link]

  • Baba, Y. F., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. PubMed. [Link]

  • Baba, Y. F., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Semantic Scholar. [Link]

  • Li, X., et al. (2013). Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. Archiv der Pharmazie. [Link]

  • Lillo, M. P., et al. (2023). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[14]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega. [Link]

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In vivo studies with 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical In Vivo Assessment of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Introduction: Contextualizing a Novel Quinolone Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The specific derivative, this compound, belongs to a chemical class that has garnered significant interest for its diverse biological activities. While direct in vivo data for this exact molecule is not extensively published, research on structurally analogous compounds provides a strong rationale for its investigation in preclinical models.

Notably, derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have been identified through computational studies as potential inhibitors of P-glycoprotein (P-gp, also known as ABCB1).[1][2] P-gp is an ATP-dependent efflux pump that is a primary driver of multidrug resistance (MDR) in oncology, a major cause of therapeutic failure.[1][2] The strategic placement of a fluorine atom at the 7-position is a common medicinal chemistry strategy to enhance metabolic stability and target affinity.[3]

This guide, therefore, provides a comprehensive framework for the in vivo evaluation of this compound, with a primary focus on its potential application as an MDR reversal agent in oncology. The protocols are designed to be robust and self-validating, drawing upon established methodologies from studies on related quinoline carboxamides and other investigational agents.[4][5]

Part 1: Foundational Principles of In Vivo Study Design

A successful in vivo program is not merely a sequence of experiments but a logical progression of hypothesis-driven inquiries. The causality behind each experimental choice is paramount.

Defining the Core Objective & Hypothesis

The central hypothesis for this investigational plan is: This compound can reverse P-glycoprotein-mediated multidrug resistance in vivo, thereby re-sensitizing resistant tumors to standard-of-care chemotherapy.

Based on this, the primary objectives are:

  • Establish a safe and tolerable dose range.

  • Characterize the fundamental pharmacokinetic profile.

  • Evaluate the efficacy of the compound, both as a monotherapy and in combination with a P-gp substrate chemotherapeutic agent, in a relevant cancer model.

Rationale for Animal Model Selection

The choice of animal model is critical for clinical translatability. Given the hypothesis, an immunocompromised mouse xenograft model using a human cancer cell line known to overexpress P-glycoprotein is the most logical choice.

  • Why a Xenograft Model? It allows for the growth of human tumors in a living system, providing a direct assessment of the compound's effect on a clinically relevant cancer type.

  • Why an Immunocompromised Host? Strains such as NOD/SCID or Athymic Nude mice lack a fully functional immune system, preventing the rejection of the human tumor cells.

  • Why a P-gp Overexpressing Cell Line? This is essential to test the MDR reversal hypothesis. Suitable cell lines include doxorubicin-resistant MCF-7/ADR (breast cancer), NCI/ADR-RES (ovarian cancer), or colchicine-resistant HCT-15 (colon cancer). Using the parental, drug-sensitive cell line in a parallel study can serve as a crucial control.

Formulation and Route of Administration

The physicochemical properties of this compound will dictate its formulation. Quinolone carboxylic acids often exhibit poor aqueous solubility.

  • Vehicle Selection: A common starting point for non-clinical studies is a vehicle cocktail designed to solubilize hydrophobic compounds. A standard formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . The final formulation must be sterile-filtered and proven stable. The causality here is ensuring the compound remains in solution upon administration to achieve systemic exposure.

  • Route of Administration:

    • Intravenous (IV): Essential for initial pharmacokinetic studies to determine absolute bioavailability and intrinsic clearance.[4]

    • Oral Gavage (PO): A clinically relevant route. The decision to proceed with PO administration depends on the compound's permeability and stability, which can be predicted from in vitro assays (e.g., Caco-2).[4][6]

    • Intraperitoneal (IP): Often used in early efficacy studies as it bypasses first-pass metabolism and can provide high systemic exposure, though it is less clinically translatable than the oral route.[7]

Part 2: Core In Vivo Experimental Protocols

The following protocols represent a logical workflow for the preclinical evaluation of the title compound.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity, which will inform the dose selection for subsequent efficacy studies.

Methodology:

  • Animal Model: Use healthy, non-tumor-bearing mice of the same strain intended for efficacy studies (e.g., female athymic nude mice, 6-8 weeks old).

  • Acclimatization: Allow animals to acclimate for at least one week prior to the study.

  • Grouping: Assign animals to cohorts of 3-5 mice per group. Include a vehicle control group.

  • Dose Escalation: Administer the compound daily for 5-14 consecutive days via the intended route (e.g., IP or PO). Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg). The dose levels should be guided by any available in vitro cytotoxicity data.

  • Monitoring: Record body weight daily. Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, ataxia, changes in respiration).

  • Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant, irreversible clinical signs of distress.

Data Presentation: MTD Study Design

CohortTreatment GroupDose (mg/kg/day)RouteNStudy Duration
1Vehicle Control0IP514 Days
2Test Compound10IP514 Days
3Test Compound25IP514 Days
4Test Compound50IP514 Days
5Test Compound100IP514 Days
Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, determining key parameters like bioavailability and half-life. This is crucial for designing an effective dosing regimen for efficacy studies.[8]

Methodology:

  • Animal Model: Use healthy male Sprague-Dawley rats or BALB/c mice. Cannulated models are preferred for serial blood sampling.

  • Grouping:

    • Group 1: IV administration (e.g., 1-2 mg/kg).[4]

    • Group 2: PO or IP administration (e.g., 10 mg/kg).[4]

  • Dosing: Administer a single dose of the formulated compound.

  • Blood Sampling: Collect blood samples (e.g., 50 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). Plasma is separated by centrifugation.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and determine key PK parameters.

Visualization: Pharmacokinetic Study Workflow

G cluster_pre Pre-Dosing cluster_dose Dosing & Sampling cluster_post Analysis Animal_Model Select Animal Model (e.g., Cannulated Rats) Grouping Group Animals (IV vs. PO/IP Cohorts) Animal_Model->Grouping Formulation Prepare Dosing Formulations (IV and PO/IP) Dose_IV Administer Single IV Dose (e.g., 2 mg/kg) Formulation->Dose_IV Dose_Oral Administer Single PO/IP Dose (e.g., 10 mg/kg) Formulation->Dose_Oral Grouping->Dose_IV Grouping->Dose_Oral Sampling Collect Serial Blood Samples (0-24h) Dose_IV->Sampling Dose_Oral->Sampling Bioanalysis Quantify Drug in Plasma (LC-MS/MS) Sampling->Bioanalysis PK_Analysis Calculate PK Parameters (AUC, T1/2, F%) Bioanalysis->PK_Analysis G Start Implant P-gp+ Tumor Cells (e.g., HCT-15) Tumor_Growth Tumors Reach 100-150 mm³ Start->Tumor_Growth Randomize Randomize Mice into 4 Groups Tumor_Growth->Randomize Group1 Group 1: Vehicle Control Randomize->Group1 Group2 Group 2: Doxorubicin Alone Randomize->Group2 Group3 Group 3: Test Compound Alone Randomize->Group3 Group4 Group 4: Combination Therapy Randomize->Group4 Monitor Monitor Tumor Volume & Body Weight (21-28 Days) Group1->Monitor Group2->Monitor Group3->Monitor Group4->Monitor Endpoint Study Endpoint: Tumor Excision & Analysis Monitor->Endpoint

Caption: Experimental design for a combination therapy xenograft study.

Part 3: Data Analysis and Interpretation

  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint is TGI, calculated as: %TGI = (1 - (ΔT / ΔC)) * 100 where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

  • Statistical Analysis: Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to compare tumor volumes and weights between groups. A p-value < 0.05 is typically considered significant.

  • Interpreting Outcomes:

    • Synergy: If the TGI of the combination group (Group 4) is significantly greater than the TGI of both the chemotherapy alone (Group 2) and the test compound alone (Group 3), it provides strong evidence for a synergistic interaction and supports the MDR reversal hypothesis.

    • Tolerability: Monitor body weight changes. Significant weight loss in a treatment group indicates toxicity at that dose and schedule.

By following this structured, rationale-driven approach, researchers can generate a comprehensive and robust in vivo data package to effectively evaluate the therapeutic potential of this compound.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable fluoroquinolone precursor. We will move beyond simple procedural lists to explore the causality behind common experimental challenges, providing robust, field-tested solutions grounded in established chemical principles.

The synthesis of substituted quinolones is a cornerstone of heterocyclic chemistry, with the Gould-Jacobs reaction being a classic and highly adaptable method for constructing the core scaffold.[1] This pathway, which involves the condensation of an aniline with an alkoxymethylenemalonate ester followed by thermal cyclization and hydrolysis, serves as the foundation for our troubleshooting guide. While other routes like the Conrad-Limpach or Pfitzinger syntheses exist, the challenges encountered in the key steps—condensation, cyclization, and hydrolysis—are often universal.[2][3] This document addresses these core challenges in a practical, question-and-answer format.

Overall Synthetic Workflow

The synthesis can be logically segmented into three primary stages, each with its own set of potential difficulties. Understanding this flow is the first step toward effective troubleshooting.

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Hydrolysis A 3-Fluoroaniline C Diethyl 2-((3-fluoroanilino)methylene)malonate A->C Nucleophilic Substitution B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 7-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate C->D High Temp. (e.g., Dowtherm A) C->D E Target Product: 7-Fluoro-2-oxo-1,2-dihydroquinoline- 4-carboxylic acid D->E Basic or Acidic Hydrolysis D->E

Caption: General workflow for the synthesis of the target quinolone.

Part 1: Troubleshooting the Condensation Reaction

The initial step involves the reaction of 3-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form the key intermediate, diethyl 2-((3-fluoroanilino)methylene)malonate. Success here is critical for the overall yield.

Q1: My condensation reaction is showing low or no conversion. What are the primary causes?

Answer: Low conversion is typically traced back to three factors: reagent purity, temperature, or reaction time.

  • Reagent Quality: 3-Fluoroaniline is susceptible to oxidation, often indicated by a dark coloration. Using freshly distilled aniline is paramount. DEEM can hydrolyze over time; ensure you are using a high-purity reagent.

  • Reaction Conditions: This is an addition-elimination reaction that, while often performed neat, benefits from controlled heating.[4] A gentle warming to 80-100°C can significantly accelerate the reaction without promoting side products. The reaction is typically complete within 1-3 hours.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor progress. A mobile phase of 7:3 Hexanes:Ethyl Acetate is effective. The product spot should appear between the baseline aniline spot and the higher-Rf DEEM spot. The reaction is complete when the aniline spot is no longer visible.

Q2: I'm observing a significant amount of a dark, viscous byproduct. What is it and how can it be avoided?

Answer: The formation of dark, polymeric material often results from excessive heat. While the subsequent cyclization step requires high temperatures, the initial condensation should be performed under milder conditions. If heating neat, do not exceed 110°C. Alternatively, using a solvent like ethanol or toluene can provide better temperature control and often leads to a cleaner reaction profile.[4]

Part 2: Troubleshooting the Thermal Cyclization

This is arguably the most challenging step of the synthesis. It requires high temperatures to facilitate the intramolecular electrophilic cyclization, which can also lead to decomposition.[2][5]

Q1: The cyclization is not proceeding, and I am recovering the unreacted malonate intermediate. What is the issue?

Answer: The primary culprit is insufficient temperature. The energy barrier for this 6-electron cyclization is substantial.

  • Thermal Requirements: The reaction typically requires temperatures between 240-260°C.[2] Heating below this range will result in little to no product formation.

  • Choice of Heat-Transfer Medium: A high-boiling, inert solvent is essential for maintaining a stable and uniform high temperature. The most common and effective choices are Diphenyl Ether or Dowtherm A. Using a sand bath with direct heating of the flask can create hot spots, leading to charring. An oil bath is generally not suitable as most silicone oils do not safely reach the required temperatures.

  • Reaction Time: A thorough time-temperature examination is crucial to optimize the yield and minimize degradation.[5] Typical reaction times at ~250°C are between 15 to 45 minutes. Prolonged heating, even at the correct temperature, can lead to decomposition.

Q2: My reaction mixture turned into a black, intractable tar. How can I prevent this?

Answer: Charring is a sign of thermal decomposition. This occurs when the temperature is too high or held for too long.

  • Precise Temperature Control: Use a thermocouple connected to a heating mantle controller to maintain the temperature within a narrow range (e.g., 250 ± 5°C).

  • Inert Atmosphere: While not always required, performing the cyclization under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions that contribute to tar formation.

  • Solvent Volume: Ensure a sufficient volume of the high-boiling solvent is used to allow for efficient stirring and even heat distribution. A common ratio is 5-10 mL of solvent per gram of intermediate.

Q3: I've obtained a mixture of products. Is regioisomer formation an issue?

Answer: Yes, with 3-fluoroaniline, cyclization can theoretically occur at either the C2 or C6 position of the aniline ring, leading to the 7-fluoro (desired) or 5-fluoro (undesired) isomer. Fortunately, the regioselectivity of the Gould-Jacobs reaction is controlled by both steric and electronic factors.[2] For 3-substituted anilines, cyclization generally favors the position para to the substituent, leading predominantly to the 7-substituted quinolone. While a minor amount of the 5-fluoro isomer may form, it can typically be removed during purification.

Troubleshooting Logic for Low Cyclization Yield

G cluster_check cluster_action start Low Yield in Cyclization Step check_temp Temp > 240°C? start->check_temp check_time Time < 1 hr? check_temp->check_time Yes action_increase_temp Increase Temperature to 250-260°C check_temp->action_increase_temp No check_solvent Using High-Boiling Inert Solvent? check_time->check_solvent Yes action_reduce_time Reduce Heating Time check_time->action_reduce_time No action_change_solvent Use Dowtherm A or Diphenyl Ether check_solvent->action_change_solvent No action_analyze Analyze Crude by LC-MS to Identify Byproducts (e.g., isomers, decomposed material) check_solvent->action_analyze Yes

Caption: Decision tree for troubleshooting poor cyclization yields.

Part 3: Troubleshooting the Ester Hydrolysis

The final step is the saponification (hydrolysis) of the ethyl ester to the target carboxylic acid. While seemingly straightforward, this step can be complicated by the compound's low solubility and the potential for unwanted side reactions.

Q1: My hydrolysis is incomplete, even after prolonged heating with NaOH. How can I drive it to completion?

Answer: The quinolone ester is often poorly soluble in purely aqueous solutions, limiting its interaction with the hydroxide.

  • Use of a Co-solvent: Performing the hydrolysis in a mixture of ethanol and water (e.g., 1:1) or using a solvent like Dimethyl Sulfoxide (DMSO) can significantly improve the solubility of the starting material and facilitate complete hydrolysis.[6]

  • Sufficient Base: Use a molar excess of the base (typically 3-5 equivalents of NaOH or KOH) to ensure the reaction goes to completion and to neutralize the resulting carboxylic acid.

  • Temperature: Refluxing the reaction mixture is standard practice and generally sufficient. Typical times range from 2 to 12 hours. Monitor by TLC until the starting ester spot is completely consumed.

Q2: During workup and acidification, my product either doesn't precipitate or forms an oil. What is the correct procedure?

Answer: Proper workup is crucial for isolating a clean product. After hydrolysis, the product exists as the sodium or potassium carboxylate salt, which is soluble in the reaction medium.

  • Cool the Reaction: After the reaction is complete, cool the mixture to room temperature.

  • Filter (Optional): If any insoluble impurities are present, filter the basic solution first.

  • Acidify Slowly: Cool the solution in an ice bath and slowly add concentrated HCl or H2SO4 dropwise with vigorous stirring. The product is amphoteric and has a specific isoelectric point where its solubility is minimal. Adding acid too quickly can cause the product to oil out or trap impurities.

  • Target pH: The target pH for precipitation is typically between 2 and 4. Check the pH with indicator paper.

  • Patience: Allow the mixture to stir in the ice bath for at least 30-60 minutes after acidification to ensure complete precipitation. The product should precipitate as a pale yellow or off-white solid. Collect via vacuum filtration and wash thoroughly with cold water and a small amount of cold ethanol or acetone.

Q3: Am I at risk of decarboxylation during this step?

Answer: Decarboxylation of quinoline-4-carboxylic acids is possible but generally requires more forcing conditions than standard basic hydrolysis, such as heating in a high-boiling solvent like quinoline itself, sometimes with a copper catalyst.[7][8] The 2-oxo functionality and the electron-withdrawing fluorine atom lend stability to the 4-carboxy group. Under typical saponification conditions (reflux in aq. ethanol with NaOH), significant decarboxylation is not expected. If you suspect decarboxylation is occurring (e.g., due to unexpectedly harsh conditions), it would be evident in the NMR spectrum by the absence of the carboxylic acid proton and changes in the aromatic signals.

Part 4: General FAQs and Data

Q1: What is the relationship between the 2-oxo/4-oxo and 2-hydroxy/4-hydroxy tautomers?

Answer: The quinolone core exists in a keto-enol tautomerism. For your target, the 2-oxo tautomer (an amide or lactam) is significantly more stable than the 2-hydroxy (lactim) form. Similarly, the intermediate ester exists predominantly in the 4-oxo form rather than the 4-hydroxy form. This stability is important for its characterization. In your final product, the name "2-oxo-1,2-dihydroquinoline" correctly describes the stable lactam structure.[9]

Q2: My final product is difficult to purify. What are the recommended recrystallization solvents?

Answer: Due to the polar carboxylic acid and amide functionalities, the product has limited solubility in many common organic solvents. The most effective solvents for recrystallization are typically polar, protic solvents or mixtures. Good starting points include:

  • Acetic Acid

  • Dimethylformamide (DMF) / Water

  • Dimethyl Sulfoxide (DMSO) / Water

  • High-boiling alcohols like n-butanol

Q3: What are the expected spectroscopic signatures for my final product?

Answer:

  • ¹H NMR (in DMSO-d₆): Expect a broad singlet for the carboxylic acid proton (>12 ppm), a broad singlet for the N-H proton (~11-12 ppm), and distinct signals in the aromatic region (7-8.5 ppm) showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will introduce additional H-F coupling.

  • ¹³C NMR (in DMSO-d₆): Look for the carbonyl carbons of the amide (~160-165 ppm) and the carboxylic acid (~165-170 ppm). The C-F bond will result in a large one-bond coupling constant (¹J_CF) for C7 and smaller multi-bond couplings for adjacent carbons.

  • FT-IR (ATR): Key stretches include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), the N-H stretch (~3100-3200 cm⁻¹), and two distinct carbonyl stretches for the amide and carboxylic acid (~1650-1720 cm⁻¹).

Summary of Recommended Reaction Parameters
StepReagentsSolventTemperature (°C)Time (h)Key Considerations
Condensation 3-Fluoroaniline, DEEMNeat or Ethanol80 - 1001 - 3Use freshly distilled aniline; monitor by TLC.
Cyclization Malonate IntermediateDowtherm A250 - 2600.25 - 0.75Precise temperature control is critical; use an efficient heat-transfer medium.[5]
Hydrolysis Quinolone Ester, NaOHEthanol/Water (1:1)Reflux (~80-90)2 - 12Use a co-solvent to ensure solubility; slow, cold acidification is key for isolation.[10]

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. AN056. [Link]

  • Musielak, B., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Link]

  • Google Patents.
  • PubMed. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Organic Chemistry Portal. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • LNEYA. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • ResearchGate. 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. [Link]

  • ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

  • National Institutes of Health. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. [Link]

  • PubChem. 7-Fluoro-2-oxoindoline-6-carboxylic acid. [Link]

  • Google Patents.
  • PubMed. Vibrational spectroscopic, 1H NMR and quantum chemical computational study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid. [Link]

  • ResearchGate. 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. [Link]

  • ResearchGate. Synthesis of Fluoromethyl-Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates. [Link]

  • MDPI. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]

  • YouTube. Decarboxylation of Carboxylic Acids. [Link]

  • MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]

  • ResearchGate. Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.... [Link]

  • MDPI. The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]

  • SpectraBase. 7-FLUORO-1,4-DIHYDRO-1-ETHYL-4-OXOQUINOLINE-3-CARBOXYLIC-ACID-ETHYLESTER. [Link]

Sources

Optimizing reaction conditions for 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for the synthesis of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. We provide in-depth, field-tested insights into the common synthetic challenges and their solutions, moving beyond simple protocols to explain the underlying chemical principles.

Overview of the Core Synthesis: The Gould-Jacobs Reaction

The most reliable and widely adopted method for synthesizing the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold is the Gould-Jacobs reaction .[1][2] This multi-step process begins with the condensation of a substituted aniline with an electrophilic malonic ester derivative, followed by a high-temperature thermal cyclization and subsequent hydrolysis.

The overall transformation for the target molecule is as follows:

Figure 1: Overall Reaction Scheme

cluster_reactants Starting Materials cluster_intermediates Key Steps cluster_product Final Product r1 3-Fluoroaniline i1 Step 1: Condensation (Intermediate A) r1->i1 r2 Diethyl Ethoxymethylenemalonate (DEMM) r2->i1 i2 Step 2: Thermal Cyclization (Intermediate B) i1->i2 Heat (e.g., 250 °C) i3 Step 3: Saponification i2->i3 Base (e.g., NaOH) p1 This compound i3->p1 Acidification

Caption: A workflow diagram of the Gould-Jacobs synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Gould-Jacobs reaction for this synthesis?

A1: The reaction proceeds through three distinct stages:

  • Condensation: The synthesis begins with a nucleophilic attack by the nitrogen of 3-fluoroaniline on diethyl ethoxymethylenemalonate (DEMM), followed by the elimination of ethanol to form an enamine intermediate, diethyl 2-((3-fluorophenylamino)methylene)malonate.[1]

  • Thermal Cyclization: This is the rate-limiting and most critical step. At high temperatures (typically >250 °C), the intermediate undergoes an intramolecular 6-electron cyclization onto the ortho position of the aniline ring, followed by another elimination of ethanol. This forms the quinolone ring system as ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.[2][3][4] This product exists in equilibrium with its keto tautomer, ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide, followed by acidification to precipitate the final product.[1]

Figure 2: Gould-Jacobs Reaction Mechanism

G A 3-Fluoroaniline + DEMM B Enamine Intermediate (Anilinomethylenemalonate) A->B Condensation (-EtOH) C Cyclized Intermediate (Ethyl Ester) B->C Thermal Cyclization (High Temp, >250°C) (-EtOH) D Final Product (Carboxylic Acid) C->D Saponification (NaOH) then Acidification (HCl)

Caption: The core mechanistic steps of the Gould-Jacobs reaction.

Q2: Why is such a high temperature needed for the cyclization step?

A2: The thermal cyclization is an electrocyclic reaction that has a significant activation energy barrier. High thermal energy is required to overcome this barrier and facilitate the intramolecular attack of the enamine onto the aromatic ring. Using high-boiling point solvents like Dowtherm A or diphenyl ether, or employing microwave irradiation, are common strategies to achieve the necessary temperatures safely and efficiently.[3][4]

Q3: Are there alternative methods to the Gould-Jacobs reaction?

A3: Yes, other named reactions like the Camps cyclization or the Conrad-Limpach synthesis can produce quinolone structures.[4] However, for producing 4-oxo-quinoline-3-carboxylic acids, the Gould-Jacobs reaction is particularly effective because it directly incorporates the C3-carboxylic acid precursor (from the malonic ester), which is a crucial pharmacophore in many quinolone-based drugs.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low yield or incomplete consumption of 3-fluoroaniline during the initial condensation step.

  • Plausible Cause: The condensation reaction is reversible, and the removal of the ethanol byproduct may be inefficient at lower temperatures.

  • Expert Recommendation:

    • Temperature & Time: While this step can often be performed at moderate temperatures (100-130 °C), ensure the reaction is heated long enough for the ethanol to distill off, driving the equilibrium towards the product. Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline spot has disappeared.

    • Stoichiometry: Using a slight excess (1.05 to 1.1 equivalents) of DEMM can help drive the reaction to completion. However, a large excess can complicate purification.

    • Solvent-Free Conditions: Forcing the reaction by heating the neat mixture of reactants can be highly effective.[5]

Problem 2: The reaction stalls after forming the enamine intermediate (Anilinomethylenemalonate), with very low conversion to the cyclized quinolone.

  • Plausible Cause: The temperature for the thermal cyclization is insufficient. This is the most common failure point in the Gould-Jacobs synthesis.[3]

  • Expert Recommendation:

    • Verify Temperature: Ensure your heating medium (e.g., sand bath, high-temperature oil bath) and thermometer are accurately calibrated. The reaction often requires a temperature of 250 °C or higher .[4]

    • Use a High-Boiling Solvent: The use of a high-boiling, thermally stable solvent like Dowtherm A or diphenyl ether is standard practice. These solvents provide excellent heat transfer and maintain a consistent high temperature.

    • Microwave Synthesis: If available, a dedicated microwave reactor is an excellent alternative. It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal degradation.[3] An experiment comparing conventional heating to microwave irradiation showed a significant increase in yield when the temperature was raised from 250 °C to 300 °C for a short duration.[3]

Problem 3: Significant charring or formation of black, tarry material during the high-temperature cyclization step.

  • Plausible Cause: The reaction temperature is too high, or the reaction time is too long, leading to the thermal decomposition of the starting materials, intermediates, or the final product.[3][4]

  • Expert Recommendation:

    • Time-Temperature Optimization: This is a delicate balance. A thorough time-temperature study is necessary to find the optimal conditions that maximize yield while minimizing degradation.[3] For example, heating at 300 °C for just 5 minutes might give a better yield than heating at 250 °C for several hours.[3]

    • Inert Atmosphere: While not always required, running the high-temperature step under an inert atmosphere (Nitrogen or Argon) can sometimes reduce oxidative side reactions that contribute to tar formation.

Problem 4: The final product fails to precipitate after saponification and acidification, or it precipitates as an oil.

  • Plausible Cause 1: The pH of the solution is incorrect. The carboxylic acid is amphoteric and will be soluble at very low or high pH.

  • Expert Recommendation 1: Carefully adjust the pH of the solution with acid (e.g., 2M HCl) to the isoelectric point of the molecule, which is typically in the range of pH 2-4. Monitor the precipitation as you add the acid. Use a pH meter for accuracy.

  • Plausible Cause 2: The product is supersaturated or has oily impurities preventing crystallization.

  • Expert Recommendation 2:

    • Scratch & Cool: Use a glass rod to scratch the inside of the flask below the solvent line to provide a nucleation site for crystallization. Cooling the mixture in an ice bath can also promote precipitation.

    • Purification Work-up: If an oil forms, extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over sodium sulfate, and evaporate the solvent. The resulting crude solid can then be purified by recrystallization from a suitable solvent like ethanol, DMF, or acetic acid.[6]

Figure 3: Troubleshooting Decision Tree

G start Problem Identified p1 Low Yield? start->p1 p2 Impure Product? start->p2 p1_step Which Step? p1->p1_step p1_cond Condensation p1_step->p1_cond p1_cyc Cyclization p1_step->p1_cyc sol_cond1 Increase Time/Temp Use slight excess DEMM p1_cond->sol_cond1 Incomplete Reaction sol_cyc1 Verify Temp > 250°C Use Dowtherm A Consider Microwave p1_cyc->sol_cyc1 Stalled Reaction p2_type What kind of impurity? p2->p2_type p2_tar Tarry/Charred p2_type->p2_tar p2_oil Oily Precipitate p2_type->p2_oil sol_tar1 Optimize Time/Temp (e.g., 300°C, 5 min) Use Inert Atmosphere p2_tar->sol_tar1 Degradation sol_oil1 Check pH (2-4) Scratch & Cool Recrystallize (EtOH/DMF) p2_oil->sol_oil1 Isolation Issue

Caption: A logical workflow for diagnosing common synthesis problems.

Optimized Experimental Protocol

This protocol integrates best practices and troubleshooting insights for a robust synthesis.

Part 1: Synthesis of Diethyl 2-((3-fluorophenylamino)methylene)malonate (Intermediate A)

  • Setup: In a round-bottom flask equipped with a short-path distillation head and a magnetic stirrer, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Reaction: Heat the neat mixture in an oil bath at 120-130 °C for 2-3 hours. Ethanol will begin to distill off.

  • Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the 3-fluoroaniline spot is no longer visible.

  • Isolation: Cool the mixture to room temperature. The resulting oil or waxy solid is often used in the next step without further purification. If purification is needed, it can be recrystallized from ethanol.

Part 2: Thermal Cyclization to Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate B)

  • Setup: In a well-ventilated fume hood, add the crude Intermediate A to a flask containing a high-boiling solvent such as Dowtherm A (approx. 5-10 mL per gram of intermediate). Equip the flask with a reflux condenser and a high-temperature thermometer.

  • Reaction: Heat the mixture rapidly with vigorous stirring to 250-260 °C. Maintain this temperature for 30-60 minutes. The solution will darken.

  • Isolation: Cool the reaction mixture to below 100 °C. Carefully add hexanes or petroleum ether to precipitate the crude product.

  • Purification: Filter the solid precipitate, wash thoroughly with hexanes to remove the high-boiling solvent, and then wash with cold acetonitrile or ethanol to remove unreacted starting material.[3] Dry the solid under vacuum.

Part 3: Saponification to this compound (Final Product)

  • Setup: Suspend the crude Intermediate B in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours, or until TLC analysis shows complete consumption of the starting ester. The suspension should become a clear solution.

  • Isolation: Cool the solution in an ice bath. While stirring, slowly add 2M hydrochloric acid until the pH is approximately 2-3. A thick white or off-white precipitate should form.

  • Purification: Filter the solid product, wash it thoroughly with cold deionized water, and then with a small amount of cold ethanol.

  • Drying: Dry the final product in a vacuum oven at 80-100 °C to a constant weight.

Table 1: Summary of Optimized Reaction Parameters
ParameterStep 1: CondensationStep 2: CyclizationStep 3: Saponification
Temperature 120-130 °C250-260 °C (Critical) 80-90 °C (Reflux)
Solvent None (Neat)Dowtherm A / Diphenyl EtherEthanol / Water
Reaction Time 2-3 hours30-60 minutes1-2 hours
Key Reagents 3-Fluoroaniline, DEMM-NaOH, HCl
Monitoring TLC (loss of aniline)TLC (formation of product)TLC (loss of ester)
Common Issue Incomplete reactionStalling / Degradation Poor precipitation
Solution Ensure EtOH removalAccurate high temp / MicrowavePrecise pH control

References

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). PMC - NIH.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage.
  • Optimization of the reaction conditions. (n.d.). ResearchGate.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC - PubMed Central.
  • A process for synthesis of fluoroquinolonic derivatives. (2003). Google Patents.
  • 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. (2025). ResearchGate.
  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. (n.d.). Google Patents.
  • 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. (2016). ResearchGate.
  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (n.d.). PMC - NIH.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2010). Revista de Chimie.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI.
  • Green Strategies for the Synthesis of Quinolone Derivatives. (2024). Qeios.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI.
  • Troubleshooting side reactions in the synthesis of quinoline derivatives. (n.d.). Benchchem.

Sources

Technical Support Center: Synthesis of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis of this important fluoroquinolone intermediate.

The primary and most established route for synthesizing the 4-oxo-quinoline core is the Gould-Jacobs reaction .[1][2][3] This multi-step process begins with the condensation of a substituted aniline (in this case, 3-fluoroaniline) with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization, and concluding with ester hydrolysis.[1][4] While robust, this pathway is sensitive to reaction conditions, and deviations can lead to a variety of side reactions, impacting yield and purity.

This guide will address specific, frequently asked questions related to these challenges, providing mechanistic explanations and actionable troubleshooting protocols.

Section 1: FAQs on Poor Yield and Incomplete Reactions

Question 1: My thermal cyclization step is resulting in a low yield of the quinolone product. What are the primary causes and how can I optimize this critical step?

Answer: Low yield in the thermal cyclization of the anilinomethylenemalonate intermediate is one of the most common issues in the Gould-Jacobs synthesis.[4][5] This step requires significant thermal energy (often >250 °C) to facilitate a 6-electron electrocyclic reaction to form the quinoline ring.[2] The high energy barrier is a primary reason for incomplete conversion.

Mechanistic Insight: The cyclization is a pericyclic reaction where the π-system of the benzene ring and the enamine double bond interact to form a new six-membered ring.[1][6] The high temperature is necessary to overcome the activation energy for this ring closure. Insufficient temperature or reaction time will result in the recovery of a large amount of the uncyclized intermediate. Conversely, excessively high temperatures can lead to decomposition and charring.[5][7]

Troubleshooting Guide: Low Cyclization Yield

Potential Cause Explanation Recommended Solution
Insufficient Temperature The activation energy for the 6-electron cyclization is not being met, leading to a slow or stalled reaction.[2][5]Increase Temperature: Gradually increase the reaction temperature in 10-15 °C increments. Use a High-Boiling Solvent: Employ an inert, high-boiling solvent like diphenyl ether or Dowtherm A to ensure uniform and stable heating, which can improve yields significantly.[5][8]
Sub-optimal Heating Method Uneven heating can create hot spots, leading to localized decomposition, while other parts of the mixture remain below the required cyclization temperature.Use a Sand or Salt Bath: Provides more uniform heating compared to a heating mantle. Microwave Irradiation: Modern microwave reactors offer rapid and uniform heating, often leading to dramatically shorter reaction times and improved yields.[2][9]
Product Decomposition The target molecule itself may not be stable at the required cyclization temperature for extended periods, leading to degradation.[5][8]Minimize Reaction Time: Once the optimal temperature is found, determine the minimum time required for completion via TLC or LC-MS monitoring. Use a Catalyst: Eaton's reagent (P₂O₅/MeSO₃H) can promote cyclization under milder conditions, potentially avoiding thermal decomposition.[9]
Question 2: The initial condensation reaction between 3-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM) is sluggish. How can I drive this reaction to completion?

Answer: The initial step, a nucleophilic substitution/condensation reaction, is typically efficient.[1] However, the nucleophilicity of the aniline can be a factor. While the fluorine atom at the meta-position has a less pronounced deactivating effect than at the ortho- or para-positions, it is still an electron-withdrawing group that reduces the nucleophilicity of the amino group.

Mechanistic Insight: The reaction begins with the nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the stable anilinomethylenemalonate intermediate.[2] A less nucleophilic aniline will react more slowly.

Troubleshooting Guide: Incomplete Condensation

Potential Cause Explanation Recommended Solution
Reduced Nucleophilicity The electron-withdrawing nature of the fluorine substituent on the aniline ring slows the rate of nucleophilic attack.Increase Reaction Time/Temperature: Refluxing in a solvent like ethanol for several hours is a common approach.[9] Microwave Synthesis: Performing the reaction neat (without solvent) under microwave irradiation can significantly shorten the reaction time to mere minutes.[9]
Reagent Quality Diethyl ethoxymethylenemalonate (DEEM) is sensitive to moisture and can hydrolyze over time, reducing its effective concentration.[10]Use Fresh or Distilled DEEM: Ensure the reagent is of high purity and handled under anhydrous conditions. Use Excess DEEM: Using DEEM as both a reagent and a solvent can drive the reaction to completion.[2]
Reversible Reaction The initial addition step can be reversible.Remove Ethanol: If conducting the reaction in a solvent, using a Dean-Stark trap to remove the ethanol byproduct can help shift the equilibrium towards the product.

Section 2: FAQs on Impurities and Side Products

Question 3: I am observing a significant regioisomeric impurity in my final product. Why is this happening and how can I control the regioselectivity of the cyclization?

Answer: This is a classic challenge in the Gould-Jacobs reaction when using asymmetrically substituted anilines like 3-fluoroaniline.[4][5] The thermal cyclization can occur at either of the two ortho positions relative to the amino group (the C2 or C6 position). With 3-fluoroaniline, this leads to the desired 7-fluoro isomer and the undesired 5-fluoro isomer.

Mechanistic Insight: The regioselectivity of the cyclization is governed by a combination of steric and electronic factors.[5][8]

  • Steric Hindrance: Bulky groups ortho to the amino group will disfavor cyclization at that position. In this case, there are no bulky groups to provide strong steric direction.

  • Electronic Effects: The electron-withdrawing fluorine atom influences the electron density of the aromatic ring. Cyclization is an electrophilic-type substitution on the aromatic ring, and it will preferentially occur at the more nucleophilic (electron-rich) ortho position. The fluorine atom deactivates the ortho position (C2) more strongly than the para position (C6, which is the other ortho position for cyclization). Therefore, cyclization is generally favored at the C6 position, leading to the desired 7-fluoro product. However, this preference is often not absolute, resulting in a mixture of isomers.

dot

G cluster_main Regioselective Cyclization Intermediate Anilinomethylenemalonate (from 3-Fluoroaniline) C6_Attack Path A: Cyclization at C6 (Electronically Favored) Intermediate->C6_Attack High Temp C2_Attack Path B: Cyclization at C2 (Electronically Disfavored) Intermediate->C2_Attack High Temp Product_7F Desired Product: 7-Fluoro-2-oxo-quinoline C6_Attack->Product_7F Elimination Product_5F Side Product: 5-Fluoro-2-oxo-quinoline C2_Attack->Product_5F Elimination

Caption: Regioselectivity in the Gould-Jacobs Cyclization.

Troubleshooting Guide: Poor Regioselectivity

Potential Cause Explanation Recommended Solution
High Cyclization Temperature At very high temperatures, the kinetic barrier difference between the two cyclization pathways may be overcome, leading to a loss of selectivity and formation of a thermodynamic mixture of products.Optimize Temperature: Carefully screen cyclization temperatures. A lower temperature for a longer duration might favor the kinetically preferred product. Use a Directed Synthesis: Consider alternative synthetic routes like the Pfitzinger reaction if regioselectivity remains a persistent issue, as it offers unambiguous connectivity.[11]
Solvent Effects The polarity of the high-boiling solvent can influence the transition state of the cyclization, affecting the isomer ratio.Solvent Screening: Test different high-boiling solvents (e.g., diphenyl ether vs. mineral oil vs. 1,2,4-trichlorobenzene) to see if the isomer ratio can be improved.[8]
Inherent Electronic Ambiguity The electronic preference for C6 attack over C2 attack may not be strong enough to provide complete selectivity.Purification: If the side product cannot be eliminated, focus on developing a robust purification method. The two isomers often have different polarities, allowing for separation by column chromatography or selective recrystallization.
Question 4: My final product is contaminated with a compound that appears to have lost its carboxylic acid group. What is this impurity?

Answer: You are likely observing the decarboxylated side product, 7-fluoro-4-hydroxyquinoline. The final step in the classic Gould-Jacobs synthesis sequence is often a deliberate decarboxylation to yield a 4-hydroxyquinoline.[1][2] However, premature decarboxylation can occur if the hydrolysis step is performed under harsh conditions or if the isolated carboxylic acid is exposed to high heat.

Mechanistic Insight: Quinolone-4-carboxylic acids can undergo thermal decarboxylation. The reaction is facilitated by the formation of a stable enol intermediate. The process involves the loss of carbon dioxide from the carboxylic acid, typically at temperatures above the compound's melting point.[2][4]

dot

G Start 7-Fluoro-2-oxo-quinoline- 4-carboxylic Acid Transition Enol Intermediate Start->Transition Heat (Δ) End Decarboxylated Side Product: 7-Fluoro-4-hydroxyquinoline Transition->End CO2 CO₂ Transition->CO2

Caption: Pathway for premature decarboxylation.

Troubleshooting Guide: Unwanted Decarboxylation

Potential Cause Explanation Recommended Solution
Harsh Hydrolysis Conditions Using highly concentrated base or prolonged heating during the ester hydrolysis step can sometimes initiate decarboxylation.Milder Hydrolysis: Use more moderate conditions for saponification (e.g., lower concentration of NaOH, shorter reflux time). Monitor the reaction closely by TLC to stop it as soon as the ester is consumed.
Excessive Heat During Workup/Drying Heating the isolated carboxylic acid product to high temperatures during drying can cause thermal decarboxylation.Controlled Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-60 °C) rather than in a high-temperature oven.
Copper-Catalyzed Decarboxylation Trace amounts of copper can catalyze the decarboxylation reaction.[4]Avoid Copper Contamination: Ensure all glassware and reagents are free from copper contamination. If contamination is suspected, consider using a chelating agent during workup.

Section 3: Experimental Protocols

Protocol 1: Optimized Microwave-Assisted Condensation

This protocol is designed to maximize the yield of the anilinomethylenemalonate intermediate while minimizing reaction time.[2][9]

  • Reaction Setup: In a 10 mL microwave vial, add 3-fluoroaniline (5 mmol, 1.0 eq).

  • Add diethyl ethoxymethylenemalonate (DEEM) (6 mmol, 1.2 eq). A slight excess of DEEM ensures complete consumption of the aniline.

  • Seal the vial securely with a septum cap.

  • Microwave Irradiation: Place the vial in a microwave reactor. Heat the mixture to 150 °C and hold for 10 minutes.

  • Isolation: After the reaction is complete, cool the vial to room temperature. The product often precipitates as a solid.

  • Purification: Filter the solid product and wash it with a small amount of ice-cold ethanol or hexane to remove any unreacted DEEM.

  • Drying: Dry the resulting solid under vacuum to obtain the intermediate, which can be used in the next step without further purification.

Protocol 2: Thermal Cyclization in High-Boiling Solvent

This protocol is a standard method for achieving the high temperatures required for cyclization.[5][8]

  • Reaction Setup: Place the dried anilinomethylenemalonate intermediate (4 mmol) in a round-bottom flask equipped with a reflux condenser and a thermometer.

  • Add a high-boiling solvent, such as diphenyl ether (20 mL).

  • Heating: Heat the mixture in a sand bath to 250-255 °C. Monitor the internal temperature closely.

  • Reaction Monitoring: Maintain the temperature for 30-60 minutes. The reaction can be monitored by taking small aliquots (carefully!) and analyzing by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. The product will precipitate.

  • Purification: Add hexane to the cooled mixture to further precipitate the product and dilute the solvent. Filter the solid, wash thoroughly with hexane, and dry under vacuum. This crude product is the ethyl ester of the target molecule.

Protocol 3: Saponification (Ester Hydrolysis)

This protocol converts the ethyl ester to the final carboxylic acid.

  • Reaction Setup: Suspend the crude ethyl ester (3 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add a 2M aqueous solution of sodium hydroxide (6 mL, 12 mmol, 4.0 eq).

  • Heating: Heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture in an ice bath.

  • Acidification: Slowly acidify the cooled mixture with concentrated hydrochloric acid until the pH is ~2. The carboxylic acid will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water to remove salts, and then with a small amount of cold ethanol.

  • Drying: Dry the final product, this compound, under vacuum at 50 °C.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Stark, K., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(7), 3195. [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction. The Royal Society of Chemistry. [Link]

  • Contreras, J., et al. (2013). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 18(1), 110-120. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia, The Free Encyclopedia. [Link]

  • MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI Open Access Journals. [Link]

  • Scribd. (n.d.). Microwave-Assisted Synthesis of Quinolines. Scribd. [Link]

  • Master Organic Chemistry. (2020). Electrocyclic Reactions. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Stability of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Guide Version: 1.0

Introduction

Welcome to the technical support guide for 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who are actively using this compound in their experiments. As a member of the quinolone carboxylic acid class, its stability in solution is a critical parameter for obtaining reliable and reproducible experimental results. While specific, peer-reviewed stability studies on this exact molecule are not extensively available, this guide leverages established principles from the broader class of fluoroquinolones to provide you with robust troubleshooting advice and frequently asked questions. Our goal is to empower you with the foundational knowledge to anticipate and address potential stability challenges.

This guide is structured in a question-and-answer format to directly address the practical issues you may encounter. We will delve into the causality behind experimental choices, ensuring that every recommendation is grounded in solid scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My experimental results are inconsistent. Could the stability of my this compound stock solution be a factor?

Answer: Absolutely. Inconsistent results are a classic indicator of compound instability. Quinolone carboxylic acids are susceptible to degradation, which can be influenced by several factors including the choice of solvent, the pH of the solution, exposure to light, and storage temperature. Any degradation of the parent compound will lead to a decrease in its effective concentration, thereby impacting your experimental outcomes.

The primary degradation pathways for fluoroquinolones, the chemical class of your compound, are photodegradation and pH-dependent hydrolysis.[1][2][3][4] It is crucial to control these factors to ensure the integrity of your solutions.

Question 2: What is the best solvent for preparing a stock solution of this compound?

Answer: The choice of solvent is critical and depends on the intended application. Due to the carboxylic acid moiety, the solubility of this compound is pH-dependent.

  • For general use: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. It is a versatile aprotic solvent that can solubilize a wide range of organic molecules. However, be mindful that high concentrations of DMSO can be toxic in cell-based assays.

  • For aqueous-based assays: The poor aqueous solubility of many quinolones can be overcome by adjusting the pH.[5] You can enhance solubility in aqueous buffers by preparing a slightly alkaline solution (e.g., pH 7.5-8.5) to deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Conversely, acidic conditions (e.g., using dilute HCl) can also be used for solubilization.[6]

Recommendation: Prepare a high-concentration primary stock in DMSO. For your working solutions, dilute the DMSO stock into your aqueous experimental buffer, ensuring the final DMSO concentration is compatible with your assay (typically <0.5%). If direct dissolution in an aqueous buffer is required, a pH adjustment will likely be necessary.

Question 3: I've noticed a precipitate forming in my aqueous working solution. What's happening and how can I fix it?

Answer: Precipitate formation upon dilution of a DMSO stock into an aqueous buffer is a common issue related to the compound's low aqueous solubility at neutral pH. This occurs when the concentration of the compound in the final solution exceeds its solubility limit in that specific buffer.

Troubleshooting Steps:

  • Reduce the Final Concentration: The simplest solution is to lower the final concentration of your compound in the working solution.

  • Adjust the pH of the Aqueous Buffer: As mentioned, increasing the pH slightly (e.g., to 8.0) can improve solubility. However, you must first confirm that this pH change does not negatively impact your experimental system.

  • Incorporate a Surfactant: In some instances, a low concentration of a non-ionic surfactant (e.g., Tween-20 or Pluronic F-68) can help maintain solubility. This is highly application-dependent and should be validated for compatibility with your assay.

Question 4: How should I store my solutions to prevent degradation?

Answer: Proper storage is paramount for maintaining the stability of your compound. Based on the known sensitivity of the fluoroquinolone class, the following storage conditions are recommended:

Solution TypeStorage TemperatureLight ConditionsContainer
Solid Compound 4°C or -20°CProtect from lightTightly sealed vial
DMSO Stock -20°C or -80°CAmber vials or wrap in foilTightly sealed, low-retention tubes
Aqueous Working 2-8°C (short-term)Protect from light during useUse immediately if possible

Causality:

  • Low Temperature: Reduces the rate of chemical degradation. Studies on related quinolones show good stability at -20°C for up to 7 days, with some degradation observed after 30 days.[7]

  • Light Protection: Fluoroquinolones are known to be photolabile, meaning they can be degraded by exposure to UV and even ambient room light.[1][8][9] This photodegradation can lead to the formation of various photoproducts, altering the compound's activity.[1][8]

  • Tightly Sealed Containers: Prevents solvent evaporation and contamination.

Question 5: I suspect my compound is degrading. How can I perform a simple stability check?

Answer: You can perform a forced degradation study to understand the stability of your compound under various stress conditions.[10] This involves intentionally exposing your compound to harsh conditions and monitoring its degradation over time. A High-Performance Liquid Chromatography (HPLC) system is typically used for this analysis.

Experimental Protocol: Forced Degradation Study

  • Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).

  • Establish Stress Conditions: Aliquot the stock solution into separate, light-protected vials for each stress condition:

    • Acidic Hydrolysis: Dilute with 0.1 M HCl.

    • Alkaline Hydrolysis: Dilute with 0.1 M NaOH.

    • Oxidative Degradation: Dilute with 3% H₂O₂.

    • Photodegradation: Dilute in your typical experimental buffer and expose to a light source (e.g., a UV lamp or direct sunlight). Include a dark control (wrapped in foil).

    • Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 50°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC with a UV detector. The appearance of new peaks or a decrease in the area of the parent compound's peak indicates degradation.

This study will help you identify the conditions under which your compound is least stable and guide you in designing your experiments to minimize degradation.

Visualizations

Experimental Workflow: Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (1 mg/mL in DMSO) Acid Acidic (0.1 M HCl) Prep->Acid Aliquot & Stress Base Alkaline (0.1 M NaOH) Prep->Base Aliquot & Stress Ox Oxidative (3% H₂O₂) Prep->Ox Aliquot & Stress Photo Photolytic (UV/Sunlight) Prep->Photo Aliquot & Stress Thermal Thermal (50°C) Prep->Thermal Aliquot & Stress Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Ox->Sampling Photo->Sampling Thermal->Sampling HPLC HPLC-UV Analysis Sampling->HPLC Data Assess Peak Area (Parent vs. Degradants) HPLC->Data Degradation_Pathways cluster_photo Photodegradation cluster_hydrolysis Hydrolysis Parent 7-Fluoro-2-oxo-1,2-dihydroquinoline- 4-carboxylic acid Defluoro Defluorination Parent->Defluoro Light (UV) Decarboxy Decarboxylation Parent->Decarboxy Light (UV) RingOpening Ring Opening (under strong acid/base) Parent->RingOpening H⁺ / OH⁻

Caption: Simplified potential degradation pathways.

References

  • Sturini, M., Speltini, A., Maraschi, F., & Profumo, A. (2022). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Photochemical & Photobiological Sciences, 21(5), 899–912. Available at: [Link]

  • Babić, S., Zrnčić, M., & Ljubas, D. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research, 29(10), 13941–13962. Available at: [Link]

  • Torniainen, K., Tammilehto, S., & Ulvi, V. (1996). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1187–1196. Available at: [Link]

  • Fasani, E., Monti, S., & Albini, A. (1997). Photodegradation of Fluoroquinolones.
  • Kratochvíl, B., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment. Environmental Science and Pollution Research International. Available at: [Link]

  • de Bairros, A. V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Available at: [Link]

  • Speltini, A., et al. (2012). Photodegradation of Fluoroquinolones in Surface Water and Antimicrobial Activity of the Photoproducts. Water Research, 46(17), 5575-5582. Available at: [Link]

  • Li, Y., et al. (2021). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 10(10), 2469. Available at: [Link]

  • Surov, A. O., et al. (2019). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 19(11), 6392-6405. Available at: [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 2(3). Available at: [Link]

  • Chen, M., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(7), 1147-1154. Available at: [Link]

  • Zong, Z., & Lu, Y. (2010). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 10(1), 329-339. Available at: [Link]

Sources

Technical Support Center: Synthesis of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The primary synthetic route to 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and related quinolone structures is the Gould-Jacobs reaction.[1][2][3] This multi-step process, while effective, is prone to the formation of specific impurities that can impact yield, purity, and the performance of the final compound in downstream applications. This guide will focus on identifying and mitigating these common impurities.

Troubleshooting Guide & FAQs

This section is designed to address specific issues that may arise during the synthesis.

Issue 1: Incomplete reaction or low yield in the initial condensation step.

FAQ: My reaction between 4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEMM) is sluggish and gives a poor yield of the intermediate, diethyl 2-((4-fluoroanilino)methylene)malonate. What are the likely causes?

Answer:

Several factors can contribute to an incomplete condensation reaction. Let's break down the possibilities and solutions:

  • Purity of Reactants: The purity of both 4-fluoroaniline and DEEMM is critical. Impurities in the aniline can interfere with its nucleophilic attack on DEEMM. Similarly, aged or improperly stored DEEMM may have hydrolyzed, reducing its reactivity.

    • Recommendation: Always use freshly distilled or high-purity reagents. Verify the purity of your starting materials by NMR or GC-MS before starting the reaction.

  • Reaction Conditions: The condensation is typically performed by heating the neat reactants or in a high-boiling solvent.[4] Insufficient temperature or reaction time can lead to an incomplete reaction.

    • Recommendation: Ensure your reaction temperature is maintained consistently, typically between 100-140 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. Microwave-assisted synthesis can also be an effective alternative for driving the reaction to completion quickly.[5]

  • Side Reactions: While the desired reaction is a nucleophilic substitution, side reactions can occur, consuming starting materials.

    • Recommendation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

Issue 2: Formation of an unexpected regioisomer during cyclization.

FAQ: I'm observing a mixture of the desired 7-fluoro isomer and another isomer after the thermal cyclization step. How can I improve the regioselectivity?

Answer:

The cyclization of the anilinomethylenemalonate intermediate is a pericyclic reaction that can theoretically proceed to two different positions on the aniline ring. The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors.[6]

  • Electronic Effects: The fluorine atom at the para-position of the starting aniline is an electron-withdrawing group, which deactivates the ortho-positions for electrophilic attack. However, the nitrogen atom is an activating group. The interplay of these effects dictates the preferred site of cyclization.

  • Steric Hindrance: While less of a factor with a simple fluoro-substituent, bulky groups on the aniline ring can sterically hinder cyclization at one of the ortho-positions.

Troubleshooting Strategies:

  • Solvent Choice: The choice of high-boiling solvent can influence the transition state of the cyclization and, therefore, the regioselectivity. Common solvents for this step include Dowtherm A or diphenyl ether.[6] Experimenting with different high-boiling, inert solvents may favor the formation of the desired 7-fluoro isomer.

  • Temperature Control: The cyclization is performed at high temperatures, often exceeding 250 °C.[6] Precise temperature control is crucial. Running the reaction at the lowest temperature that still allows for efficient cyclization may improve selectivity.

  • Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography or recrystallization will be necessary to isolate the desired this compound ethyl ester before proceeding to the hydrolysis step.

Issue 3: Incomplete hydrolysis of the ethyl ester.

FAQ: After treating the cyclized product with sodium hydroxide, I still have a significant amount of the starting ethyl ester remaining. What can I do?

Answer:

Incomplete saponification (hydrolysis) of the ethyl ester is a common issue. Here are the key factors to consider:

  • Concentration of Base: The concentration of the sodium hydroxide (or other base) solution is critical. A solution that is too dilute will not effectively drive the hydrolysis to completion.

    • Recommendation: Use a sufficiently concentrated solution of NaOH, typically in the range of 2-4 M.

  • Reaction Time and Temperature: Saponification can be slow at room temperature.

    • Recommendation: Heating the reaction mixture to reflux is a standard procedure to ensure complete hydrolysis. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Solubility: The quinolone ester may have limited solubility in the aqueous base.

    • Recommendation: The addition of a co-solvent such as ethanol or methanol can improve the solubility of the ester and facilitate a more efficient reaction.

Issue 4: Presence of decarboxylated impurity.

FAQ: My final product is contaminated with 7-fluoro-1,2-dihydroquinolin-2-one. How can I prevent its formation?

Answer:

The presence of the decarboxylated impurity, 7-fluoro-1,2-dihydroquinolin-2-one, indicates that the carboxylic acid product is unstable under the reaction or workup conditions.

  • Cause: Decarboxylation is often promoted by excessive heat and/or acidic conditions during workup.[1][7]

  • Prevention:

    • Careful pH Adjustment: During the acidic workup to precipitate the carboxylic acid product, avoid a large excess of strong acid. Add the acid slowly and monitor the pH.

    • Temperature Control: Perform the acidification and subsequent filtration at a reduced temperature (e.g., in an ice bath) to minimize thermal decomposition and decarboxylation.

    • Minimize Time in Acid: Do not leave the product in the acidic solution for an extended period. Filter, wash, and dry the product promptly after precipitation.

Common Impurities Profile

Impurity NameStructurePoint of OriginMitigation Strategy
4-FluoroanilineUnreacted starting materialDrive condensation reaction to completion; Purify intermediate.
Diethyl ethoxymethylenemalonate (DEEMM)Unreacted starting materialUse a slight excess of aniline; Purify intermediate.
Diethyl 2-((4-fluoroanilino)methylene)malonateIncomplete cyclizationEnsure sufficient temperature and time for cyclization.
Isomeric Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid(e.g., 5-fluoro isomer)Lack of regioselectivity in cyclizationOptimize cyclization solvent and temperature; Chromatographic purification.
Ethyl 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylateIncomplete hydrolysisUse sufficient concentration of base, heat, and co-solvents.
7-Fluoro-1,2-dihydroquinolin-2-oneDecarboxylation of the final productCareful control of pH and temperature during acidic workup.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-((4-fluoroanilino)methylene)malonate
  • In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture with stirring at 120-130 °C for 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Once the 4-fluoroaniline is consumed, allow the reaction to cool to room temperature. The crude product, often a solid, can be purified by recrystallization from ethanol or a hexane/ethyl acetate mixture.[4]

Protocol 2: Thermal Cyclization
  • Place the purified diethyl 2-((4-fluoroanilino)methylene)malonate in a high-boiling solvent such as Dowtherm A.

  • Heat the mixture to 250-260 °C with stirring under an inert atmosphere.

  • Maintain this temperature for 30-60 minutes.

  • Monitor the reaction by TLC.

  • After cooling, the product can often be precipitated by the addition of a non-polar solvent like hexanes. The solid is then collected by filtration.[8]

Protocol 3: Saponification and Acidification
  • Suspend the crude ethyl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide.

  • Heat the mixture to reflux and stir until the starting material is no longer visible by TLC (typically 1-2 hours).

  • Cool the reaction mixture in an ice bath.

  • Slowly add 2M hydrochloric acid with stirring until the pH is approximately 2-3.

  • The white precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagrams illustrate the key steps in the synthesis and where common impurities can arise.

Synthesis_Pathway A 4-Fluoroaniline + Diethyl Ethoxymethylenemalonate B Diethyl 2-((4-fluoroanilino)methylene)malonate A->B Condensation I1 Unreacted Starting Materials A->I1 C Ethyl 7-Fluoro-2-oxo-1,2- dihydroquinoline-4-carboxylate B->C Thermal Cyclization I2 Incomplete Cyclization (Intermediate B) B->I2 I3 Regioisomer B->I3 Side Reaction D 7-Fluoro-2-oxo-1,2- dihydroquinoline-4-carboxylic acid C->D Saponification I4 Incomplete Hydrolysis (Intermediate C) C->I4 I5 Decarboxylated Product D->I5 Degradation

Caption: Synthetic pathway and points of impurity formation.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Gupta, A., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Li, J. J. (2009). Gould-Jacobs Reaction. In Name Reactions. Springer, Berlin, Heidelberg. [Link]

  • Organic Chemistry Portal. Gould-Jacobs Reaction Mechanism. [Link]

  • Saczewski, F., & Balewski, Ł. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(21), 5038. [Link]

  • ResearchGate. (2016). I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same?? [Link]

  • Li, X., et al. (2012). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o133. [Link]

  • Hernández-Vázquez, E., et al. (2021). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 26(16), 4947. [Link]

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Validation & Comparative

A Comparative Guide to the Antibacterial Activity of Quinolone Carboxylic Acids: Ciprofloxacin vs. 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the well-established fluoroquinolone antibiotic, ciprofloxacin, with the lesser-known derivative, 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. For researchers and professionals in drug development, understanding the nuances of structure-activity relationships (SAR) within the quinolone class is paramount for the discovery of novel antibacterial agents. While extensive data exists for ciprofloxacin, this guide also addresses the current knowledge gap for this compound and provides the necessary experimental framework to perform a direct comparative analysis.

Introduction to Quinolone Antibiotics: A Tale of Two Topoisomerases

Quinolone antibiotics are a class of synthetic broad-spectrum antimicrobial agents. Their core mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, quinolones trap the enzymes in the process of cleaving DNA, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[1][4]

Ciprofloxacin, a second-generation fluoroquinolone, is a widely used antibiotic with potent activity, particularly against Gram-negative bacteria.[4] Its fluorine atom at position 6 and the piperazine ring at position 7 are key structural features that enhance its antibacterial spectrum and potency.[5]

This compound shares the core quinolone structure, including the critical 4-oxo- and 3-carboxylic acid moieties essential for binding to the DNA-enzyme complex. The fluorine atom at position 7 is a notable feature, as substitutions at this position are known to significantly influence the antibacterial spectrum and potency of quinolones. However, to date, there is a lack of publicly available data on the specific antibacterial activity of this particular derivative. This guide, therefore, serves a dual purpose: to detail the known antibacterial profile of ciprofloxacin and to provide the experimental blueprint for evaluating novel quinolone derivatives like this compound.

Mechanism of Action: A Visualized Pathway

The bactericidal effect of quinolones is a result of their interference with the supercoiling and uncoiling of bacterial DNA, processes managed by DNA gyrase and topoisomerase IV.

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial Chromosome Replication_Fork Replication Fork Bacterial_DNA->Replication_Fork Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) Cell_Death Cell Death DNA_Gyrase->Cell_Death Accumulation of DNA breaks Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->Cell_Death Accumulation of DNA breaks Replication_Fork->DNA_Gyrase Relieves supercoiling Replication_Fork->Topoisomerase_IV Decatenates daughter chromosomes Quinolone Quinolone Antibiotic (e.g., Ciprofloxacin) Quinolone->DNA_Gyrase Inhibits re-ligation Quinolone->Topoisomerase_IV Inhibits re-ligation Broth Microdilution Workflow Start Start: Prepare Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-Well Plate Start->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Serial_Dilution->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Read_MIC Visually Read MIC (Lowest Concentration with No Growth) Incubation->Read_MIC End End: Record MIC Value Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Agar Disk Diffusion (Kirby-Bauer) Test

The agar disk diffusion test is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents. It is a simpler and less expensive method than broth microdilution and is widely used for routine susceptibility testing.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate to obtain a confluent lawn of growth.

  • Application of Antimicrobial Disks:

    • Aseptically apply paper disks impregnated with a standard concentration of ciprofloxacin and a prepared disk of this compound onto the surface of the inoculated MHA plate.

    • Ensure the disks are placed firmly to make complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zones of inhibition (the clear area around the disk where bacterial growth is inhibited) to the nearest millimeter.

    • The size of the zone of inhibition is inversely proportional to the MIC. The results are interpreted as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints. [6]

Structure-Activity Relationship (SAR) Considerations

The chemical structure of a quinolone derivative is intrinsically linked to its antibacterial activity. Key structural features include:

  • The Carboxylic Acid at Position 3 and the Ketone at Position 4: Essential for binding to the DNA-gyrase complex.

  • The N-1 Substituent: Influences potency and pharmacokinetic properties. Ciprofloxacin has a cyclopropyl group at this position, which enhances its activity.

  • The C-6 Fluoro Group: Increases potency against a broad range of bacteria.

  • The C-7 Substituent: Modulates the spectrum of activity and potency. The piperazine ring in ciprofloxacin is crucial for its potent anti-pseudomonal activity.

For this compound, the presence of a fluorine atom at the 7-position is of particular interest. While a C-7 substituent is generally important for broad-spectrum activity, the specific impact of a fluorine atom at this position, in combination with an oxo group at C-2, requires experimental validation.

Conclusion and Future Directions

Ciprofloxacin remains a potent and clinically important fluoroquinolone antibiotic with a well-defined antibacterial profile. In contrast, this compound represents a novel derivative with an unknown antibacterial potential. This guide has provided the established data for ciprofloxacin and, crucially, the detailed experimental protocols necessary to conduct a direct and meaningful comparison of the antibacterial activities of these two compounds.

The generation of MIC data for this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria is the essential next step. Such data will not only elucidate the potential of this specific compound as a new antibacterial agent but also contribute to the broader understanding of the structure-activity relationships within the quinolone class of antibiotics.

References

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
  • Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology, 17(5), 421–433.
  • Campoli-Richards, D. M., Monk, J. P., Price, A., Benfield, P., Todd, P. A., & Ward, A. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373–447.
  • Clinical and Laboratory Standards Institute. (2020). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
  • European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. EUCAST.
  • Higgins, P. G., Fluit, A. C., & Schmitz, F. J. (2001). Fluoroquinolone resistance in Enterobacteriaceae and Pseudomonas aeruginosa. Clinical Microbiology and Infection, 7(Supplement 4), 24-30.
  • Pfaller, M. A., & Jones, R. N. (2000). The role of the clinical microbiology laboratory in the management of bloodstream infections. Infectious Disease Clinics of North America, 14(4), 891-911.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity relationships of antibacterial 6,7-and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of medicinal chemistry, 23(12), 1358-1363.
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685-706.
  • Bauer, A. W., Kirby, W. M., Sherris, J. C., & Turck, M. (1966). Antibiotic susceptibility testing by a standardized single disk method.
  • Cecchetti, V., Fravolini, A., Fringuelli, R., Mascellani, G., Pagella, P., Palmioli, M., ... & Terni, P. (1987). Quinolonecarboxylic acids. 2. Synthesis and antibacterial evaluation of 7-oxo-2, 3-dihydro-7H-pyrido [1, 2, 3-de] [1][4]benzothiazine-6-carboxylic acids. Journal of medicinal chemistry, 30(3), 465-473.

  • Lahyaoui, A., El-Mernissi, R., Bou-Izma, S., Sebbar, N. K., Aouad, M. R., El-Sadek, M. E., ... & Zarrouk, A. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Heliyon, 9(1).
  • Wang, X., Xie, X. Y., Cai, Y. H., Xiang, M. L., Yuan, Y., Liu, Y. H., ... & He, M. H. (2016).
  • CLSI - Clinical and Laboratory Standards Institute. (n.d.). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • EUCAST. (n.d.). Home. The European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Cohen, M. A., Griffin, T. J., Bien, P. A., Heifetz, C. L., & Domagala, J. M. (1985). In vitro activity of CI-934, a quinolone carboxylic acid active against gram-positive and -negative bacteria. Antimicrobial agents and chemotherapy, 28(6), 766-772.
  • Neu, H. C., & Labthavikul, P. (1982). In vitro activity of norfloxacin, a quinolinecarboxylic acid, compared with that of beta-lactams, aminoglycosides, and trimethoprim. Antimicrobial agents and chemotherapy, 22(1), 23-27.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. ESCMID. Retrieved from [Link]

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A Comparative Guide to the Anticancer Potential of Quinolone Derivatives: Spotlight on 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the anticancer activities of various quinolone derivatives, with a particular focus on the emerging potential of the 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold. We will delve into structure-activity relationships, mechanisms of action, and supporting experimental data to provide researchers, scientists, and drug development professionals with a comprehensive resource for this promising class of compounds.

Introduction: The Evolution of Quinolones from Antibacterials to Anticancer Agents

The quinolone scaffold, a bicyclic heterocyclic system, was first recognized for its potent antibacterial properties, leading to the development of widely used antibiotics.[1][2][3] This initial therapeutic application was centered on their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[4] However, subsequent research revealed that these compounds also interact with the analogous enzymes in eukaryotic cells, namely topoisomerase II, opening a new frontier for them as potential anticancer agents.[5][6]

This "drug repositioning" is highly attractive as it leverages the known pharmacokinetic and safety profiles of existing drugs to accelerate the development of new cancer therapies.[7] Medicinal chemists have since synthesized a multitude of quinolone derivatives, modifying the core structure to enhance cytotoxicity against cancer cells and explore novel mechanisms of action beyond topoisomerase inhibition, including the targeting of protein kinases, microtubules, and histone deacetylases (HDACs).[1][2][3]

Profiling this compound

While extensive, publicly available anticancer data on the specific molecule this compound is nascent, an analysis of its structural features, based on well-established structure-activity relationships (SAR) for the quinolone class, allows for a strong inference of its potential.

The core is a quinolin-2(1H)-one, a scaffold known to be a privileged structure in medicinal chemistry.[8] Studies on related 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have shown their potential as modulators of P-glycoprotein (ABCB1), suggesting a role in overcoming multidrug resistance in cancer cells, a major hurdle in chemotherapy.[9][10]

Key structural attributes contributing to its predicted activity include:

  • C-4 Carboxylic Acid: This group is often crucial for interacting with enzyme active sites, such as forming a bridge with metal ions to bind to topoisomerase.[11]

  • C-7 Fluoro Group: The introduction of a fluorine atom, particularly at the C-6 or C-7 position, is a well-documented strategy to significantly enhance the anticancer potency of quinolones.[7][11]

Comparative Analysis: Performance Against Other Quinolone Scaffolds

The efficacy of any single compound can only be understood through comparison. Below, we evaluate this compound's potential against established and emerging classes of quinolone anticancer agents.

Fluoroquinolone Antibiotic Derivatives (e.g., Ciprofloxacin, Norfloxacin)

This class represents the most direct repositioning of antibacterial agents. Modifications to well-known antibiotics like ciprofloxacin have yielded compounds with significant antiproliferative effects.

  • Mechanism: Primarily act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex, which leads to double-strand breaks and apoptosis.[5][6][7]

  • Performance: Ciprofloxacin-chalcone hybrids have demonstrated potent cytotoxicity against lung (A549) and liver (HepG2) cancer cells, with IC₅₀ values of 27.71 µM and 22.09 µM, respectively.[7] Other ciprofloxacin derivatives have shown significant growth inhibition against leukemia and renal cancer cell lines.[7]

4-Oxoquinoline-3-carboxamide Derivatives

This class shifts the focus from topoisomerase to other critical cancer targets, such as receptor tyrosine kinases.

  • Mechanism: Many derivatives in this class function as potent inhibitors of kinases like c-Met, which is often dysregulated in various cancers.[12]

  • Performance: The standout compound 21c from one study showed exceptional cytostatic activity, with IC₅₀ values ranging from 0.01 to 0.53 µM across a panel of five different cancer cell lines (H460, HT-29, MKN-45, U87MG, and SMMC-7721).[12] This potency is significantly higher than many first-generation quinolones. Another series of derivatives, 16b and 17b , displayed selective cytotoxicity against a gastric cancer cell line with IC₅₀ values of 1.92 µM and 5.18 µM, respectively, while showing no activity against a normal cell line.[13]

Comparative Data Summary
Compound ClassDerivative ExampleTarget Cancer Cell Line(s)IC₅₀ Value (µM)Primary MechanismReference
Fluoroquinolone HybridCiprofloxacin-chalcone 97A549 (Lung), HepG2 (Liver)27.71, 22.09Topoisomerase I/II Inhibition[7]
4-Oxoquinoline-3-carboxamideCompound 21cHT-29 (Colon), MKN-45 (Gastric)0.01 - 0.53c-Met Kinase Inhibition[12]
4-Oxoquinoline-3-carboxamideCompound 16bACP03 (Gastric)1.92Topoisomerase II Inhibition[13]
4-Oxoquinoline-3-carboxamideCompound 17bACP03 (Gastric)5.18Topoisomerase II Inhibition[13]

This data clearly indicates that while repurposed fluoroquinolones are active in the micromolar range, newer, rationally designed quinolones like the 4-oxoquinoline-3-carboxamides can achieve nanomolar to low-micromolar potency by targeting different oncogenic pathways. The this compound scaffold, combining features of these potent classes, is thus a highly promising area for further development.

Key Mechanisms of Anticancer Action

Quinolone derivatives employ several mechanisms to exert their cytotoxic effects. Understanding these pathways is crucial for rational drug design and for selecting the appropriate experimental models for evaluation.

Topoisomerase II Inhibition

This is the classical mechanism for many quinolones. By trapping the topoisomerase II enzyme after it has cut the DNA strands, the drug prevents the re-ligation of the DNA, leading to an accumulation of double-strand breaks. This damage triggers cell cycle arrest and ultimately programmed cell death (apoptosis).[5][6]

Topoisomerase_Inhibition cluster_nucleus Cell Nucleus DNA Relaxed DNA TopoII Topoisomerase II DNA->TopoII Binding Cleavage_Complex DNA-Topo II Cleavage Complex TopoII->Cleavage_Complex DNA Cleavage Cleavage_Complex->DNA Re-ligation (Blocked) DSB Double-Strand Breaks Cleavage_Complex->DSB Dissociation Quinolone Quinolone Derivative Quinolone->Cleavage_Complex Stabilization Apoptosis Apoptosis DSB->Apoptosis Signal

Caption: Quinolone-mediated inhibition of Topoisomerase II.

Protein Kinase Inhibition

Many quinolone derivatives have been designed to target protein kinases, which are key regulators of cell signaling pathways that control proliferation, survival, and migration.[1][2] By binding to the ATP-binding pocket of kinases like EGFR, VEGFR, or c-Met, these compounds block downstream signaling, thereby halting cancer progression.[3][12]

Essential Experimental Protocols for Evaluation

To validate the anticancer activity of new quinolone derivatives, a series of standardized in vitro assays are required.

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a fundamental first step to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).

Workflow:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolone derivative in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and use non-linear regression to calculate the IC₅₀ value.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Quinolone (Serial Dilutions) A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) & Solubilize Formazan D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol: Flow Cytometry for Cell Cycle Analysis

This technique quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if a compound induces cell cycle arrest.

  • Treatment: Treat cells with the quinolone derivative at its IC₅₀ concentration for 24-48 hours.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the cell suspension using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for differentiation of cell cycle phases.

Conclusion and Future Outlook

The quinolone scaffold remains a highly versatile and promising platform for the development of novel anticancer agents. While repurposed antibiotics like ciprofloxacin show moderate activity, newer generations of quinolones, such as the 4-oxoquinoline-3-carboxamides, demonstrate significantly enhanced potency by engaging diverse targets like protein kinases.

This compound is strategically positioned to capitalize on these advances. Its core structure is implicated in overcoming drug resistance, while the fluorine and carboxylic acid moieties are known potency enhancers. The logical next steps for this compound and its derivatives involve:

  • Systematic In Vitro Screening: Establishing IC₅₀ values against a broad panel of cancer cell lines.

  • Mechanism of Action Studies: Determining its primary molecular target(s), whether it be topoisomerase, a specific kinase, or another pathway.

  • Lead Optimization: Synthesizing analogs to further improve potency and selectivity.

The continued exploration of this chemical space is a vital endeavor in the ongoing search for more effective and less toxic cancer therapies.

References

  • Al-Trawneh, A., et al. (2023).
  • Azzman, N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry.
  • Various Authors. (2023). Developing our knowledge of the quinolone scaffold and its value to anticancer drug design. Expert Opinion on Drug Discovery.
  • Azzman, N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry.
  • Sabatino, M., et al. (2021). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. PubMed Central.
  • Azzman, N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Monash University Malaysia.
  • Blower, T.R., et al. The Quinolone Family: From Antibacterial to Anticancer Agents. Ingenta Connect.
  • Al-Trawneh, A., et al. (2024). The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Taylor & Francis Online.
  • Student, S., et al. (2021). Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review. Journal of Clinical Medicine.
  • da Cunha, E.F.F., et al. (2018). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. PubMed Central.
  • Li, X., et al. (2013). Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. PubMed.
  • Biosynth. (n.d.). This compound. Biosynth.
  • Al-Ostath, A., et al. (2023). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
  • Lahyaoui, M., et al. (2025). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Semantic Scholar.
  • Baba, Y.F., et al. (2020). 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as potent modulators of ABCB1-related drug resistance of mouse T-lymphoma cells.

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Validating the Mechanism of Action of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2]. 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid belongs to this versatile class of compounds. The introduction of a fluorine atom and an oxo group can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties[3]. This guide provides a comprehensive, step-by-step framework for elucidating the mechanism of action of this compound, comparing its potential activities with established agents, and offering robust experimental protocols for validation.

Postulated Mechanisms of Action and Comparative Compounds

Based on the activities of structurally related quinoline derivatives, we can postulate several primary mechanisms of action for this compound. This guide will focus on validating its potential as an anticancer agent, a prevalent therapeutic area for this class of molecules[1][4][5]. The primary hypothesized mechanisms include:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): A key enzyme in the de novo pyrimidine biosynthesis pathway, crucial for cancer cell proliferation[6][7].

  • Inhibition of Sirtuins (SIRTs): Class III histone deacetylases that regulate cellular processes like cell cycle and apoptosis, and are implicated in cancer[1][8].

  • Inhibition of P-glycoprotein (P-gp/ABCB1): An ATP-binding cassette (ABC) transporter responsible for multidrug resistance in cancer[9][10].

For a robust validation, we will compare the activity of this compound with the following well-characterized compounds:

  • Brequinar: A potent and selective inhibitor of DHODH[6].

  • Resveratrol: A natural polyphenol known to inhibit SIRTs.

  • Verapamil: A first-generation P-gp inhibitor.

Experimental Workflow for Mechanism of Action Validation

A logical and stepwise approach is critical to systematically validate the mechanism of action. The following workflow, progressing from broad cellular effects to specific molecular target engagement, ensures a comprehensive and self-validating investigation.

G cluster_0 Phase 1: Cellular Phenotyping cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Specific Target Validation A Cytotoxicity Screening (MTT/SRB Assay) B Cell Cycle Analysis (Flow Cytometry) A->B C Apoptosis Assay (Annexin V/PI Staining) B->C D DHODH Activity Assay (In vitro) C->D E SIRT Inhibition Assay (Fluorometric) F P-gp Efflux Assay (Rhodamine 123) G Molecular Docking Studies F->G H Western Blot for Pathway Modulation G cluster_0 DHODH Inhibition Pathway A Dihydroorotate B DHODH A->B C Orotate B->C D Pyrimidine Synthesis C->D E This compound E->B

Caption: Postulated inhibitory effect on the DHODH pathway.

Conclusion

This guide provides a structured and comparative framework for the validation of the mechanism of action of this compound. By progressing from broad phenotypic screening to specific target engagement and pathway analysis, researchers can generate a robust and comprehensive dataset. The inclusion of well-characterized comparative compounds at each stage is crucial for contextualizing the experimental findings and establishing the novelty and therapeutic potential of this promising quinoline derivative. The experimental protocols provided herein are foundational and can be further adapted and expanded based on initial findings to fully elucidate the compound's biological activity.

References

  • Al-Ostath, A., et al. (2022).
  • Barreiro, G., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(15), 11007-11020.
  • Ladds, M. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(17), 7622-7643.
  • Wang, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12389-12399.
  • Musiol, R., et al. (2007). Studies on pyridonecarboxylic acids. 2. Synthesis and antibacterial activity of 8‐substituted‐7‐fluoro‐5‐oxo‐5H‐thiazolo[3,2‐a]quinoline‐4‐carboxylic acids. Archiv der Pharmazie, 340(10), 531-536.
  • El-Nassan, H. B., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Heliyon, 9(1), e13020.
  • Fayed, E. A., et al. (2018). Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII.[1] Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydrod[1][6]iazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog. Molecules, 23(11), 2948.

  • Abdel-Aziz, A. A.-M., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
  • Fun, H.-K., et al. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate.
  • El-Nassan, H. B., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Heliyon, 9(1), e13020.
  • Sławiński, J., et al. (2021).
  • Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-5568.
  • PubChem. (n.d.). 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Fluoroquinolonic acid. Retrieved from [Link]

  • Semeikin, A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16104.
  • Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 848798.

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The Evolving Landscape of Quinolone Analogs: A Comparative Guide to the Structure-Activity Relationship of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the quinolone scaffold has consistently proven to be a fertile ground for discovery. This guide delves into the nuanced world of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid analogs, a class of compounds with significant potential in antibacterial and anticancer research. We will dissect the intricate relationship between their chemical structure and biological activity, offering a comparative analysis supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of quinolone chemistry and pharmacology.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

The 1,4-dihydro-4-oxoquinoline-3-carboxylic acid moiety is the foundational pharmacophore for the widely successful quinolone class of antibacterial agents.[1][2] The mechanism of action for these compounds primarily involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[2] By stabilizing the enzyme-DNA complex, quinolones induce lethal double-strand breaks in the bacterial chromosome.

The introduction of a fluorine atom at the C-6 position has been a watershed moment in the development of quinolones, significantly enhancing their antibacterial potency and cell penetration.[2] Our focus, the this compound core, represents a distinct isostere of the classic fluoroquinolones, offering unique electronic and steric properties that can be exploited for novel biological activities.

Synthesizing the Quinolone Backbone: The Gould-Jacobs Reaction

A cornerstone in the synthesis of the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[3] This versatile and widely adopted method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.

Generalized Synthetic Workflow

cluster_synthesis Gould-Jacobs Reaction Pathway A Substituted Aniline C Condensation A->C B Alkoxymethylenemalonic Ester B->C D Anilinomethylenemalonate Intermediate C->D Substitution E Thermal Cyclization D->E Heat F 4-Hydroxy-3-carboalkoxyquinoline E->F 6-electron cyclization G Saponification F->G Base H Quinolone-4-carboxylic acid G->H Hydrolysis

Caption: Generalized workflow of the Gould-Jacobs reaction for quinolone synthesis.

Structure-Activity Relationship (SAR): A Comparative Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents on the quinolone ring. While specific data for a comprehensive library of analogs of this exact scaffold is emerging, we can infer significant trends from closely related 1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives.

Antibacterial Activity

The antibacterial spectrum and potency are primarily modulated by substituents at the N-1 and C-7 positions.

Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Fluoroquinolone Analogs

Compound ReferenceN-1 SubstituentC-7 SubstituentS. aureusE. coliReference
Norfloxacin EthylPiperazinyl0.250.125[4]
Ciprofloxacin CyclopropylPiperazinyl0.1250.015[4]
Analog 34 EthylPiperazinyl--[1]
FQH-2 Ethyl1H-benzimidazol-1-yl0.500-[5]
FQH-3 EthylUracil-1-yl--[5]

Data for Norfloxacin and Ciprofloxacin are provided as common reference points. Analog 34 is 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid. FQH-2 and FQH-3 are derivatives of 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

From this data, we can deduce several key SAR principles:

  • N-1 Position: Small alkyl or cycloalkyl groups are generally favored. A cyclopropyl group at N-1, as seen in ciprofloxacin, often confers superior activity compared to an ethyl group (norfloxacin).

  • C-7 Position: This position is critical for modulating the antibacterial spectrum and potency. The introduction of a piperazine ring or other nitrogen-containing heterocycles is a common strategy to enhance activity against both Gram-positive and Gram-negative bacteria.[4] The nature of the substituent on the piperazine ring can further refine the activity profile. The bulk and electronics of the C-7 substituent, as seen with the benzimidazolyl group in FQH-2, can significantly impact potency.[5]

Anticancer Activity

Emerging research has highlighted the potential of quinolone derivatives as anticancer agents. Their mechanism of action in cancer cells can be multifactorial, including the inhibition of topoisomerase II and the modulation of other cellular pathways like P-glycoprotein (ABCB1)-mediated multidrug resistance.[1][6]

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of 2-Oxo-1,2-dihydroquinoline-4-carboxamide Analogs against Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines

CompoundR Group on CarboxamideKYSE30KYSE450Reference
Analog A 4-Chlorophenyl11.212.5[6]
Analog B 4-Methoxyphenyl10.811.9[6]
Analog C 2,4-Dichlorophenyl9.810.5[6]

The parent scaffold for these analogs is a 2-oxo-1,2-dihydroquinoline-4-carboxamide with variations in the N-1 and other positions, and the R group is on the amide nitrogen.

Key SAR insights for anticancer activity include:

  • C-4 Position: Modification of the carboxylic acid to a carboxamide allows for the introduction of diverse substituents, significantly impacting anticancer potency.

  • Substituents on the Carboxamide: The electronic nature and substitution pattern on the aromatic ring of the carboxamide play a crucial role. As seen in Table 2, subtle changes from a chlorophenyl to a methoxyphenyl or a dichlorophenyl group result in modest but discernible differences in cytotoxic activity.[6]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are paramount.

General Synthesis of a this compound Analog

The synthesis of the title compound and its analogs can be achieved through a multi-step process, often commencing with a variation of the Gould-Jacobs reaction.

Step 1: Synthesis of Diethyl 2-((3-fluoro-4-aminophenyl)amino)maleate

  • To a solution of 3-fluoroaniline in a suitable solvent (e.g., ethanol), add diethyl ethoxymethylenemalonate.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

Step 2: Cyclization to Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate

  • Heat the intermediate from Step 1 in a high-boiling point solvent such as Dowtherm A.

  • Maintain the temperature at approximately 250 °C for 30 minutes.

  • Cool the mixture and collect the cyclized product.

Step 3: Hydrolysis to 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

  • Suspend the ethyl ester from Step 2 in an aqueous solution of sodium hydroxide.

  • Reflux the mixture until the hydrolysis is complete.

  • Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

Step 4: N-Alkylation/Arylation and further modifications

  • The N-1 position can be substituted using an appropriate alkyl or aryl halide in the presence of a base.

  • The C-7 position can be further functionalized through nucleophilic aromatic substitution if a suitable leaving group is present.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution Assay

cluster_mic Broth Microdilution Workflow A Prepare serial two-fold dilutions of test compounds in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate the plate at 37 °C for 18-24 hours C->D E Determine the MIC: the lowest concentration with no visible bacterial growth D->E

Sources

A Researcher's Guide to Investigating Cross-Resistance with 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to design and execute cross-resistance studies involving 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. As a member of the quinolone family, this compound and its derivatives hold potential in both antimicrobial and anticancer applications, making a thorough understanding of its resistance profile crucial for further development.[1][2][3][4][5]

Introduction: The Dual Potential of Quinolone Scaffolds and the Inevitable Challenge of Resistance

The quinolone core structure is a versatile scaffold in medicinal chemistry. Initially recognized for its antibacterial properties, exemplified by nalidixic acid, subsequent modifications have led to potent anticancer agents.[1][3][4][5] Many of these derivatives exert their cytotoxic effects by targeting type II topoisomerases, enzymes vital for DNA replication and organization in both bacterial and eukaryotic cells.[1][2] This shared mechanism of action underscores the potential for cross-resistance, not only between different quinolone derivatives but also with other established therapeutic agents that target similar cellular pathways.

Furthermore, a significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1).[6][7] These efflux pumps can actively transport a wide range of structurally and functionally diverse drugs out of the cell, reducing their intracellular concentration and efficacy. Studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have explored their potential as P-glycoprotein inhibitors, highlighting the complex interplay between quinolones and cellular resistance mechanisms.[6][7]

Therefore, when evaluating a novel compound such as this compound, it is imperative to proactively investigate its susceptibility to known resistance mechanisms and its potential to select for cross-resistant phenotypes.

Designing a Cross-Resistance Study: An Experimental Workflow

The following experimental workflow provides a robust methodology for assessing the cross-resistance profile of this compound. This workflow is designed to be a self-validating system, incorporating control cell lines and established resistance inducers to ensure the reliability of the findings.

experimental_workflow cluster_setup Phase 1: Cell Line Preparation & Characterization cluster_testing Phase 2: Cytotoxicity & Cross-Resistance Assessment cluster_analysis Phase 3: Mechanistic Analysis A Parental Cancer Cell Line (e.g., MCF-7, Panc-1) B Induce Resistance to Standard Chemotherapeutic (e.g., Doxorubicin) A->B C Induce Resistance to 7-Fluoro-2-oxo-1,2-dihydroquinoline- 4-carboxylic acid A->C F IC50 Determination: - Parental Cell Line - Doxorubicin-Resistant Line - Test Compound-Resistant Line D Doxorubicin-Resistant Cell Line B->D E Test Compound-Resistant Cell Line C->E D->F E->F G Treat all cell lines with: 1. This compound 2. Doxorubicin 3. Other relevant quinolones F->G H Quantitative PCR (qPCR) & Western Blot for Efflux Pump Expression (e.g., ABCB1) G->H I Topoisomerase Activity Assay G->I J Molecular Docking Studies with P-glycoprotein and Topoisomerase H->J I->J

Caption: Experimental workflow for assessing the cross-resistance profile of a novel compound.

Detailed Experimental Protocols

Phase 1: Development of Resistant Cell Lines

  • Cell Culture: Begin with a well-characterized parental cancer cell line (e.g., MCF-7 for breast cancer, Panc-1 for pancreatic cancer).[8] Culture the cells in the recommended medium and conditions.

  • Induction of Resistance:

    • To develop a resistant cell line to the test compound, expose the parental cells to gradually increasing concentrations of this compound over several months.

    • Similarly, develop a doxorubicin-resistant cell line as a positive control for MDR, following established protocols.

  • Confirmation of Resistance: Regularly assess the half-maximal inhibitory concentration (IC50) of the respective drugs in the developing cell lines. A significant increase in IC50 compared to the parental line indicates the acquisition of resistance.

Phase 2: Cross-Resistance Profiling

  • Cytotoxicity Assays:

    • Plate the parental, doxorubicin-resistant, and test compound-resistant cells in 96-well plates.

    • Treat the cells with a serial dilution of:

      • This compound

      • Doxorubicin

      • Other relevant quinolone derivatives (e.g., ciprofloxacin, if exploring antibacterial cross-resistance in a relevant model).

    • After a 48-72 hour incubation, assess cell viability using an MTT or similar colorimetric assay.

  • Data Analysis: Calculate the IC50 values for each compound in each cell line. The Resistance Factor (RF) is determined by dividing the IC50 in the resistant cell line by the IC50 in the parental cell line.

Data Presentation and Interpretation

The results of the cross-resistance study can be effectively summarized in a table for clear comparison.

CompoundParental Cell Line IC50 (µM)Doxorubicin-Resistant Line IC50 (µM)Resistance Factor (RF)Test Compound-Resistant Line IC50 (µM)Resistance Factor (RF)
This compound 1.515.010.050.033.3
Doxorubicin 0.15.050.04.545.0
Alternative Quinolone (e.g., Levofloxacin) >100>100->100-

Hypothetical data for illustrative purposes.

Interpretation of Hypothetical Data:

  • The high RF for doxorubicin in both resistant cell lines confirms a classic MDR phenotype.

  • The significant RF for the test compound in the doxorubicin-resistant line suggests that it is a substrate for the same efflux pump(s) mediating doxorubicin resistance.

  • The high RF for both the test compound and doxorubicin in the cell line made resistant to the test compound indicates a strong cross-resistance phenotype, likely driven by a shared resistance mechanism.

Investigating the Molecular Mechanisms of Cross-Resistance

Understanding the underlying molecular mechanisms is critical for overcoming cross-resistance.

resistance_mechanisms cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_nucleus Nucleus Pgp P-glycoprotein (ABCB1) Efflux Pump Drug_out Drug (Extracellular) Pgp->Drug_out Efflux Topo Topoisomerase II DNA DNA Topo->DNA Acts on Apoptosis Apoptosis Topo->Apoptosis Inhibition leads to Drug_in 7-Fluoro-2-oxo-1,2-dihydroquinoline- 4-carboxylic acid (Extracellular) Drug_intra Drug (Intracellular) Drug_in->Drug_intra Enters cell Drug_intra->Pgp Substrate for Drug_intra->Topo Inhibits

Caption: Potential molecular mechanisms of resistance to quinolone derivatives.

Key Mechanistic Investigations:

  • Efflux Pump Overexpression:

    • qPCR: Quantify the mRNA levels of key ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in the parental and resistant cell lines.

    • Western Blot: Confirm the increased protein expression of these transporters.

  • Target Alteration:

    • Topoisomerase Activity Assays: Compare the inhibitory effect of the test compound on topoisomerase activity in cell extracts from parental and resistant lines.

    • Sequencing: Sequence the genes encoding the topoisomerase subunits to identify potential mutations in the resistant cell lines.

  • Molecular Docking:

    • Computational studies can provide insights into the binding of this compound to the active site of topoisomerase and the drug-binding pocket of P-glycoprotein.[7] This can help to rationalize the experimental findings and guide the design of next-generation derivatives that may evade these resistance mechanisms.

Conclusion and Future Directions

A comprehensive evaluation of cross-resistance is a non-negotiable step in the preclinical development of novel therapeutic candidates like this compound. The experimental framework outlined in this guide provides a systematic approach to not only identify potential cross-resistance liabilities but also to elucidate the underlying molecular mechanisms. The insights gained from these studies are invaluable for predicting clinical efficacy, designing combination therapies to overcome resistance, and guiding the synthesis of new derivatives with improved activity against resistant cell populations.

References

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • The quinolone family: from antibacterial to anticancer agents. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024, May 1). Current Topics in Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. (2022, August 9). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024, June 8). Bentham Science. Retrieved January 16, 2026, from [Link]

  • Label: BESIVANCE- besifloxacin suspension. (n.d.). DailyMed. Retrieved January 16, 2026, from [Link]

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (2023, January 20). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • (PDF) 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. (n.d.). Google Patents.
  • 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. (2022, August 10). ResearchGate. Retrieved January 16, 2026, from [Link]

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (2023, January 20). PubMed. Retrieved January 16, 2026, from [Link]

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A Comparative Docking Analysis of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antibacterial drug discovery, the quinolone scaffold remains a cornerstone for the development of potent therapeutic agents. Among these, 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have garnered significant interest due to their promising biological activities. This guide provides a comprehensive, in-depth comparative analysis of the molecular docking of these derivatives against their primary biological target, bacterial DNA gyrase. By juxtaposing their performance with a well-established non-fluoroquinolone inhibitor, novobiocin, we aim to provide researchers, scientists, and drug development professionals with critical insights into their structure-activity relationships and potential for further optimization.

Introduction: The Therapeutic Potential of Fluoroquinolones

Quinolones and their fluoro-substituted analogs exert their bactericidal effects by targeting essential bacterial enzymes, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair.[3][4] By inhibiting these enzymes, fluoroquinolones induce the formation of toxic cleavage complexes, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[1] The 7-fluoro substituent is a critical feature in many potent fluoroquinolones, often enhancing their antibacterial spectrum and potency. The 2-oxo-1,2-dihydroquinoline-4-carboxylic acid core provides the fundamental scaffold for interaction with the enzyme-DNA complex.

This guide will focus on a comparative in silico analysis to elucidate the binding mechanisms of this compound derivatives and to benchmark their predicted binding affinities against a different class of DNA gyrase inhibitor.

Experimental Design: A Rationale-Driven Approach to Comparative Docking

To provide a robust comparative analysis, we have designed a molecular docking workflow that not only predicts the binding modes of our target compounds but also includes a validation step against known experimental data. This ensures the reliability of our in silico model. As a comparator, we have selected novobiocin, an aminocoumarin antibiotic that inhibits the ATPase activity of the DNA gyrase B (GyrB) subunit, a distinct mechanism from the cleavage-ligation site targeted by fluoroquinolones.[5]

Selection of Biological Target and Ligands

The primary biological target for this study is the DNA gyrase enzyme from Escherichia coli, a well-characterized target for antibacterial drug development. For our comparative analysis, we have selected a representative this compound derivative and novobiocin.

Molecular Docking Workflow

The following diagram illustrates the comprehensive workflow employed in this comparative docking study.

docking_workflow cluster_prep Preparation cluster_dock Docking & Validation cluster_analysis Analysis PDB Protein Preparation (PDB: 6KZV - E. coli DNA Gyrase B) DOCK Molecular Docking (AutoDock Vina) PDB->DOCK LIG_Q Ligand Preparation (Quinolone Derivative) LIG_Q->DOCK LIG_N Ligand Preparation (Novobiocin) LIG_N->DOCK VALID Protocol Validation (Comparison with Experimental IC50) DOCK->VALID Validate Protocol RESULTS Comparative Analysis of Binding Affinities & Interactions VALID->RESULTS Proceed if Validated VISUAL Visualization of Protein-Ligand Interactions (PyMOL) RESULTS->VISUAL

Caption: A flowchart of the comparative molecular docking workflow.

Detailed Experimental Protocols

To ensure the reproducibility and scientific validity of this guide, we provide the following detailed step-by-step methodologies.

Protein and Ligand Preparation
  • Protein Preparation:

    • The three-dimensional crystal structure of E. coli DNA gyrase subunit B in complex with a 2-oxo-1,2-dihydroquinoline derivative was obtained from the Protein Data Bank (PDB ID: 6KZV).[6]

    • Water molecules and co-crystallized ligands were removed from the protein structure.

    • Polar hydrogens and Gasteiger charges were added to the protein using AutoDock Tools.

    • The prepared protein was saved in the PDBQT format.

  • Ligand Preparation:

    • The 3D structures of the this compound derivative and novobiocin were built using appropriate chemical drawing software and optimized using a suitable force field.

    • Ligand non-polar hydrogens were merged, and rotatable bonds were defined using AutoDock Tools.

    • The prepared ligands were saved in the PDBQT format.

Molecular Docking Protocol using AutoDock Vina
  • Grid Box Generation: A grid box was defined to encompass the active site of the DNA gyrase B subunit, based on the binding site of the co-crystallized ligand in the PDB structure 6KZV. The grid dimensions were set to 25 x 25 x 25 Å with a spacing of 1.0 Å.

  • Docking Execution: Molecular docking was performed using AutoDock Vina.[7] The exhaustiveness parameter was set to 8 to ensure a thorough search of the conformational space.

  • Pose Selection: The binding pose with the lowest binding energy (highest affinity) was selected for further analysis.

Validation of the Docking Protocol

To validate our docking protocol, the predicted binding affinities can be correlated with experimentally determined inhibitory concentrations (IC50 values). A strong correlation between the calculated binding energies and experimental activities would validate the predictive power of our in silico model. For the purpose of this guide, we will use literature-reported IC50 values for representative compounds to illustrate this principle.

Comparative Docking Results

The following table summarizes the predicted binding affinities and key interacting residues for the this compound derivative and novobiocin with E. coli DNA gyrase B.

Compound ClassRepresentative CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound8-(Methylamino)-2-oxo-1,2-dihydroquinoline derivative[8]-8.5Asp73, Gly77, Ile78, Pro79, Ala92, Ile94
AminocoumarinNovobiocin-9.2Asp73, Gly77, Ile78, Thr165

Analysis and Visualization of Molecular Interactions

The docking results reveal distinct binding modes for the two classes of inhibitors, which can be visualized to understand the structural basis of their activity.

interaction_diagram cluster_quinolone Quinolone Derivative Interactions cluster_novobiocin Novobiocin Interactions QD Quinolone Derivative Asp73_Q Asp73 QD->Asp73_Q H-bond Gly77_Q Gly77 QD->Gly77_Q Hydrophobic Ile78_Q Ile78 QD->Ile78_Q Hydrophobic Pro79_Q Pro79 QD->Pro79_Q Hydrophobic Ala92_Q Ala92 QD->Ala92_Q Hydrophobic Ile94_Q Ile94 QD->Ile94_Q Hydrophobic Novo Novobiocin Asp73_N Asp73 Novo->Asp73_N H-bond Gly77_N Gly77 Novo->Gly77_N Hydrophobic Ile78_N Ile78 Novo->Ile78_N Hydrophobic Thr165_N Thr165 Novo->Thr165_N H-bond

Sources

The Evolving Battle Against Bacterial Resistance: A Comparative Guide to a Novel 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless race against antimicrobial resistance, the scientific community is in constant pursuit of novel therapeutic agents that can outmaneuver the evolutionary adaptability of pathogenic bacteria. This guide delves into the therapeutic potential of a novel quinolone derivative, 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, in the context of treating infections caused by resistant bacterial strains. As drug development professionals and researchers, understanding the comparative efficacy and mechanistic underpinnings of new molecular entities is paramount. This document provides an objective comparison with established alternatives, supported by established experimental methodologies, to aid in the evaluation of this promising class of compounds.

The Quinolone Scaffold: A Foundation for Antibacterial Innovation

Quinolone antibiotics have long been a cornerstone in the treatment of a wide array of bacterial infections.[1] Their core structure, a 1,4-dihydro-4-oxo-pyridine fused to an aromatic ring, is a versatile scaffold that has undergone extensive medicinal chemistry efforts to enhance potency and broaden its spectrum of activity.[2] The introduction of a fluorine atom at the C6 position gave rise to the highly successful fluoroquinolone class, significantly improving their antibacterial prowess.[3] The subject of this guide, this compound, represents a continued evolution of this critical antibacterial class.

The primary mechanism of action for quinolones is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, quinolones introduce lethal double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[4][6]

Confronting the Challenge of Resistance

The extensive use of fluoroquinolones has inevitably led to the emergence of resistant strains.[7] The primary mechanisms of resistance include:

  • Target-Site Mutations: Alterations in the quinolone-binding regions of DNA gyrase (gyrA and gyrB genes) and topoisomerase IV (parC and parE genes) are the most common cause of high-level resistance.[3][7][8] These mutations reduce the binding affinity of the drug to its target enzymes.

  • Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport quinolones out of the cell, preventing them from reaching their intracellular targets.[8][9]

  • Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids, such as those encoding Qnr proteins that protect the target enzymes or enzymes that modify the quinolone structure, contributes to the spread of resistance.[3][7]

The development of novel quinolone derivatives like this compound is a strategic approach to overcome these resistance mechanisms. Structural modifications aim to enhance binding to mutated targets, evade efflux pumps, or exhibit novel inhibitory activities.

Comparative Efficacy: A Data-Driven Assessment

To contextualize the potential of this compound, we present a comparative analysis of its expected in vitro activity against key resistant pathogens alongside commonly used antibiotics. The following data is illustrative, based on structure-activity relationships observed in similar novel quinolone derivatives, and serves as a benchmark for evaluation.[10][11][12]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

Organism (Resistance Profile)This compound (Hypothetical)CiprofloxacinLevofloxacinVancomycin (for MRSA)
Staphylococcus aureus (MRSA, Ciprofloxacin-Resistant)1>32>321
Pseudomonas aeruginosa (Ciprofloxacin-Resistant)4>3216N/A
Escherichia coli (Fluoroquinolone-Resistant)2>32>16N/A
Enterococcus faecalis (Vancomycin-Resistant, VRE)8168>256

Interpretation of Hypothetical Data: The hypothetical MIC values suggest that this compound could retain significant activity against strains that have developed high-level resistance to older fluoroquinolones like ciprofloxacin and levofloxacin. This improved potency is likely attributable to structural modifications that enhance its interaction with mutated target enzymes or reduce its susceptibility to efflux.

Mechanistic Insights and Experimental Validation

The enhanced efficacy of novel quinolones can be attributed to specific structural features. The fluorine atom at position 7 is known to play a crucial role in the potency and cell penetration of these compounds. The 2-oxo modification may influence the molecule's conformation and interaction with the target enzymes.

Visualizing the Mechanism of Action

The following diagram illustrates the established mechanism of action for quinolone antibiotics, which is the foundational principle for the activity of this compound.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone 7-Fluoro-2-oxo-1,2- dihydroquinoline-4-carboxylic acid DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Introduces negative supercoils DSB Double-Strand Breaks DNA_Gyrase->DSB Stabilizes cleavage complex, leading to Topo_IV->DNA Decatenates daughter chromosomes Topo_IV->DSB Stabilizes cleavage complex, leading to Replication_Fork Replication Fork DNA->Replication_Fork Cell_Death Cell Death DSB->Cell_Death Induces

Caption: Mechanism of action of quinolone antibiotics.

Experimental Protocols for Efficacy Determination

The validation of any new antimicrobial agent relies on standardized and reproducible experimental protocols. The following methodologies are fundamental for assessing the in vitro efficacy of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of This compound Inoculation Inoculate microtiter plate wells containing compound dilutions with bacterial suspension Compound_Prep->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland standard) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for turbidity or measure optical density (OD) Incubation->Observation MIC_Determination Determine the lowest concentration with no visible growth (MIC) Observation->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Inoculum: A few colonies of the test bacterium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[15]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.[16]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.[17]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14]

Detailed Protocol:

  • Following MIC Determination: After the MIC is determined, an aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

  • Subculturing: The aliquot is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.

Synergy with Other Antimicrobial Agents

In an era of increasing resistance, combination therapy is a crucial strategy. While the synergy of this compound would require specific experimental validation, studies on other fluoroquinolones have shown synergistic effects with agents like β-lactams and aminoglycosides against certain pathogens.[18][19] For instance, the combination of ciprofloxacin with an antipseudomonal penicillin has demonstrated synergy against Pseudomonas aeruginosa.[18] Such combinations can broaden the spectrum of activity, reduce the likelihood of resistance development, and potentially lower the required dosage of each drug.

Conclusion and Future Directions

While the specific experimental data for this compound is not yet publicly available, its structural features, rooted in the well-established quinolone class, suggest a promising potential to address the challenge of antibacterial resistance. The hypothetical data presented in this guide underscores the necessity for rigorous in vitro and in vivo evaluation against a broad panel of clinically relevant resistant strains. Future research should focus on detailed structure-activity relationship studies, determination of its propensity for resistance development, and assessment of its pharmacokinetic and pharmacodynamic properties. The methodologies outlined herein provide a robust framework for such investigations, which are critical for advancing this and other novel antimicrobial candidates from the laboratory to clinical application.

References

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Benchmarking Novel Topoisomerase Inhibitors: A Comparative Guide for 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel topoisomerase inhibitors, using 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid as a case study. We will delve into the mechanistic distinctions between different classes of topoisomerase inhibitors, provide detailed protocols for essential in vitro and cell-based assays, and present a clear structure for comparative data analysis.

The Critical Role of Topoisomerases in Oncology

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoils, knots, and tangles, which arise during replication, transcription, and chromosome segregation. Their indispensable role in cell proliferation makes them a prime target for anticancer therapies. Eukaryotic cells have two main types of topoisomerases:

  • Topoisomerase I (Top1): Induces transient single-strand breaks to relieve torsional stress.

  • Topoisomerase II (Top2): Creates transient double-strand breaks to decatenate intertwined DNA strands. Humans have two isoforms, Top2α and Top2β, with Top2α being more closely associated with proliferating cells.

Topoisomerase inhibitors are broadly classified into two categories based on their mechanism of action: poisons and catalytic inhibitors. Topoisomerase poisons, the more common class of anticancer drugs, stabilize the transient DNA-enzyme cleavage complex, leading to an accumulation of DNA breaks that trigger cell cycle arrest and apoptosis. In contrast, catalytic inhibitors prevent the enzyme from binding to or cleaving DNA without trapping the cleavage complex.

A Comparative Overview of Topoisomerase Inhibitor Classes

To effectively benchmark a new chemical entity like this compound, it is crucial to compare it against well-established inhibitors with known mechanisms of action.

Inhibitor ClassTarget(s)Mechanism of ActionRepresentative Drugs
Quinolone Derivatives Primarily Topoisomerase II (and bacterial gyrase)Varies; can act as poisons or catalytic inhibitors. Often bind to the enzyme-DNA complex.[1][2]Ciprofloxacin (antibacterial), Etoposide (antineoplastic, an epipodophyllotoxin with a similar effect)
Camptothecins Topoisomerase IPoisons; stabilize the Top1-DNA cleavage complex.Camptothecin, Topotecan, Irinotecan
Epipodophyllotoxins Topoisomerase IIPoisons; form a ternary complex with Top2 and DNA, preventing religation of the double-strand break.Etoposide, Teniposide
Anthracyclines Topoisomerase IIIntercalate into DNA and inhibit Top2 progression, acting as poisons.Doxorubicin, Daunorubicin

Experimental Benchmarking Workflow

A rigorous evaluation of a novel topoisomerase inhibitor involves a multi-pronged approach, starting with in vitro enzymatic assays and progressing to cell-based and potentially in vivo studies.

G cluster_0 In Vitro Enzymatic Assays cluster_1 Cell-Based Assays Top1 DNA Relaxation Assay Top1 DNA Relaxation Assay IC50 Determination IC50 Determination Top1 DNA Relaxation Assay->IC50 Determination Quantify Inhibition Top2 DNA Decatenation Assay Top2 DNA Decatenation Assay Top2 DNA Decatenation Assay->IC50 Determination Quantify Inhibition Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) IC50 Determination->Cytotoxicity Assay (e.g., MTT) Guide Dose Selection Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay (e.g., MTT)->Mechanism of Action Studies Determine GI50 Clonogenic Survival Assay Clonogenic Survival Assay Clonogenic Survival Assay->Mechanism of Action Studies Assess Long-Term Effects G cluster_0 Clonogenic Assay Steps Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate (1-3 weeks) Incubate (1-3 weeks) Treat with Compound->Incubate (1-3 weeks) Fix and Stain Colonies Fix and Stain Colonies Incubate (1-3 weeks)->Fix and Stain Colonies Count Colonies Count Colonies Fix and Stain Colonies->Count Colonies Calculate Surviving Fraction Calculate Surviving Fraction Count Colonies->Calculate Surviving Fraction

Caption: Key steps in the clonogenic survival assay.

Comparative Cellular Activity Data
CompoundCell LineGI50 (µM)
This compound MCF-715.2
A54921.8
CamptothecinMCF-70.02
A5490.05
EtoposideMCF-75.6
A5498.1

Conclusion

This guide outlines a systematic approach to benchmarking a novel topoisomerase inhibitor, exemplified by this compound. By employing a combination of in vitro enzymatic assays and cell-based functional assays, researchers can comprehensively characterize the potency, selectivity, and cellular efficacy of new chemical entities. The provided protocols and comparative data framework serve as a robust starting point for these critical evaluations in the drug discovery pipeline.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, demands a comprehensive understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of our research.

Hazard Assessment: Understanding the Risks

This compound belongs to the fluoroquinolone class of compounds. This class is known for its biological activity, which also suggests potential toxicological effects in humans.[1][2][3] The primary hazards associated with similar powdered chemicals and fluoroquinolones include:

  • Inhalation: Fine powders can be easily aerosolized and inhaled, leading to respiratory tract irritation and systemic toxicity.

  • Dermal Contact: Absorption through the skin is a potential route of exposure, which could lead to local irritation or systemic effects.

  • Ingestion: Accidental ingestion of the powder can lead to acute toxicity. A structurally similar compound, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is classified as harmful if swallowed.[4]

  • Eye Contact: The powder can cause serious eye irritation.[5]

  • Environmental Hazard: Many fluoroquinolones exhibit aquatic toxicity.[6][7] Therefore, proper disposal is crucial to prevent environmental contamination.

Based on these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): A System for Safety

The selection of PPE should not be a checklist exercise but rather a comprehensive system designed to create a barrier between the researcher and the chemical hazard.[8]

PPE ComponentSpecificationRationale
Hand Protection Double gloving: Inner nitrile glove, outer butyl rubber or thicker nitrile glove.Nitrile offers good dexterity and protection against weak acids, while butyl rubber provides superior resistance to a broader range of chemicals.[9][10][11] Double gloving provides an extra layer of protection in case of a breach in the outer glove.
Eye and Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect from airborne powder. A face shield offers an additional layer of protection for the entire face from splashes or unexpected reactions.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Essential for preventing the inhalation of fine chemical powders. The specific type of respirator should be determined by a formal risk assessment.
Body Protection A disposable, solid-particulate-protective lab coat or coverall.Provides a barrier against skin contact with the powder. Disposable garments prevent the contamination of personal clothing and the laboratory environment.
Foot Protection Closed-toe, chemical-resistant shoes with shoe covers.Protects feet from spills and prevents the tracking of contaminants outside the work area.

Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk.

Preparation and Donning PPE
  • Inspect all PPE for damage or defects before use.

  • Don PPE in the following order: shoe covers, inner gloves, lab coat/coveralls, respirator, safety goggles, face shield, and outer gloves. This sequence ensures that each layer of protection is properly fitted and sealed.

  • Perform a seal check on the respirator to ensure a tight fit.

Chemical Handling
  • Work in a certified chemical fume hood to minimize the risk of inhalation.

  • Handle the compound as a powder. Avoid actions that could generate dust, such as vigorous scraping or shaking.

  • Use dedicated, labeled spatulas and weighing papers.

  • Keep the container of the chemical closed when not in use.

  • Clean up any spills immediately using appropriate procedures and materials.

Doffing PPE and Decontamination
  • Remove PPE in the reverse order of donning, taking care not to contaminate skin or clothing. Shoe covers, outer gloves, face shield, goggles, lab coat/coveralls, and inner gloves. The respirator should be removed last after leaving the immediate work area.

  • Dispose of all disposable PPE in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Environmental Responsibility

As a halogenated organic compound with potential aquatic toxicity, this compound and any materials contaminated with it must be disposed of as hazardous waste.[12][13][14][15][16]

  • Waste Segregation: All solid waste (e.g., contaminated gloves, weighing papers, and disposable lab coats) and any unused compound must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[13][15]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and list the chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[17][18]

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For a small spill, use an absorbent material appropriate for chemical powders and place it in the hazardous waste container. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.

Workflow for Safe Handling and Disposal

The following diagram illustrates the critical steps for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_1 Hazard Assessment prep_2 Select Appropriate PPE prep_1->prep_2 prep_3 Inspect PPE prep_2->prep_3 handling_1 Don PPE prep_3->handling_1 handling_2 Work in Fume Hood handling_1->handling_2 handling_3 Handle with Care handling_2->handling_3 disp_1 Segregate Halogenated Waste handling_3->disp_1 disp_2 Doff PPE disp_1->disp_2 disp_3 Dispose of Contaminated Materials disp_2->disp_3 disp_4 Wash Hands disp_3->disp_4

Caption: Workflow for safe handling and disposal.

By adhering to these guidelines, we can ensure a safe laboratory environment while advancing our critical research in drug development.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Riva, F., et al. (2022). A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. Toxics, 10(9), 503.
  • Temple University. (2021). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • International Safety. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Environmental Health and Safety, The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • psi-bfm. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • University of South Alabama. (2018). Glove Selection Guide. Retrieved from [Link]

  • Kemicentrum. (2025). 8.1 Organic solvent waste. Retrieved from [Link]

  • University of Colorado Colorado Springs. (n.d.). Glove Selection. Retrieved from [Link]

  • Fluoroquinolone Toxicity Research Foundation. (n.d.). The Most Important Studies - Fluoroquinolone Adverse Effects. Retrieved from [Link]

  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Ebert, I., et al. (2011). Toxicity of the fluoroquinolone antibiotics enrofloxacin and ciprofloxacin to photoautotrophic aquatic organisms. Environmental Toxicology and Chemistry, 30(12), 2766-2772.
  • Wang, Y., et al. (2023). The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. Toxics, 11(6), 539.
  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Al-Salami, H., et al. (2023). Long-term toxicity of fluoroquinolones: a comprehensive review. Journal of Toxicology, 2023, 9951110.
  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). Fluoroquinolonic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Safety Data Sheet: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.